3,4,5-Trichlorosyringol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trichloro-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O3/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCSBXFJFLSDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074246 | |
| Record name | Trichlorosyringol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2539-26-6 | |
| Record name | 3,4,5-Trichloro-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichlorosyringol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4,5-Trichlorosyringol chemical structure and properties
An In-depth Technical Guide to 3,4,5-Trichlorophenol (B165643)
A Note on the Chemical Identity: The initial request specified "3,4,5-Trichlorosyringol." Syringol is the common name for 2,6-dimethoxyphenol. Consequently, this compound would correspond to 2,6-dimethoxy-3,4,5-trichlorophenol. However, a comprehensive search of chemical databases and scientific literature yielded no specific information for a compound with this name and structure. The search results consistently redirected to "3,4,5-Trichlorophenol." It is therefore highly probable that "this compound" is a misnomer. This guide will focus on the well-documented compound, 3,4,5-Trichlorophenol.
This technical guide provides a thorough overview of the chemical structure, properties, synthesis, and analysis of 3,4,5-Trichlorophenol. It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed technical information on this compound.
Chemical Structure and Properties
3,4,5-Trichlorophenol is a chlorinated aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted with one hydroxyl group and three chlorine atoms at positions 3, 4, and 5.
Chemical Structure:
Physicochemical Properties
The key physicochemical properties of 3,4,5-Trichlorophenol are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 3,4,5-trichlorophenol | [1] |
| CAS Number | 609-19-8 | [1] |
| Molecular Formula | C₆H₃Cl₃O | [1] |
| Molecular Weight | 197.45 g/mol | [1] |
| Appearance | Needles (from ligroin) or off-white solid | [1] |
| Melting Point | 101 °C (214 °F) | |
| Boiling Point | 271-277 °C (520-531 °F) at 746 mmHg | |
| Water Solubility | 81 mg/L at 25 °C | [2] |
| pKa | 7.84 | [1] |
| LogP (Octanol-Water Partition Coefficient) | 4.01 | [1] |
| Vapor Pressure | 0.00246 mmHg at 25 °C | [1] |
| SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)O | [1] |
| InChI | InChI=1S/C6H3Cl3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | [3] |
Synthesis and Purification
The synthesis of 3,4,5-Trichlorophenol can be achieved through the chlorination of phenol (B47542) or the hydrolysis of more heavily chlorinated benzene derivatives[1]. The following is a plausible experimental protocol for its synthesis, adapted from general procedures for the synthesis of trichlorophenol derivatives[4].
Experimental Protocol: Synthesis of 3,4,5-Trichlorophenol
Objective: To synthesize 3,4,5-trichlorophenol via the controlled chlorination of phenol.
Materials:
-
Phenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (0.1 equivalents) to the stirred solution.
-
Slowly add sulfuryl chloride (3 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 3,4,5-trichlorophenol.
Purification of Crude 3,4,5-Trichlorophenol
A method for the purification of a related isomer, 2,4,5-trichlorophenol (B144370), involves the selective reaction of impurities with formaldehyde[5]. A similar approach could potentially be adapted for the purification of 3,4,5-trichlorophenol.
Experimental Protocol: Purification by Formaldehyde (B43269) Treatment
Objective: To purify crude 3,4,5-trichlorophenol by reacting impurities with formaldehyde.
Materials:
-
Crude 3,4,5-trichlorophenol
-
Sulfuric acid (55-75%)
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Heptane (or other alkane solvent)
Procedure:
-
Treat the crude 3,4,5-trichlorophenol with formaldehyde in the presence of 55-75% sulfuric acid.
-
Heat the reaction mixture to a temperature between 70 °C and 90 °C for 5 to 8 hours. The reaction should be monitored by a suitable analytical method such as gas-liquid chromatography.
-
After the reaction is complete, the purified 3,4,5-trichlorophenol can be separated from the condensation products of the impurities.
-
Separation can be achieved by extraction with a suitable alkane solvent like heptane, which will dissolve the trichlorophenol but not the less soluble condensation products, or by distillation.
Synthesis and Purification Workflow
Caption: A simplified workflow for the synthesis and purification of 3,4,5-Trichlorophenol.
Analytical Methods
Accurate and sensitive analytical methods are essential for the detection and quantification of 3,4,5-Trichlorophenol in various environmental and biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.
Experimental Protocol: GC-MS Analysis of 3,4,5-Trichlorophenol in Water
This protocol is adapted from established methods for the analysis of chlorophenols in water samples[6][7].
Objective: To determine the concentration of 3,4,5-trichlorophenol in a water sample by GC-MS following solid-phase extraction and derivatization.
Materials:
-
Water sample (1 L)
-
Solid-Phase Extraction (SPE) cartridge (e.g., polystyrene-divinylbenzene)
-
Methanol, Dichloromethane (DCM), Hexane (HPLC grade)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Acetic anhydride
-
Internal standard (e.g., a deuterated phenol)
-
GC-MS system with a capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation (Solid-Phase Extraction): a. Acidify the 1 L water sample to pH 2 with HCl. b. Spike the sample with a known amount of an internal standard. c. Condition the SPE cartridge with 5 mL of DCM, followed by 5 mL of methanol, and then 10 mL of acidified water (pH 2). d. Pass the water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min. e. After the sample has passed through, dry the cartridge under vacuum for 10-15 minutes. f. Elute the retained analytes with two 5 mL aliquots of DCM. g. Dry the eluate by passing it through a small column of anhydrous sodium sulfate. h. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Derivatization (Acetylation): a. To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride. b. Cap the vial and heat at 60°C for 30 minutes. c. Allow the sample to cool to room temperature.
-
GC-MS Analysis: a. Injector: 250°C, splitless mode. b. Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Mass Spectrometer: Transfer line temperature: 280°C; Ion source temperature: 230°C. Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized 3,4,5-trichlorophenol.
Experimental Protocol: HPLC Analysis of 3,4,5-Trichlorophenol in Water
This protocol is based on general methods for the HPLC analysis of phenols in water[8][9].
Objective: To quantify 3,4,5-trichlorophenol in a water sample using HPLC with UV detection.
Materials:
-
Water sample extract (prepared as in the GC-MS protocol, steps 1a-1h, but the final extract is reconstituted in the mobile phase)
-
HPLC system with a C18 column and UV or Photodiode Array (PDA) detector
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Internal standard solution (optional)
Procedure:
-
Sample Preparation: a. Prepare the sample extract as described in the SPE section of the GC-MS protocol. b. After concentration, reconstitute the residue in a known volume of the initial mobile phase. c. If an internal standard is used, add a known amount to the final extract.
-
HPLC Analysis: a. Column Temperature: 30°C. b. Flow Rate: 1.0 mL/min. c. Injection Volume: 10 µL. d. Gradient Program: Start with a suitable percentage of mobile phase B (e.g., 30%), linearly increase to a higher percentage (e.g., 95%) over 15 minutes, hold for 5 minutes, and then return to the initial conditions for equilibration. e. UV/PDA Detection: Monitor the absorbance at a wavelength of approximately 280 nm. A full spectrum can be acquired for peak purity assessment.
Analytical Workflow
References
- 1. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3,4,5-TRICHLOROPHENOL(609-19-8) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US4216342A - Process for the purification of crude 2,4,5-trichlorophenol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Synthesis of 3,4,5-Trichlorosyringol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthesis pathway for 3,4,5-trichlorosyringol (3,4,5-trichloro-2,6-dimethoxyphenol), a polychlorinated aromatic compound of interest in environmental and toxicological research. Due to the absence of a documented direct synthesis in peer-reviewed literature, this paper presents a theoretical yet plausible multi-step approach commencing with the direct chlorination of syringol. This document provides a comprehensive, step-by-step experimental protocol for this proposed synthesis, including reaction conditions, purification methods, and characterization techniques. Quantitative data from analogous chlorination reactions of substituted phenols are summarized to provide a comparative framework for expected yields and reaction efficiencies. Furthermore, this guide includes detailed visualizations of the proposed synthetic workflow to aid in experimental design and implementation.
Introduction
This compound, with the IUPAC name 3,4,5-trichloro-2,6-dimethoxyphenol and CAS number 2539-26-6, is a halogenated organic molecule. While its direct synthesis is not well-documented, its presence has been noted in environmental contexts, particularly as a potential byproduct of pulp and paper bleaching processes where chlorine-based reagents react with lignin (B12514952) derivatives like syringol. The study of such compounds is crucial for understanding their environmental fate, persistence, and potential toxicological impact.
This guide proposes a feasible laboratory-scale synthesis of this compound through the direct chlorination of syringol. The primary challenge in this synthesis is the regioselective introduction of three chlorine atoms onto the syringol aromatic ring at the 3, 4, and 5 positions, given the activating and directing effects of the hydroxyl and methoxy (B1213986) functional groups. This document aims to provide a robust theoretical framework and a detailed experimental protocol to guide researchers in the successful synthesis and purification of this target compound.
Proposed Synthesis Pathway
The proposed synthesis of this compound involves a direct electrophilic aromatic substitution reaction using a suitable chlorinating agent on the starting material, syringol (2,6-dimethoxyphenol). The reaction is anticipated to proceed through a stepwise chlorination of the aromatic ring.
Reaction Scheme:
Syringol → this compound
Due to the activating nature of the hydroxyl and methoxy groups, careful control of reaction conditions is paramount to favor the formation of the desired 3,4,5-trichloro isomer and minimize the formation of other polychlorinated byproducts.
Data Presentation: Comparative Analysis of Phenol (B47542) Chlorination
As direct quantitative data for the synthesis of this compound is unavailable, the following table summarizes reaction conditions and yields for the chlorination of phenol and its derivatives with various chlorinating agents, providing a benchmark for the proposed synthesis.
| Starting Material | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) | Reference |
| Phenol | Chlorine Gas | Mercaptoethylamine | 50-80 | - | 2,4,6-Trichlorophenol (B30397) | >96 | [1] |
| 2,5-Dichlorophenol | Chlorine Gas | 1,2-Dichloroethane / AlCl₃ | 12-14 | 3-4 | 2,4,5-Trichlorophenol (B144370) | High | [2] |
| Phenol | Hypochlorous Acid | Water (pH 8) | Room Temp | 0.5 | Mono-, Di-, and Trichlorophenols | Variable | [3] |
| o-Cresol | Sulfuryl Chloride | Diphenyl sulfide (B99878) / FeCl₃ | 35 | 2.5 | 4-Chloro-o-cresol | High | [4] |
Experimental Protocols
The following is a detailed, proposed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the chlorination of substituted phenols and should be optimized for specific laboratory conditions.
4.1. Materials and Equipment
-
Syringol (2,6-dimethoxyphenol), 98%
-
Sulfuryl chloride (SO₂Cl₂), 99%
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for chromatography
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Infrared (IR) Spectrometer
4.2. Proposed Synthesis Procedure
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve syringol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: To the stirred solution, carefully add anhydrous aluminum chloride (0.1 equivalents) as a Lewis acid catalyst.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (3.5 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 2-3 hours. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the complete addition of sulfuryl chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).
-
Work-up: Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly adding crushed ice, followed by 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate can be employed to isolate the desired this compound from other isomers and byproducts.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Mandatory Visualizations
Caption: Proposed synthesis pathway for this compound from syringol.
Caption: Experimental workflow for the proposed synthesis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. The proposed methodology, based on the direct chlorination of syringol, offers a starting point for researchers aiming to produce this compound for further study. The provided comparative data on phenol chlorination and the detailed experimental workflow are intended to facilitate the practical implementation and optimization of this synthesis. Successful synthesis and characterization of this compound will be a valuable contribution to the fields of environmental science and toxicology, enabling more in-depth research into its properties and effects.
References
- 1. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]
- 2. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]
- 3. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Formation of 3,4,5-Trichlorosyringol as a Disinfection Byproduct: A Technical Guide
An In-depth Examination of the Formation, Mechanisms, and Analytical Protocols for a Lignin-Derived Disinfection Byproduct
Abstract
This technical guide provides a comprehensive overview of the formation of 3,4,5-trichlorosyringol as a disinfection byproduct (DBP) originating from the chlorination of syringol, a prominent lignin-derived phenol (B47542) found in natural organic matter. Aimed at researchers, scientists, and drug development professionals, this document details the precursors, reaction pathways, and experimental methodologies for the study of this emerging DBP. Quantitative data from relevant studies are summarized in structured tables, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
The disinfection of drinking water using chlorine is a cornerstone of public health, effectively mitigating the spread of waterborne diseases. However, this process can lead to the formation of a wide array of disinfection byproducts (DBPs), some of which may pose risks to human health. Lignin (B12514952), an abundant natural polymer in terrestrial and aquatic environments, is a significant precursor to many DBPs. Syringol (2,6-dimethoxyphenol), a constituent of syringyl lignin, is of particular interest due to its potential to form chlorinated derivatives upon reaction with chlorine.
This guide focuses on the formation of this compound, a specific chlorinated syringol derivative. Understanding the formation of such compounds is crucial for assessing their potential toxicological significance and for developing strategies to minimize their presence in treated water.
Precursors and Formation Pathways
The primary precursor for the formation of this compound is syringol . Syringol is released into the environment through the natural degradation of plant matter, particularly from angiosperms, which have a high content of syringyl lignin units. During water treatment, residual syringol in the raw water can react with chlorine (typically in the form of hypochlorous acid, HOCl, or hypochlorite (B82951), OCl⁻) to form a variety of chlorinated byproducts.
The formation of this compound proceeds through an electrophilic substitution mechanism. The electron-rich aromatic ring of the syringol molecule is susceptible to attack by the electrophilic chlorine species. The reaction is thought to proceed in a stepwise manner, with chlorine atoms being sequentially added to the aromatic ring. The methoxy (B1213986) groups (-OCH₃) at positions 2 and 6, and the hydroxyl group (-OH) at position 1, are activating groups that direct the electrophilic substitution to the ortho and para positions. In the case of syringol, the available positions for chlorination are 3, 4, and 5.
While direct experimental evidence specifically detailing the stepwise formation of this compound from syringol is limited in the readily available literature, studies on the chlorination of related phenolic compounds strongly support this pathway. For instance, the reaction of syringol with chlorine dioxide has been shown to produce 3-chlorosyringol, demonstrating the susceptibility of the syringol ring to electrophilic attack by chlorine species.[1] Furthermore, the transformation of syringol by sodium hypochlorite is known to yield various chlorinated intermediates.[2]
Quantitative Data on Chlorinated Syringol Formation
Although specific quantitative data for the formation of this compound from syringol is not extensively reported, studies on related compounds provide insights into the potential yields. The formation of chlorinated byproducts from phenolic precursors is influenced by several factors, including pH, temperature, chlorine dose, and reaction time.
| Precursor | Disinfectant | Chlorinated Product(s) | Molar Yield (%) | Reference |
| Syringol | Chlorine Dioxide | 3-Chlorosyringol | Not Reported | [1] |
| Syringaldehyde | Chlorine | 2-Chlorosyringaldehyde, 2,6-Dichlorosyringaldehyde | Not Reported | |
| Phenol | Chlorine | 2,6-dichloro-1,4-benzoquinone (B104592) | 0.0008 - 4.9 | [3] |
Note: The table above highlights the formation of chlorinated derivatives from syringyl compounds and related phenols. Direct quantitative data for this compound formation from syringol chlorination is a recognized data gap in the current literature.
Experimental Protocols
To investigate the formation of this compound, a controlled laboratory experiment simulating drinking water disinfection is necessary. Below is a detailed, generalized experimental protocol based on common methodologies for studying DBP formation.
Materials and Reagents
-
Syringol (≥98% purity)
-
Sodium hypochlorite (NaOCl) solution, standardized
-
Phosphate (B84403) buffer solutions (pH 6, 7, and 8)
-
Sodium sulfite (B76179) (Na₂SO₃) solution (quenching agent)
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diazomethane (B1218177) or other derivatizing agent (for GC analysis)
-
High-purity water (Milli-Q or equivalent)
-
Glassware: Amber glass vials with PTFE-lined septa, volumetric flasks, pipettes, etc.
Experimental Workflow
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of syringol in high-purity water.
-
Prepare phosphate buffer solutions at the desired pH values (e.g., 6, 7, and 8).
-
Prepare a fresh stock solution of sodium hypochlorite and standardize it using a standard method (e.g., DPD colorimetric method).
-
-
Chlorination Reaction:
-
In amber glass vials, add the appropriate volumes of high-purity water, buffer solution, and syringol stock solution to achieve the desired initial concentration of syringol (e.g., 10 µM).
-
Initiate the reaction by adding a specific volume of the standardized sodium hypochlorite solution to achieve the desired chlorine dose (e.g., a molar ratio of chlorine to syringol of 5:1).
-
Cap the vials and incubate them in the dark at a constant temperature (e.g., 25°C) for a predetermined reaction time (e.g., 24 hours).
-
-
Sample Quenching and Extraction:
-
After the incubation period, quench the residual chlorine by adding a slight excess of sodium sulfite solution.
-
Acidify the samples to pH < 2 with a suitable acid (e.g., sulfuric acid).
-
Perform a liquid-liquid extraction by adding a known volume of MTBE and shaking vigorously.
-
Collect the organic layer and repeat the extraction process.
-
Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Derivatization (Optional but Recommended for GC/MS):
-
To improve the volatility and chromatographic behavior of the chlorinated syringols, derivatize the hydroxyl group. A common method is methylation using diazomethane to convert the phenolic hydroxyl group to a methoxy group.
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC/MS):
-
Analyze the derivatized extracts using a GC/MS system.
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Identification: Identification of this compound would be based on the retention time and comparison of the mass spectrum with that of an authentic standard or by interpretation of the fragmentation pattern. The mass spectrum of the methylated derivative of this compound would be expected to show a molecular ion peak and characteristic isotopic clusters due to the presence of three chlorine atoms.
-
-
Signaling Pathways and Toxicological Relevance
While specific toxicological data and signaling pathways for this compound are not well-established, chlorinated phenols as a class are known to exhibit toxicity. The potential for adverse health effects warrants further investigation. The interaction of such compounds with cellular systems is a critical area of research.
The diagram above illustrates a generalized pathway by which a DBP like this compound could potentially induce cellular toxicity. Exposure could lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This, in turn, can cause DNA damage and trigger inflammatory responses, potentially leading to apoptosis (programmed cell death). It is important to note that this is a hypothetical pathway for this specific compound and requires experimental validation.
Conclusion and Future Directions
The formation of this compound from the chlorination of syringol is a plausible yet understudied area of disinfection byproduct research. As a lignin-derived compound, syringol is a relevant precursor in many water sources. This technical guide outlines the fundamental aspects of its formation and provides a framework for its experimental investigation.
Future research should focus on:
-
Definitive Identification and Quantification: Conducting detailed laboratory studies to unequivocally identify and quantify the formation of this compound and other chlorinated syringol derivatives under various water treatment conditions.
-
Toxicological Assessment: Evaluating the cytotoxicity, genotoxicity, and other potential adverse health effects of this compound to understand its public health relevance.
-
Occurrence Monitoring: Developing sensitive analytical methods to screen for the presence of this compound in finished drinking water to assess human exposure.
A more thorough understanding of the formation and potential impacts of this and other lignin-derived DBPs will contribute to the ongoing efforts to ensure the safety of our drinking water supplies.
References
- 1. Metabolites of chlorinated syringaldehydes in fish bile as biomarkers of exposure to bleached eucalypt pulp effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transformation of phenol, catechol, guaiacol and syringol exposed to sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of 2,6-dichloro-1,4-benzoquinone from aromatic compounds after chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Contaminant: 3,4,5-Trichlorosyringol in Aqueous Environments
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The presence of halogenated organic compounds in water sources is a significant environmental and public health concern. Among these, 3,4,5-trichlorosyringol, a chlorinated derivative of the lignin (B12514952) monomer syringol, represents a potential yet understudied contaminant. This technical guide provides a comprehensive overview of the environmental occurrence, formation, and analytical methodologies for this compound in water. Given the limited specific data for this particular isomer, information on closely related chlorinated syringols and other trichlorophenols is included to provide a broader context for its potential environmental behavior and analysis.
Sources and Formation in Water
This compound is not a commercially produced chemical but is formed as a disinfection byproduct (DBP) during chemical treatment processes involving chlorine. The primary precursors are naturally occurring syringol moieties found in the lignin of hardwood plant species.
The principal sources of chlorinated syringols in the aquatic environment are effluents from pulp and paper mills that utilize chlorine-based bleaching processes.[1] During the bleaching of hardwood pulp, residual lignin, rich in syringyl units, reacts with chlorine to form a variety of chlorinated phenolic compounds, including chlorinated syringols.[1]
Additionally, the chlorination of water containing natural organic matter (NOM) derived from the decomposition of hardwood can also lead to the formation of this compound. This can occur during the disinfection of drinking water or wastewater.
dot
Environmental Occurrence and Concentrations
Quantitative data specifically for this compound in environmental water samples are not widely available in the reviewed literature. However, studies on pulp mill effluents have identified and quantified a range of other chlorinated phenolic compounds. The concentrations of these related compounds can serve as an indicator of the potential presence and concentration range of this compound in similarly impacted waters.
| Compound | Water Body Type | Concentration Range (ng/L) | Reference |
| 2,4,6-Trichlorophenol | Unpolluted surface water (Sweden) | up to 10 | [2] |
| 2,4,6-Trichlorophenol | Pulp bleaching plant receiving waters | 1 - 12 | [2] |
| 2,4-Dichlorophenol | River water (Canada) | <2 - 7,100 | [2] |
| 2,4,6-Trichlorophenol | River water (Canada) | <2 - 17,000 | [2] |
| Trichlorosyringol (isomer not specified) | Water (general) | Method Detection Limit < 1 | [3] |
Note: The data presented for compounds other than this compound are for comparative purposes due to the lack of specific environmental concentration data for the target analyte.
Experimental Protocols for Analysis in Water
The analysis of this compound in water typically involves extraction from the aqueous matrix, derivatization to enhance volatility and chromatographic performance, and subsequent analysis by gas chromatography coupled with mass spectrometry (GC-MS).
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the pre-concentration and purification of chlorinated phenols from water samples.
Materials:
-
Water sample (1 L)
-
SPE cartridges (e.g., C18 or polymeric sorbent)
-
Methanol (B129727) (for conditioning)
-
Dichloromethane (DCM) or other suitable solvent (for elution)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for acidification)
-
Sodium sulfite (B76179) (for dechlorination)
-
Internal standards and surrogates
Procedure:
-
Sample Preservation: If residual chlorine is present, dechlorinate the sample by adding sodium sulfite. Acidify the water sample to pH 2 with concentrated HCl or H₂SO₄.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water (acidified to pH 2).
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: Wash the cartridge with a small volume of deionized water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the trapped analytes with a suitable organic solvent, such as dichloromethane. Collect the eluate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Derivatization: Acetylation
Derivatization of the phenolic hydroxyl group is often necessary to improve the volatility and chromatographic peak shape of chlorinated syringols.
Materials:
-
Concentrated sample extract
-
Acetic anhydride
-
Pyridine (B92270) or potassium carbonate solution
-
Heating block or water bath
Procedure:
-
To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.[4]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[4]
-
Allow the reaction mixture to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides the necessary selectivity and sensitivity for the identification and quantification of this compound.
Typical GC-MS Parameters:
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Oven Program: Initial temperature of 60°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min)[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C[4]
-
Ion Source Temperature: 230°C[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound. Full scan mode can be used for qualitative identification.
-
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Toxicological Significance and Signaling Pathways
Chlorinated phenols, as a class, are known to be toxic to aquatic life and can have various adverse effects on living organisms.[5] The toxicity of these compounds often increases with the degree of chlorination.[5] While specific toxicological data for this compound are limited, it is reasonable to infer that it may exhibit toxic properties similar to other trichlorophenols. These effects can include cytotoxicity, mutagenicity, and carcinogenicity.[5]
The mechanisms of toxicity for chlorophenols often involve the uncoupling of oxidative phosphorylation, disruption of cell membranes, and the generation of reactive oxygen species (ROS), leading to oxidative stress.
dot
Disclaimer: This diagram represents a generalized pathway for chlorophenol-induced toxicity. Specific pathways for this compound have not been elucidated in the reviewed literature.
Conclusion
This compound is a potential environmental contaminant formed from the reaction of chlorine with lignin-derived syringol moieties, primarily from pulp and paper mill effluents and water disinfection processes. While specific data on its environmental concentrations and toxicology are scarce, established analytical methods for other chlorinated phenols are applicable for its detection and quantification. Further research is needed to fully characterize the occurrence, fate, and potential risks associated with this compound in the aquatic environment. This guide provides a foundational framework for researchers and professionals to address this knowledge gap.
References
An In-Depth Technical Guide to 3,4,5-Trichlorophenol and the Less Characterized 3,4,5-Trichlorosyringol
An Important Note on Chemical Identity: The initial topic of interest was specified as "3,4,5-Trichlorosyringol." However, publicly available, in-depth technical information on this specific compound is scarce. In contrast, "3,4,5-Trichlorophenol" is a well-documented chemical with extensive data. Syringol (2,6-dimethoxyphenol) and phenol (B47542) are distinct chemical structures, leading to different chlorinated derivatives. This guide will focus primarily on the extensively researched 3,4,5-Trichlorophenol while also providing the available data for This compound for clarity and comparison. It is plausible that the initial query intended to investigate the more common trichlorophenol isomer.
Part 1: 3,4,5-Trichlorophenol
Introduction
3,4,5-Trichlorophenol is a chlorinated aromatic organic compound. As a member of the chlorophenol family, it has been utilized as a fungicide and bactericide.[1] Chlorophenols, in general, are recognized as environmental pollutants due to their persistence and toxicity. They can be formed through the chlorination of water containing phenols and are also byproducts of various industrial processes, including the manufacturing of pesticides and dyes.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and toxicological profile.
Data Presentation: Physicochemical Properties
A summary of the key quantitative data for 3,4,5-Trichlorophenol is presented below for easy reference.
| Property | Value |
| CAS Number | 609-19-8[1] |
| Molecular Formula | C₆H₃Cl₃O[1] |
| Molecular Weight | 197.45 g/mol |
| Appearance | Needles (from ligroin) or off-white solid.[1] |
| Melting Point | 101 °C |
| Boiling Point | 271-277 °C |
| log Kow (Octanol-Water Partition Coefficient) | 4.01[1] |
| pKa | 7.84[1] |
| Vapor Pressure | 0.00246 mmHg at 25 °C[1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 3,4,5-Trichlorophenol are crucial for researchers.
1. Synthesis of 2,4,5-Trichlorophenol via Chlorination of 2,5-Dichlorophenol (B122974)
While this protocol is for the 2,4,5-isomer, the principles of electrophilic aromatic substitution are similar for other isomers. A common method involves the direct chlorination of a dichlorophenol precursor.
-
Objective: To synthesize 2,4,5-Trichlorophenol by chlorinating 2,5-Dichlorophenol.
-
Materials:
-
2,5-Dichlorophenol
-
Chlorine gas
-
1,2-Dichloroethane (B1671644) (as a liquid inert polar aprotic reaction medium)
-
Anhydrous aluminum chloride (Lewis acid catalyst)
-
-
Procedure:
-
Dissolve 120 g of 2,5-dichlorophenol in 250 ml of dry 1,2-dichloroethane in a reaction vessel.
-
Cool the solution to 12°C.
-
Add 4.8 g of anhydrous aluminum chloride to the mixture and stir for 10 minutes at 12°C.
-
Introduce 52.3 g of chlorine gas into the mixture with continuous stirring over a period of 3-4 hours.
-
Maintain the reaction temperature between 12°C and 14°C throughout the addition of chlorine.
-
After the chlorine addition is complete, continue stirring for an additional 30 minutes.
-
The product, 2,4,5-trichlorophenol, can then be isolated and purified from the reaction mixture.
-
2. Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard method for the detection and quantification of chlorophenols in environmental samples.
-
Objective: To detect and quantify 3,4,5-Trichlorophenol in a water sample.
-
Materials:
-
Water sample
-
Methylene (B1212753) chloride (for extraction)
-
Derivatizing agent (e.g., diazomethane (B1218177) or acetic anhydride)
-
GC-MS system
-
-
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Acidify the water sample to a pH of approximately 2 with a strong acid (e.g., hydrochloric acid).
-
Extract the acidified sample with methylene chloride.
-
Collect the organic layer.
-
-
Derivatization:
-
To improve volatility for GC analysis, derivatize the hydroxyl group of the trichlorophenol. This can be achieved by methylation with diazomethane or acetylation with acetic anhydride.[4]
-
-
GC-MS Analysis:
-
Inject the derivatized extract into the GC-MS system.
-
The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the column.
-
The mass spectrometer detects and identifies the separated components based on their mass-to-charge ratio, providing a definitive identification of 3,4,5-Trichlorophenol.
-
-
Toxicology and Signaling Pathways
3,4,5-Trichlorophenol is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is an irritant to the skin, eyes, nose, and throat.[5]
The toxicity of chlorophenols is often linked to their ability to induce oxidative stress. While specific signaling pathways for 3,4,5-Trichlorophenol are not extensively detailed in the available literature, it is known that related compounds like 2,4,5-Trichlorophenol can provoke the formation of free radicals.[6] This leads to an increase in reactive oxygen species (ROS), such as hydrogen peroxide, within cells.[6]
This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to damage to lipids, proteins, and DNA. This cellular damage can interfere with various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis (programmed cell death).[4]
Part 2: this compound
As mentioned, this compound (3,4,5-trichloro-2,6-dimethoxyphenol) is a distinct and less studied compound.
Data Presentation: Physicochemical Properties
The following table summarizes the available data for this compound.
| Property | Value |
| CAS Number | 2539-26-6[7] |
| Molecular Formula | C₈H₇Cl₃O₃[7] |
| Molecular Weight | 257.5 g/mol [7] |
| IUPAC Name | 3,4,5-trichloro-2,6-dimethoxyphenol[7] |
Mandatory Visualizations
Diagram 1: General Synthesis Workflow
Caption: Figure 1: General Workflow for Synthesis of Trichlorophenol.
Diagram 2: Postulated Toxicological Signaling Pathway
Caption: Figure 2: Postulated Oxidative Stress Pathway for Chlorophenols.
References
- 1. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pjoes.com [pjoes.com]
- 7. 3,4,5-Trichloro-2,6-dimethoxyphenol | C8H7Cl3O3 | CID 17344 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Properties of 3,4,5-Trichlorosyringol
Disclaimer: Direct experimental data for 3,4,5-Trichlorosyringol is not available in the public domain. This guide has been constructed based on the known properties of its parent molecule, syringol (2,6-dimethoxyphenol), and related chlorinated compounds. All quantitative data and experimental protocols are therefore postulated based on established chemical principles and data from analogous substances.
Introduction
This compound is a chlorinated aromatic organic compound. Its structure consists of a syringol backbone (a phenol (B47542) ring with methoxy (B1213986) groups at positions 2 and 6) and three chlorine atoms substituted at the 3, 4, and 5 positions of the aromatic ring. While its parent compound, syringol, is a well-characterized natural product derived from the pyrolysis of lignin, the specific trichlorinated derivative, this compound, is not well-documented.[1]
This guide provides a theoretical overview of its core physical and chemical properties, a plausible synthetic route, and proposed analytical methodologies. This information is intended for researchers, scientists, and drug development professionals interested in the potential characteristics of this rare compound.
Postulated Physicochemical Properties
The properties of this compound are estimated based on the known values for syringol and the predictable physicochemical effects of aromatic chlorination. The addition of three chlorine atoms is expected to significantly increase the molecule's molecular weight, melting point, boiling point, and hydrophobicity (logP), while decreasing its water solubility and acidity (increasing pKa) compared to syringol.
Identification and Structure
| Property | Postulated Value |
| IUPAC Name | 3,4,5-Trichloro-2,6-dimethoxyphenol |
| Molecular Formula | C₈H₇Cl₃O₃ |
| Molecular Weight | 257.50 g/mol |
| Canonical SMILES | COC1=C(C(=C(C(=C1O)Cl)Cl)Cl)OC |
| InChI Key | (Not available) |
| CAS Number | (Not assigned) |
Estimated Physical Properties
| Property | Syringol (Experimental)[1][2][3] | 3,4,5-Trichlorophenol (Experimental)[4][5] | This compound (Postulated) |
| Appearance | Colorless to light brown solid | Off-white needles/solid | Off-white to light brown solid |
| Melting Point | 50-57 °C | 101 °C | > 120 °C |
| Boiling Point | 262 °C | 275 °C | > 280 °C |
| Water Solubility | Slightly soluble | < 1 mg/mL | Very low solubility |
| logP (Octanol/Water) | 1.1 | 4.01 | > 4.5 |
| pKa | ~9.98 | 7.84 | ~8.0 - 8.5 |
Experimental Protocols
Proposed Synthesis: Electrophilic Aromatic Substitution
A plausible method for the synthesis of this compound is the direct chlorination of syringol using a suitable chlorinating agent. The hydroxyl and methoxy groups are activating and ortho-, para-directing. Given that the 2 and 6 positions are blocked by methoxy groups and the 4 position is para to the hydroxyl group, chlorination is expected to occur at the 3, 4, and 5 positions under forcing conditions.
Methodology:
-
Dissolution: Dissolve syringol in an inert solvent, such as a chlorinated hydrocarbon (e.g., 1,2-dichloroethane) or a polar aprotic solvent.
-
Catalysis: Introduce a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to polarize the chlorinating agent.
-
Chlorination: Bubble chlorine gas (Cl₂) through the solution or add another chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) dropwise. The reaction should be maintained at a controlled temperature, potentially requiring initial cooling and subsequent heating to drive the reaction to completion.
-
Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding water or a dilute acid to destroy the catalyst.
-
Extraction: Extract the organic product into a suitable solvent like ethyl acetate.
-
Purification: Wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
References
- 1. Syringol - Wikipedia [en.wikipedia.org]
- 2. Phenol, 2,6-dimethoxy- (CAS 91-10-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
3,4,5-Trichlorosyringol: An In-Depth Technical Guide to its Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trichlorosyringol, more accurately identified in scientific literature as 3,4,5-trichlorophenol (B165643) (3,4,5-TCP), is a chlorinated phenolic compound of significant environmental and toxicological interest. Its presence in the environment can result from the degradation of higher chlorinated phenols or as a byproduct of industrial processes such as paper bleaching and disinfection of water.[1] This technical guide provides a comprehensive overview of the stability and degradation pathways of 3,4,5-trichlorophenol, synthesizing available data on its chemical properties, environmental fate, and the mechanisms of its breakdown. The guide is intended to serve as a resource for researchers, scientists, and professionals in drug development and environmental science, offering detailed experimental protocols, quantitative data, and visual representations of degradation pathways to facilitate a deeper understanding of this compound.
Chemical Identity and Physical Properties
3,4,5-Trichlorophenol is a crystalline solid.[1] It is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a benzene (B151609) ring.
Table 1: Physicochemical Properties of 3,4,5-Trichlorophenol
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₃O | [1] |
| Molecular Weight | 197.45 g/mol | [1] |
| CAS Number | 609-19-8 | [1] |
| Appearance | Needles (from ligroin) or off-white solid | [1] |
| Melting Point | 101 °C | [1] |
| Boiling Point | 271-277 °C at 746 mmHg | [1] |
| Water Solubility | 81 mg/L at 25 °C | [1] |
| pKa | 7.84 | [1] |
| log Kow | 4.01 | [1] |
Chemical Stability
3,4,5-Trichlorophenol is a stable compound under ambient conditions. However, it is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1] Its stability is influenced by environmental factors such as pH, temperature, and UV radiation. With a pKa of 7.84, it will exist partially in its anionic form in neutral to alkaline aqueous environments, which can affect its mobility and reactivity.[1]
Degradation Pathways
The degradation of 3,4,5-trichlorophenol in the environment can occur through several pathways, including microbial degradation, photodegradation, and advanced oxidation processes.
Microbial Degradation
Microorganisms play a crucial role in the breakdown of 3,4,5-trichlorophenol in soil and aquatic environments. The primary mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring.
-
Anaerobic Degradation: In anaerobic environments, such as sediments, the biodegradation of 3,4,5-trichlorophenol has been observed with a half-life of approximately 22 days.[2] The degradation pathway likely involves the initial removal of a chlorine atom to form dichlorophenols, followed by further dechlorination to monochlorophenols and eventually phenol, which can then undergo ring cleavage. While specific studies on the complete anaerobic pathway of 3,4,5-TCP are limited, the degradation of other trichlorophenol isomers, such as 2,4,5-TCP, has been shown to produce 3,4-dichlorophenol (B42033) and 4-chlorophenol (B41353) as final products of reductive dechlorination.[3]
-
Aerobic Degradation: Aerobic biodegradation of 3,4,5-trichlorophenol has been reported with a half-life of 9 days in a mixed bacterial culture, following a lag period of about 2 days.[1] Aerobic degradation pathways for chlorophenols often involve hydroxylation of the aromatic ring, followed by ring cleavage. For instance, the degradation of the related compound 2,4,5-trichlorophenol (B144370) by soil microbes has been shown to yield intermediates such as 3,5-dichlorocatechol (B76880) and 4-chlorocatechol.[3] Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also capable of degrading trichlorophenols through the action of extracellular lignin-modifying enzymes.
The following diagram illustrates a generalized microbial degradation pathway for a trichlorophenol, which can be inferred for 3,4,5-TCP, leading to less chlorinated and more biodegradable intermediates.
References
- 1. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]
Toxicological Profile of Chlorinated Syringols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorinated syringols, a class of chlorinated phenolic compounds, are primarily formed as byproducts of chlorine bleaching processes in the pulp and paper industry and through water disinfection. Their presence in the environment raises significant toxicological concerns due to their persistence and potential for adverse health effects. This technical guide provides a comprehensive overview of the toxicological profile of chlorinated syringols, summarizing their formation, metabolism, and known toxicological endpoints. Quantitative toxicity data for syringol and related chlorinated phenols are presented to offer a comparative perspective. Detailed experimental protocols for key toxicological assays are provided, and relevant signaling pathways are illustrated to elucidate the mechanisms of toxicity.
Introduction
Syringol (2,6-dimethoxyphenol) is a methoxyphenol derived from the lignin (B12514952) of hardwood. During industrial processes such as pulp bleaching with chlorine-containing agents, syringol moieties in lignin can become chlorinated, leading to the formation of various chlorinated syringol derivatives. These compounds are released into the environment through industrial effluents and can also be formed during the chlorination of drinking water containing natural organic matter. Their chemical stability and lipophilicity contribute to their persistence and potential for bioaccumulation. Understanding the toxicological profile of these compounds is crucial for assessing their risk to human health and the environment.
Formation and Occurrence
Chlorinated syringols are not naturally occurring compounds. Their primary route of formation is through the electrophilic substitution of chlorine onto the syringol aromatic ring. Key sources include:
-
Pulp and Paper Industry: The use of chlorine and chlorine dioxide in the bleaching of wood pulp, particularly from hardwood sources rich in syringyl lignin, is a major contributor to the formation and release of chlorinated syringols into aquatic environments.
-
Water Disinfection: The reaction of chlorine disinfectants with natural organic matter, including lignin-derived phenols like syringol present in raw water sources, can lead to the formation of chlorinated syringols in drinking water.
Metabolism
The metabolism of chlorinated syringols in organisms is not extensively studied. However, based on the metabolism of other chlorinated phenols, it is anticipated to involve two main phases:
-
Phase I Metabolism: This phase typically involves hydroxylation and dechlorination reactions, primarily mediated by cytochrome P450 enzymes in the liver. These reactions can either detoxify the compound or, in some cases, lead to the formation of more reactive metabolites.
-
Phase II Metabolism: The hydroxylated metabolites are then conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion from the body, primarily through urine and bile.
Toxicological Endpoints
The toxicity of chlorinated syringols is inferred from studies on the parent compound, syringol, and more broadly from the well-documented toxicity of other chlorinated phenols. The addition of chlorine atoms to the phenolic ring is generally associated with an increase in toxicity.[1]
Cytotoxicity
Chlorinated phenols have been shown to exhibit cytotoxic effects. A study on the parent compound, syringol, demonstrated concentration-dependent cytotoxicity in human embryonic kidney (HEK-293) cells at concentrations between 0.5 and 2 mg/L.[2] It is plausible that chlorinated syringols would exhibit similar or greater cytotoxicity.
Genotoxicity
While specific data on chlorinated syringols is scarce, many chlorinated organic compounds are known to be genotoxic. Chlorinated by-products of water disinfection have been shown to induce mutagenic and genotoxic activity.[3] The genotoxicity of these compounds is often attributed to their ability to cause DNA damage, such as single and double-strand breaks and base oxidation.[1]
Carcinogenicity
Certain chlorinated phenols and their derivatives are considered to be carcinogenic.[1] The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have classified some chlorinated phenols as probable or possible human carcinogens.[1] The carcinogenic potential is often linked to the formation of reactive metabolites that can damage DNA.[1]
Endocrine-Disrupting Activity
Chlorinated phenols are recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the endocrine system through various mechanisms, including binding to estrogen receptors and inhibiting enzymes involved in steroid hormone metabolism.[4][5] Some chlorinated phenols have been shown to exhibit both estrogenic and anti-estrogenic activities.[6]
Quantitative Toxicity Data
Specific quantitative toxicity data for chlorinated syringols are limited in the publicly available literature. The following tables summarize available data for the parent compound, syringol, and relevant data for other chlorinated phenols to provide a basis for comparison.
Table 1: Cytotoxicity and Teratogenicity of Syringol
| Compound | Test System | Endpoint | Concentration/Dose | Result | Reference |
| Syringol | Human Embryonic Kidney (HEK-293) cells | Cytotoxicity | 0.5 - 2 mg/L | Concentration-dependent cytotoxicity | [2] |
| Syringol | Zebrafish embryos | Teratogenicity | 0.5 - 2 mg/L | Dose-dependent embryotoxic effects (e.g., edema, skeletal abnormality) | [2] |
Table 2: Endocrine-Disrupting Activity of Selected Chlorophenols
| Compound | Assay | Endpoint | Value | Reference |
| Pentachlorophenol (PCP) | Estrogen Receptor α (ERα) Reporter Gene Assay | REC20 (20% Relative Agonistic Activity) | 1.9 x 10⁻⁶ M | [6] |
| Pentachlorophenol (PCP) | Estrogen Receptor α (ERα) Reporter Gene Assay | RIC20 (20% Relative Antagonistic Activity) | 2.8 x 10⁻⁷ M | [6] |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | Estrogen Receptor α (ERα) Reporter Gene Assay | RIC20 (20% Relative Antagonistic Activity) | 2.9 x 10⁻⁶ M | [6] |
| Pentachlorophenol (PCP) | Thyroid Hormone Receptor β (TRβ) Reporter Gene Assay | RIC20 (20% Relative Antagonistic Activity) | 1.3 x 10⁻⁶ M | [6] |
Table 3: Toxicity of Pulp and Paper Mill Effluents (Containing Chlorinated Organics)
| Effluent Source | Test Organism | Endpoint | Value | Reference |
| Hypochlorite Bleaching Stage | Photobacterium phosphoreum | 5-min EC50 | ~0.1% of undiluted effluent | [7] |
| Combined Bleaching Effluent | Photobacterium phosphoreum | 15-min EC50 | 8-10% of undiluted effluent | [7] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxicity of a compound on cultured cells.
-
Cell Seeding: Seed cells (e.g., HepG2, HEK-293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of the chlorinated syringol in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Genotoxicity Assessment (Ames Test)
This protocol outlines the bacterial reverse mutation assay to assess the mutagenic potential of a substance.
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Include negative (vehicle) and positive controls.
-
Plating: Mix the contents with molten top agar (B569324) and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan).
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
DNA Damage Assessment (Comet Assay)
This protocol describes the single-cell gel electrophoresis assay to detect DNA strand breaks.
-
Cell Preparation: Expose cultured cells to the chlorinated syringol at various concentrations for a defined period. Harvest the cells and prepare a single-cell suspension.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many chlorinated aromatic compounds, including dioxin-like compounds, are known to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] This activation is a key mechanism for their toxicity.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.
Estrogen Receptor (ER) Signaling Disruption
Chlorinated phenols can act as endocrine disruptors by interfering with the estrogen receptor signaling pathway. They can act as agonists or antagonists, leading to inappropriate gene expression.
Caption: Disruption of Estrogen Receptor (ER) Signaling.
Induction of Oxidative Stress
Phenolic compounds, including chlorinated phenols, can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage.
Caption: Induction of Oxidative Stress by Chlorinated Syringols.
Experimental Workflow
The following diagram illustrates a general workflow for the toxicological assessment of chlorinated syringols.
Caption: General Workflow for Toxicological Assessment.
Conclusion
The toxicological profile of chlorinated syringols suggests potential risks to human health and the environment, consistent with the known toxicities of other chlorinated phenols. While specific quantitative data for chlorinated syringol derivatives are limited, the available information on the parent compound and related chlorinated phenols indicates a likelihood of cytotoxicity, genotoxicity, and endocrine-disrupting activity. The provided experimental protocols and signaling pathway diagrams offer a framework for further research to fill the existing data gaps. A more comprehensive understanding of the toxicology of specific chlorinated syringol isomers is necessary for accurate risk assessment and the development of effective mitigation strategies.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. researchgate.net [researchgate.net]
- 6. The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
3,4,5-Trichlorosyringol: A Technical Guide to its Natural and Anthropogenic Origins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental sources of 3,4,5-trichlorosyringol, a chlorinated aromatic compound of interest to researchers and professionals in environmental science and drug development. The document details its origins from both natural and industrial processes, presents available quantitative data, outlines experimental protocols for its detection, and illustrates its formation pathways.
Sources of this compound
This compound is a derivative of syringol, a compound found in wood lignin (B12514952). Its chlorinated form arises from both natural and, more significantly, anthropogenic activities.
Anthropogenic Sources
The primary anthropogenic source of this compound is the pulp and paper industry.[1] Specifically, it is formed during the chlorine bleaching of kraft pulp, a process designed to whiten the pulp by removing residual lignin. The reaction of chlorine-based bleaching agents with the syringyl lignin moieties in hardwood results in the formation of various chlorinated phenolic compounds, including this compound.
Another potential, though less direct, anthropogenic source is the environmental transformation of other chlorinated compounds. For instance, the microbial metabolism of 3,4,5-trichloroguaiacol (B1221916) has been observed to transiently form this compound.
Natural Sources
While the majority of environmental this compound is of industrial origin, there is evidence suggesting the potential for natural formation. Trichlorophenols, a closely related class of compounds, have been detected in aquatic plants and raw domestic sewage, suggesting that natural chlorination processes can occur. However, direct evidence for the natural formation of this compound is limited.
Quantitative Data
The concentration of this compound in the environment is primarily documented in the context of pulp and paper mill effluents. The following table summarizes the available quantitative data.
| Matrix | Compound | Concentration / Value | Notes | Reference |
| Pulp Mill Effluent | Trichlorosyringol | Detection Limit: 2.5–5.0 µg/L | Typical detection limit in mill process streams and effluents. | [2] |
| Aquatic Biota (Rainbow Trout) | This compound | 96-hour LC50: 125 µg/L | Acute toxicity measurement. LC50 is the concentration lethal to 50% of the test organisms. | [1] |
Experimental Protocols
The detection and quantification of this compound in environmental samples typically involve chromatographic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction
-
Liquid-Liquid Extraction (for water samples):
-
Acidify the water sample to approximately pH 2.
-
Extract the sample with an organic solvent such as a hexane/acetone mixture.
-
Concentrate the organic extract to a small volume.
-
-
Derivatization (Acetylation):
-
To the concentrated extract, add potassium carbonate buffer and acetic anhydride.
-
This step converts the polar phenolic hydroxyl group into a less polar acetate (B1210297) ester, improving its volatility and chromatographic behavior for GC analysis.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating chlorinated phenolic compounds.
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp to a final temperature of approximately 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound. Full scan mode can be used for qualitative identification.
-
Formation and Relationship Diagram
The following diagram illustrates the primary anthropogenic formation pathway of this compound and its relationship to other chlorinated phenolic compounds found in pulp mill effluents.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,4,5-Trichlorosyringol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,4,5-trichlorosyringol. Due to the limited availability of direct mass spectral data for this specific compound, this guide synthesizes information from closely related analogs, namely 3,4,5-trichlorophenol (B165643) and syringol derivatives, to construct a predictive fragmentation pathway. The methodologies presented are based on established protocols for the analysis of chlorinated phenolic compounds.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under electron ionization is anticipated to be driven by the key structural features of the molecule: the trichlorinated aromatic ring, the hydroxyl group, and the two methoxy (B1213986) groups. The presence of three chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and its chlorine-containing fragments.
The initial ionization will form a molecular ion (M•+ ). Subsequent fragmentation is predicted to proceed through several key pathways:
-
Loss of a Methyl Radical: A primary and highly favorable fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable quinone-like structure. This will result in a significant [M-15]⁺ ion.
-
Loss of Carbon Monoxide: Following the initial loss of a methyl radical, the resulting ion can undergo further fragmentation by losing a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds, leading to an [M-15-28]⁺ ion.
-
Loss of a Chlorine Atom or HCl: Fragmentation involving the chlorine atoms can occur through the loss of a chlorine radical (•Cl) or a neutral hydrochloric acid (HCl) molecule. The loss of chlorine will lead to an [M-35]⁺ ion, while the loss of HCl will result in an [M-36]•+ ion.
-
Combined Losses: A combination of these fragmentation pathways is expected, leading to ions corresponding to the sequential loss of methyl, CO, and chlorine/HCl. For instance, a prominent ion at [M-15-28-35]⁺ is anticipated.
-
Cleavage of the Methoxy Group: The entire methoxy group can be cleaved, resulting in the loss of a •OCH₃ radical, leading to an [M-31]⁺ ion.
The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying chlorine-containing fragments. For an ion with three chlorine atoms, the isotopic cluster will show peaks at M, M+2, M+4, and M+6 with a characteristic intensity ratio.
Quantitative Data Presentation
The following table summarizes the predicted major fragment ions for this compound and their expected relative abundances. These values are extrapolated from the known mass spectrum of 3,4,5-trichlorophenol and the general fragmentation patterns of syringol derivatives.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Predicted Relative Abundance (%) | Notes |
| 256/258/260/262 | [M]•+ | 80 | Molecular ion peak with characteristic isotopic pattern for three chlorine atoms. |
| 241/243/245/247 | [M-CH₃]⁺ | 100 | Base peak, resulting from the loss of a methyl radical. |
| 221/223/225 | [M-Cl]⁺ | 15 | Loss of a chlorine atom from the molecular ion. |
| 213/215/217 | [M-CH₃-CO]⁺ | 40 | Loss of carbon monoxide from the [M-CH₃]⁺ ion. |
| 206/208/210 | [M-CH₃-Cl]•+ | 25 | Loss of a chlorine atom from the [M-CH₃]⁺ ion. |
| 178/180 | [M-CH₃-CO-Cl]⁺ | 30 | Loss of a chlorine atom from the [M-CH₃-CO]⁺ ion. |
Note: The m/z values are presented as the nominal mass for the most abundant isotope (³⁵Cl). The subsequent values in each row represent the expected isotopic peaks due to the presence of ³⁷Cl.
Experimental Protocols
The analysis of this compound would typically be performed using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, derivatization is often employed to improve chromatographic performance and sensitivity.
3.1. Sample Preparation and Derivatization (Acetylation)
-
Sample Collection: Collect aqueous samples in amber glass bottles to prevent photodegradation.
-
pH Adjustment: Adjust the pH of a 100 mL water sample to approximately 9-11 using a potassium carbonate buffer. This converts the phenol (B47542) to the more reactive phenolate (B1203915) ion.
-
Derivatization: Add 1 mL of acetic anhydride (B1165640) to the sample and shake vigorously for 5 minutes. This will convert the hydroxyl group to an acetate (B1210297) ester.
-
Extraction: Perform a liquid-liquid extraction of the derivatized analyte using 3 x 20 mL aliquots of hexane (B92381) or another suitable organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer: An electron ionization (EI) mass spectrometer.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: m/z 40-400.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation pathway of this compound.
This guide provides a foundational understanding of the anticipated mass spectrometry fragmentation of this compound. Experimental verification is essential to confirm these predicted pathways and the relative abundances of the fragment ions. Researchers can utilize this information for the identification and structural elucidation of this and related compounds in various analytical applications.
Technical Guide: Solubility of 3,4,5-Trichlorosyringol in Organic Solvents
Introduction
3,4,5-Trichlorosyringol, also known as 3,4,5-trichloro-2,6-dimethoxyphenol, is a chlorinated organic compound.[1] It belongs to the family of chlorinated phenols, which are compounds that have seen use as pesticides and wood preservatives.[2][3] Understanding the solubility of such compounds is critical for a variety of applications, including environmental remediation, toxicological studies, and the development of analytical methods for its detection and quantification.
This technical guide provides a summary of the available information on the solubility of this compound in organic solvents. Due to a scarcity of specific quantitative data for this exact compound in publicly accessible literature, this guide also includes general solubility characteristics of the broader class of chlorinated phenols and outlines a standard experimental protocol for solubility determination.
Physicochemical Properties of this compound
A summary of key physicochemical properties is essential for predicting and understanding solubility behavior.
| Property | Value | Source |
| Synonyms | 3,4,5-trichloro-2,6-dimethoxyphenol | [1] |
| Molecular Formula | C8H7Cl3O3 | [1] |
| Molecular Weight | 257.5 g/mol | PubChem |
| CAS Number | 2539-26-6 | [1] |
Solubility Data
For comparative purposes, the table below presents solubility information for other related chlorophenol compounds. It is crucial to note that these values are for different, though structurally related, compounds and should be used only as a general indicator of potential solubility behavior.
Table 3.1: Solubility of Selected Chlorophenol Compounds in Water and Organic Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| 3,4,5-Trichlorophenol | Water | Slightly soluble | Not Specified |
| Ether | Soluble | Not Specified | |
| 2,4-Dichlorophenol | Water | 4,500 ppm | 25 |
| Organic Solvents | Soluble in Alcohol, Carbon Tetrachloride, Ethyl Ether, Benzene, Chloroform | Not Specified | |
| 2,4,6-Trichlorophenol | Water | 800 mg/L | 25 |
| 2,4,5-Trichlorophenol (B144370) | Water | 1200 mg/L | 20 |
Data compiled from multiple sources.[3][4][5][6][7]
The solubility of phenolic compounds is influenced by factors such as the polarity of the solvent, temperature, and the pH of the medium (for aqueous solutions).[8][9][10] For organic solvents, the principle of "like dissolves like" is paramount; nonpolar compounds tend to dissolve in nonpolar solvents, and polar compounds in polar solvents.[9][10]
Experimental Protocol for Solubility Determination
While specific experimental details for this compound are unavailable, a generalized and widely accepted methodology for determining the solubility of a solid organic compound in a solvent is the Shake-Flask Method .[11] This protocol can be adapted to generate reliable solubility data.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate)
-
Glass vials or flasks with airtight seals
-
Shaking incubator or isothermal water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of glass vials, ensuring that undissolved solid is clearly visible.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The shaking facilitates the dissolution process.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For fine suspensions, centrifugation may be required to achieve clear separation of the solid and liquid phases.
-
Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant. This must be done without disturbing the solid sediment.
-
Dilution: Dilute the aliquot gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of g/L, mg/mL, or mol/L.
Visualized Workflow and Relationships
The following diagrams illustrate the logical workflow for solubility determination and the general solubility principles for organic compounds.
References
- 1. 3,4,5-Trichloro-2,6-dimethoxyphenol | C8H7Cl3O3 | CID 17344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. echemi.com [echemi.com]
- 5. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,5-trichlorophenol [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. saltise.ca [saltise.ca]
- 11. researchgate.net [researchgate.net]
The Environmental Odyssey of 3,4,5-Trichlorosyringol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trichlorosyringol (3,4,5-TCS), a chlorinated aromatic compound, is an environmental contaminant of emerging concern, primarily originating from the chlorine bleaching of wood pulp in the paper industry. Its structural resemblance to other persistent organic pollutants necessitates a thorough understanding of its environmental fate and transport. This technical guide provides a comprehensive overview of the current knowledge on 3,4,5-TCS, focusing on its physicochemical properties, degradation pathways, mobility in various environmental compartments, and bioaccumulation potential. Due to the limited direct data on 3,4,5-TCS, information from its close structural analog, 3,4,5-trichlorophenol (B165643) (3,4,5-TCP), is utilized to infer its likely environmental behavior. Detailed experimental protocols for key environmental fate studies and visualizations of relevant pathways are presented to support further research and risk assessment of this compound.
Introduction
Chlorinated phenolic compounds are a class of environmental pollutants known for their persistence, toxicity, and potential for bioaccumulation.[1] this compound (3,4,5-trichloro-2,6-dimethoxyphenol) is a member of this class, distinguished by its syringol backbone, a derivative of sinapyl alcohol, which is a primary monolignol in hardwood lignin (B12514952).[2] The principal source of 3,4,5-TCS in the environment is the pulp and paper industry, where chlorine-based bleaching agents react with residual lignin in wood pulp to form a variety of chlorinated organic compounds.[3]
Understanding the environmental fate and transport of 3,4,5-TCS is crucial for assessing its potential risks to ecosystems and human health. This guide synthesizes the available information, drawing heavily on data from its close structural analog, 3,4,5-trichlorophenol (3,4,5-TCP), to provide a detailed technical overview for the scientific community.
Physicochemical Properties
The environmental behavior of a chemical is largely governed by its physicochemical properties. While experimental data for this compound is scarce, the properties of 3,4,5-Trichlorophenol provide a strong basis for estimation.
| Property | 3,4,5-Trichlorophenol Value | Reference | Estimated this compound Behavior |
| Molecular Formula | C₆H₃Cl₃O | [4] | C₈H₇Cl₃O₃ |
| Molecular Weight | 197.45 g/mol | [5] | 257.5 g/mol [6] |
| Water Solubility | 81 mg/L at 25°C | [7] | Likely low, due to increased hydrophobicity from methoxy (B1213986) groups. |
| Vapor Pressure | 0.00246 mmHg at 25°C | [4] | Expected to be low, suggesting limited volatility. |
| Octanol-Water Partition Coefficient (log Kow) | 4.01 | [4] | Expected to be similar or slightly higher, indicating a high potential for sorption to organic matter and bioaccumulation. |
| Organic Carbon-Water Partition Coefficient (log Koc) | 3.46 (Koc = 2900) | [4] | Expected to be high, indicating low mobility in soil. |
| pKa | 7.84 | [4] | The presence of methoxy groups may slightly alter the acidity, but it is expected to be a weak acid. |
| Henry's Law Constant | 2.3 x 10⁻⁷ atm-m³/mol (estimated) | [4] | Low, suggesting slow volatilization from water. |
Environmental Fate and Transport
The environmental fate of 3,4,5-TCS is determined by a combination of transport and transformation processes, including degradation (biotic and abiotic), sorption, and bioaccumulation.
Degradation
3.1.1. Biodegradation
Microbial degradation is a key process in the natural attenuation of chlorinated phenols.
-
Aerobic Degradation: Under aerobic conditions, microorganisms can hydroxylate and cleave the aromatic ring of chlorinated phenols.[1] White-rot fungi, in particular, are known to degrade lignin and its derivatives through the action of extracellular enzymes like laccases and peroxidases.[8] It is expected that these fungi can also transform 3,4,5-TCS. The degradation pathway likely involves hydroxylation, dechlorination, and ring cleavage, ultimately leading to mineralization.
-
Anaerobic Degradation: In anaerobic environments, such as sediments, reductive dechlorination is the primary biodegradation pathway for highly chlorinated phenols.[9] This process involves the sequential removal of chlorine atoms, leading to less chlorinated and more readily degradable intermediates. The anaerobic biodegradation half-life of the analog 3,4,5-trichlorophenol in estuarine sediment is approximately 22 days.[4]
3.1.2. Abiotic Degradation
-
Photodegradation: In sunlit surface waters, photolysis can contribute to the degradation of chlorinated phenols. This process involves the absorption of UV radiation, leading to the cleavage of carbon-chlorine bonds.[10] The atmospheric half-life of 3,4,5-trichlorophenol due to reaction with hydroxyl radicals is estimated to be about 3 days.[5]
Transport and Mobility
The movement of 3,4,5-TCS between different environmental compartments is influenced by its physicochemical properties.
-
Atmospheric Transport: Due to its low vapor pressure, long-range atmospheric transport of 3,4,5-TCS is expected to be limited.[4]
-
Mobility in Soil and Sediment: With an estimated high Koc value, 3,4,5-TCS is expected to have low mobility in soil and strongly adsorb to organic matter in soil and sediments.[4] Its mobility may increase in alkaline soils where it can exist in its more water-soluble anionic form.
-
Mobility in Water: In aquatic systems, 3,4,5-TCS will partition between the water column and suspended solids/sediments. Its low estimated Henry's Law constant suggests that volatilization from water will be a slow process.[4]
Bioaccumulation
The high estimated log Kow value for 3,4,5-TCS suggests a significant potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) for 3,4,5-trichlorophenol in fish has been estimated to be 650, indicating a high potential for accumulation.[4]
Experimental Protocols
Detailed and standardized methodologies are essential for accurately assessing the environmental fate of chemicals like this compound. The following sections describe key experimental protocols based on internationally recognized guidelines.
Soil Sorption/Desorption: OECD Guideline 106 (Batch Equilibrium Method)
This method determines the adsorption and desorption of a substance on different soil types to estimate its mobility.[11][12]
-
Principle: A solution of the test substance in a calcium chloride solution is equilibrated with a known amount of soil. The concentration of the substance in the solution is measured after a set equilibration time, and the amount adsorbed to the soil is calculated by mass balance.
-
Materials:
-
Test substance (this compound)
-
Analytical grade solvents
-
Several well-characterized soil types with varying organic carbon content, pH, and texture.
-
0.01 M CaCl₂ solution
-
Centrifuge tubes with screw caps
-
Shaker
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV, GC-MS)
-
-
Procedure:
-
Preliminary Test: Determine the optimal soil-to-solution ratio, equilibration time, and check for adsorption to the test vessel walls and stability of the test substance.
-
Adsorption Phase:
-
Prepare a stock solution of 3,4,5-TCS in 0.01 M CaCl₂.
-
Add a known volume of the stock solution to centrifuge tubes containing a weighed amount of soil.
-
Agitate the tubes on a shaker for the predetermined equilibration time.
-
Separate the solid and liquid phases by centrifugation.
-
Analyze the supernatant for the concentration of 3,4,5-TCS.
-
-
Desorption Phase (Optional):
-
After the adsorption phase, decant the supernatant and replace it with a fresh 0.01 M CaCl₂ solution.
-
Resuspend the soil and shake for the same equilibration time.
-
Centrifuge and analyze the supernatant for the desorbed amount of 3,4,5-TCS.
-
-
-
Data Analysis: Calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
Bioaccumulation in Fish: OECD Guideline 305 (Aqueous and Dietary Exposure)
This guideline describes procedures for determining the bioconcentration and bioaccumulation of a chemical in fish.[13][14]
-
Principle: Fish are exposed to the test substance in water (for bioconcentration) or in their diet (for bioaccumulation) for a defined uptake phase, followed by a depuration phase in a clean environment. The concentration of the substance in the fish tissue is measured at various time points.
-
Materials:
-
Test substance (this compound)
-
A suitable fish species (e.g., Zebrafish, Rainbow Trout).[14]
-
Flow-through or semi-static test system with controlled water quality parameters (temperature, pH, dissolved oxygen).
-
Fortified feed for dietary exposure.
-
Analytical instrument for tissue analysis (e.g., GC-MS, LC-MS/MS).
-
-
Procedure:
-
Acclimation: Acclimate the fish to the test conditions.
-
Uptake Phase:
-
Aqueous Exposure: Expose the fish to a constant, sublethal concentration of 3,4,5-TCS in the water for a period of up to 28 days.[13]
-
Dietary Exposure: Feed the fish with food containing a known concentration of 3,4,5-TCS.
-
Sample fish at predetermined intervals to measure the tissue concentration.
-
-
Depuration Phase:
-
Transfer the remaining fish to a clean, flowing water system (or feed them an uncontaminated diet).
-
Sample fish at intervals to measure the decline in tissue concentration over time.
-
-
-
Data Analysis: Calculate the bioconcentration factor (BCF) or biomagnification factor (BMF), uptake rate constant (k₁), and depuration rate constant (k₂).
Analytical Methods for Quantification
Accurate quantification of this compound and its metabolites in environmental matrices is crucial.
-
Sample Preparation:
-
Water: Solid-phase extraction (SPE) is commonly used to pre-concentrate the analyte from water samples.[15]
-
Soil/Sediment: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent can be used.
-
Biota: Tissue samples are typically homogenized and extracted with an organic solvent.
-
-
Derivatization: For GC analysis, polar compounds like phenols are often derivatized (e.g., acetylation, silylation) to increase their volatility and improve chromatographic performance.[16]
-
Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS): Suitable for the analysis of polar and non-volatile compounds without the need for derivatization.
-
Visualizations
Formation of this compound in Pulp Bleaching
Caption: Formation of this compound from lignin during pulp bleaching.
Postulated Environmental Degradation Pathways
Caption: Postulated degradation pathways for this compound in the environment.
Experimental Workflow for a Soil Leaching Study
Caption: Workflow for a soil column leaching experiment to assess mobility.
Conclusion
This compound is a compound of potential environmental concern due to its likely formation during industrial processes and its probable persistence and bioaccumulative properties, inferred from its structural analog, 3,4,5-trichlorophenol. This guide highlights the need for further research to generate specific data on the environmental fate and transport of 3,4,5-TCS. The provided experimental protocols and visualizations serve as a foundation for researchers to design and conduct studies that will fill the existing data gaps. A more complete understanding of the behavior of this compound in the environment is essential for developing effective risk assessment and management strategies.
References
- 1. microbe.com [microbe.com]
- 2. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rc.usf.edu [rc.usf.edu]
- 5. Convergent Evolution of Syringyl Lignin Biosynthesis via Distinct Pathways in the Lycophyte Selaginella and Flowering Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Biologically active secondary metabolites from white-rot fungi [frontiersin.org]
- 10. Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transformation of 2,4,6-trichlorophenol by the white rot fungi Panus tigrinus and Coriolus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 15. Evaluation of methods for the determination of chlorophenols in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Health Effects and Risk Assessment of 3,4,5-Trichlorosyringol
Executive Summary
3,4,5-Trichlorosyringol (3,4,5-trichloro-2,6-dimethoxyphenol) is a chlorinated organic compound identified as a nonconventional pollutant in the effluent of pulp and paper mills.[1] While specific toxicological data for this compound is scarce, its chemical structure suggests potential health risks analogous to other chlorinated phenolic compounds. This guide synthesizes available information on related substances to provide a preliminary risk assessment and highlights the need for further research. The primary audience for this document includes researchers, scientists, and professionals in drug development and environmental health.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 3,4,5-Trichlorophenol | Syringol (2,6-Dimethoxyphenol) |
| CAS Number | 1019-86-9 | 609-19-8[2] | 91-10-1[3] |
| Molecular Formula | C₈H₇Cl₃O₃[4] | C₆H₃Cl₃O[2] | C₈H₁₀O₃[3] |
| Molecular Weight | 257.50 g/mol | 197.45 g/mol [2] | 154.16 g/mol [3] |
| Appearance | - | Needles or off-white solid[2][5] | - |
| Boiling Point | - | 275 °C[5] | - |
| Melting Point | - | 118-119 °C[5] | - |
| Water Solubility | Low (predicted) | Insoluble[5] | - |
| LogP (Octanol-Water Partition Coefficient) | - | 4.01[2] | - |
Known and Potential Health Effects
Direct studies on the health effects of this compound in humans or animals are not available in the reviewed literature. The following sections summarize the known effects of related compounds to infer the potential toxicological profile of this compound.
General Toxicity of Chlorinated Phenols
Chlorinated phenols are a class of compounds known for their toxicity.[6] The degree of chlorination and the position of the chlorine atoms on the phenol (B47542) ring influence the toxicity.[6] In general, toxicity increases with the number of chlorine substituents.[6]
-
Acute Toxicity: Trichlorophenols are harmful if swallowed, in contact with skin, or inhaled.[7]
-
Organ Toxicity: The liver and kidneys are established targets of chlorophenol toxicity in laboratory animals.[8] Effects such as increased liver weight, hepatocellular hypertrophy, and necrosis have been observed.[8]
-
Dermal and Mucous Membrane Irritation: Contact with trichlorophenols can irritate and burn the skin and eyes. Breathing these compounds can irritate the nose, throat, and lungs.
Carcinogenicity
Several chlorinated phenols are classified as potential human carcinogens. The International Agency for Research on Cancer (IARC) has classified 2,4,6-trichlorophenol (B30397) and 2,4,5-trichlorophenol (B144370) in Group 2B, as possibly carcinogenic to humans.[6] While 3,4,5-Trichlorophenol has not been classified, related compounds are known carcinogens, warranting caution.
Reproductive and Developmental Toxicity
Information on the reproductive and developmental effects of many chlorinated phenols is limited. For 2,4,5-trichlorophenol, no birth defects were observed in mice, though a reduction in litter size was reported in one study.[1]
Genotoxicity
In vitro genotoxicity data for 2,4,5-trichlorophenol in prokaryotic organisms (Salmonella typhimurium) have shown negative results for mutation.
Toxicity of Syringol (Parent Compound)
Recent studies on syringol (2,6-dimethoxyphenol), the unchlorinated parent compound of this compound, have indicated potential for cytotoxicity and teratogenicity. In zebrafish larvae, syringol exposure induced dose-dependent embryotoxic effects, including yolk sac edema, pericardial edema, and skeletal abnormalities.[9] It also induced cytotoxicity in human embryonic kidney (HEK-293) cells in a concentration-dependent manner.[9] The chlorination of syringol to form this compound is expected to increase its toxicity.[6]
Risk Assessment
A formal risk assessment for this compound cannot be completed without quantitative toxicity data. However, a qualitative risk assessment can be inferred from its presence in industrial effluents and the known toxicity of related compounds.
Exposure Pathways
The primary route of environmental release for this compound is through the effluent of pulp and paper mills that use chlorine bleaching processes.[1] Human exposure could potentially occur through:
-
Ingestion: Consumption of contaminated water or aquatic organisms from water bodies receiving pulp and paper mill effluent.
-
Dermal Contact: Recreational or occupational contact with contaminated water.
-
Inhalation: While less likely for a compound with low predicted volatility, inhalation of aerosols from contaminated water is a possible route of exposure.
Potential Mechanism of Action
Chlorinated phenols are known to act as uncouplers of oxidative phosphorylation, which disrupts the production of ATP in mitochondria. This mechanism is a plausible pathway for the toxicity of this compound.
Caption: Postulated mechanism of toxicity for this compound via uncoupling of oxidative phosphorylation.
Experimental Protocols
Detailed experimental protocols for toxicological studies of this compound are not available. However, standard methodologies used for related chlorinated phenols can be adapted.
Acute Oral Toxicity Study (Adaptation of OECD Guideline 423)
-
Test Species: Rat (e.g., Sprague-Dawley), female, young adult.
-
Test Substance: this compound, dissolved in a suitable vehicle (e.g., corn oil).
-
Dosage: A starting dose of 300 mg/kg body weight, administered by gavage. Subsequent animals are dosed at lower or higher fixed dose levels (5, 50, 300, 2000 mg/kg) depending on the outcome.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed at the end of the study.
-
Endpoint: Estimation of the LD50 (median lethal dose) and identification of target organs.
Bacterial Reverse Mutation Test (Ames Test - Adaptation of OECD Guideline 471)
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Test Substance: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Procedure: The test is conducted with and without a metabolic activation system (S9 mix from rat liver). Tester strains are exposed to various concentrations of the test substance and plated on minimal glucose agar (B569324) plates.
-
Observations: The number of revertant colonies is counted after incubation.
-
Endpoint: Assessment of the mutagenic potential of the test substance.
Caption: A generalized experimental workflow for assessing the mutagenicity of this compound using the Ames test.
Data Presentation: Toxicity of Trichlorophenol Isomers
The following table summarizes acute toxicity data for various trichlorophenol isomers to provide context for the potential toxicity of this compound.
Table 2: Acute Oral LD50 Values for Trichlorophenol Isomers in Rats
| Compound | CAS Number | Oral LD50 (mg/kg) | Reference |
| 2,4,5-Trichlorophenol | 95-95-4 | 820 | U.S. EPA[1] |
| 2,4,6-Trichlorophenol | 88-06-2 | 820 | U.S. EPA |
| 2,3,4-Trichlorophenol | 15950-66-0 | 1580 | RTECS |
| 2,3,5-Trichlorophenol | 933-78-8 | 2140 | RTECS |
| 2,3,6-Trichlorophenol | 933-75-5 | 2000 | RTECS |
| 3,4,5-Trichlorophenol | 609-19-8 | No data available | - |
Data sourced from the Registry of Toxic Effects of Chemical Substances (RTECS) and the U.S. Environmental Protection Agency (EPA) where indicated.
Conclusion and Recommendations
There is a significant data gap regarding the health effects and toxicological profile of this compound. Based on its chemical structure and the known toxicity of related chlorinated phenolic compounds, it is reasonable to presume that this compound may pose a risk to human health and the environment.
Recommendations for future research include:
-
Quantitative Toxicity Studies: Conduct in vivo studies to determine the acute, sub-chronic, and chronic toxicity of this compound, including the determination of LD50, NOAEL, and LOAEL values.
-
Genotoxicity and Carcinogenicity Assays: Perform a comprehensive battery of in vitro and in vivo genotoxicity tests, followed by a long-term carcinogenicity bioassay if warranted.
-
Reproductive and Developmental Toxicity Studies: Evaluate the potential for reproductive and developmental effects in appropriate animal models.
-
Environmental Fate and Monitoring: Develop sensitive analytical methods for the detection of this compound in environmental matrices and conduct studies to understand its persistence, bioaccumulation, and transformation in the environment.
Until such data are available, a precautionary approach should be taken to minimize human and environmental exposure to effluents containing this compound.
References
- 1. epa.gov [epa.gov]
- 2. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. 3,4,5-Trichloro-2,6-dimethoxyphenol | C8H7Cl3O3 | CID 17344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4,5-TRICHLOROPHENOL CAS#: 609-19-8 [m.chemicalbook.com]
- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Syringol, a wildfire residual methoxyphenol causes cytotoxicity and teratogenicity in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GC-MS method for 3,4,5-Trichlorosyringol analysis
An Application Note for the Analysis of 3,4,5-Trichlorosyringol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a chlorinated phenolic compound that can be formed as a byproduct of industrial processes, such as the bleaching of pulp and paper, and disinfection of water. Due to the potential toxicity and persistence of chlorinated phenols in the environment, sensitive and specific analytical methods are required for their monitoring.[1] This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound in water samples. The methodology involves a derivatization step to enhance the volatility of the analyte, followed by liquid-liquid extraction and analysis by GC-MS.
Principle
Phenolic compounds like this compound are often not volatile enough for direct GC analysis, leading to poor peak shape and low sensitivity. To overcome this, a derivatization step is employed. In this protocol, the hydroxyl group of this compound is acetylated using acetic anhydride (B1165640) in an alkaline medium to form a more volatile and less polar acetate (B1210297) ester. This derivative is then extracted from the aqueous matrix using an organic solvent and analyzed by GC-MS, which provides both separation and sensitive detection.
Experimental Protocols
Sample Preparation: Derivatization and Extraction
This protocol is adapted from a method for the analysis of a broad range of chlorophenolic compounds in water.[1]
Reagents and Materials:
-
Water sample (e.g., 800 mL)
-
Potassium carbonate (K₂CO₃) buffer
-
Acetic anhydride
-
Hexane (B92381) (GC grade)
-
Internal standards and recovery standards (optional, but recommended for quantitative analysis)
-
1 L amber glass bottles
-
Mechanical roller or shaker
-
Evaporator (e.g., Rocket Evaporator)
Procedure:
-
Place an 800 mL aliquot of the water sample into a 1 L amber bottle.
-
If using, spike the sample with appropriate internal standards.
-
Add 25 mL of K₂CO₃ buffer and 25 mL of acetic anhydride to the sample.
-
Add 100 mL of hexane to the bottle.
-
Place the bottle on a mechanical roller and extract overnight (at least 16 hours).
-
Allow the layers to separate for approximately 5 minutes and carefully collect the upper organic (hexane) layer.
-
To improve extraction efficiency, add another 50 mL of hexane to the remaining aqueous layer and roll for an additional hour.
-
After separation, collect the organic layer and combine it with the first extract.
-
Concentrate the combined organic extract to a smaller volume (e.g., 5 mL) using an evaporator.
-
If used, add a recovery standard to the concentrated extract.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are based on a validated method for chlorophenolic compounds and are suitable for the analysis of acetylated this compound.[1]
Gas Chromatograph (GC) Conditions:
-
GC System: Thermo Scientific TRACE 1610 GC[1]
-
Column: Thermo Scientific TraceGOLD TG-Dioxin (60 m x 0.25 mm x 0.25 µm)[1]
-
Injector: Split/splitless injector
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Carrier Gas: Helium
-
Flow Rate: (A typical starting point would be 1.0-1.5 mL/min)
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 3 minutes
-
Ramp 1: 30°C/min to 140°C, no hold
-
Ramp 2: 5°C/min to 240°C, no hold
-
Ramp 3: 30°C/min to 330°C, hold for 5 minutes[1]
-
Mass Spectrometer (MS) Conditions:
-
MS System: Thermo Scientific TSQ 9610 Triple Quadrupole Mass Spectrometer[1]
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for higher selectivity and sensitivity.
For quantitative analysis using SIM or SRM mode, specific ions for acetylated this compound must be selected. Based on the structure (3,4,5-trichloro-2,6-dimethoxyphenol), the acetylated derivative would have a molecular weight of 298.9 g/mol (for the most abundant isotopes). Likely precursor ions and product ions would be derived from this structure.
Data Presentation
| Parameter | Expected Performance for Chlorophenolic Compounds[1] |
| Linearity (R²) | > 0.99 |
| Method Detection Limit (MDL) | < 0.001 µg/L in water |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 75% to 125% |
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Derivatization Reaction
Caption: Acetylation of this compound for GC-MS analysis.
References
Application Note: HPLC Analysis of Chlorinated Phenols in Environmental Samples
Introduction
Chlorinated phenolic compounds, such as 3,4,5-trichlorosyringol and its analogs like 3,4,5-trichlorocatechol (B154951) and 3,4,5-trichlorophenol, are environmental contaminants of concern.[1][2] They can be introduced into the environment through industrial processes like pulp and paper bleaching, the degradation of pesticides, and water disinfection.[1][3] Due to their potential toxicity and persistence, robust analytical methods are crucial for their monitoring in various environmental matrices.[1][3] This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of these compounds in water and soil samples. While specific data for this compound is limited, the presented methodology is based on established protocols for structurally similar and environmentally relevant chlorinated phenols.
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector is suitable. For higher sensitivity and selectivity, a mass spectrometer (MS) can be used as a detector (LC-MS/MS).[4]
-
Analytical Column: A C18 reversed-phase column is commonly used for the separation of these compounds.[4][5]
-
Solvents: Acetonitrile (B52724) (MeCN) and water (HPLC grade), with an acid modifier like phosphoric acid or formic acid for MS-compatible methods.[6]
-
Standards: Analytical standards of the target chlorinated phenols.
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4], liquid-liquid extraction (LLE) solvents (e.g., hexane (B92381), acetone (B3395972), dichloromethane)[4][5], and general laboratory glassware.
Protocols
Protocol 1: Sample Preparation from Water Samples
This protocol outlines the extraction and concentration of chlorinated phenols from water samples using Solid-Phase Extraction (SPE), a technique known for its efficiency and high throughput.[7]
-
Sample Pre-treatment:
-
Filter the water sample (e.g., 1 L) to remove particulate matter.[4]
-
If the sample contains residual chlorine, add approximately 80 mg of sodium sulfite (B76179) per liter to dechlorinate.[3]
-
Acidify the sample to a pH of ≤ 2 with a suitable acid (e.g., 6 N HCl).[3][4]
-
If using an internal standard, it should be added to the sample at this stage.[4]
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) by washing it with 5 mL of dichloromethane (B109758) (DCM), followed by 5 mL of methanol, and finally equilibrating with 10 mL of 0.05 N HCl. It is important not to let the sorbent dry out after this step.[3]
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a steady flow rate of approximately 10-15 mL/min.[3]
-
-
Washing and Drying:
-
Elution:
-
Concentration and Reconstitution:
Protocol 2: Sample Preparation from Soil and Sediment Samples
For solid matrices like soil and sediment, an extraction step is required to move the analytes into a liquid phase prior to cleanup.
-
Extraction:
-
Weigh approximately 5-10 grams of the air-dried and sieved soil sample into a suitable container.
-
Add a known amount of internal standard.
-
Add an extraction solvent. A common choice is a mixture of acetonitrile and water or hexane and acetone (1:1 v/v).[4]
-
Perform an extraction technique such as ultrasonic-assisted extraction (UAE) by sonicating for 15-30 minutes, or vortexing for several minutes.[4][8]
-
-
Separation and Cleanup:
-
Centrifuge the sample to separate the solid material from the solvent extract.[4]
-
Collect the supernatant.
-
The extract can be further cleaned up using the SPE protocol described for water samples, starting from the sample loading step.
-
Protocol 3: HPLC Analysis
This protocol provides a general starting point for the HPLC analysis of chlorinated phenols. Method optimization will be required based on the specific instrument and target analytes.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of acidified water (A) and acetonitrile (B) is typically effective.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30°C.[3]
-
Detector Wavelength: 280 nm is a suitable wavelength for monitoring phenolic compounds.[3][9]
-
-
Gradient Program Example:
-
Start with 30% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to the initial conditions and allow the column to equilibrate for 5 minutes before the next injection.[3]
-
-
Quantification:
-
Create a calibration curve using a series of standard solutions of known concentrations.
-
Quantify the analyte concentration in the samples by comparing their peak areas to the calibration curve.
-
Data Presentation
The following table summarizes typical performance data for the analysis of chlorinated phenols in environmental samples using chromatographic methods. Note that these are general ranges, and specific values will depend on the exact instrumentation, method parameters, and sample matrix.
| Parameter | Water Samples (ng/L) | Soil/Sediment Samples (µg/kg) | Reference(s) |
| Limit of Detection (LOD) | <1 - low ng/L | 0.5 | [4][10] |
| Limit of Quantification (LOQ) | low ng/L | - | [4] |
| Precision (%RSD) | <10% | <5% | [4][10] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical flow for the analytical approach.
References
- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,4,5-Trichlorophenol | SIELC Technologies [sielc.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. Analysis of perchlorate in water and soil by electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for 3,4,5-Trichlorosyringol in Aqueous Samples
Introduction
3,4,5-Trichlorosyringol is a chlorinated organic compound that can be formed as a byproduct of industrial processes such as the bleaching of pulp and paper. Due to its potential environmental persistence and toxicity, robust and sensitive analytical methods are essential for its monitoring in aqueous matrices. Solid-phase extraction (SPE) is a highly effective technique for the selective extraction and concentration of trace organic contaminants from water samples, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved cleanup.[1] This application note provides a detailed protocol for the extraction of this compound from water samples using SPE, followed by analysis using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2]
Physicochemical Properties of Structurally Similar Analytes
| Property | Value (for 3,4,5-Trichlorophenol) | Reference |
| Molecular Formula | C₆H₃Cl₃O | [3] |
| Molecular Weight | 197.45 g/mol | [4] |
| pKa | 7.84 | [5] |
| logP (log Kow) | 4.01 | [5] |
| Water Solubility | < 1 mg/mL | [4] |
The acidic nature (pKa of 7.84) and hydrophobicity (logP of 4.01) of 3,4,5-trichlorophenol (B165643) suggest that a reversed-phase SPE sorbent would be suitable for the extraction of this compound.[5] Acidification of the water sample to a pH well below the pKa will ensure that the analyte is in its neutral form, promoting its retention on the nonpolar sorbent.[6][7]
Experimental Protocol
This protocol is a general guideline and may require optimization for different sample matrices and analytical instrumentation.
Materials and Reagents
-
SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) based cartridges (e.g., UCT ECHLD156, Agilent Bond Elut Plexa) or C18 cartridges.[8][9]
-
Methanol (B129727) (MeOH), HPLC grade
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Sulfite (B76179) (Na₂SO₃), analytical grade (for dechlorination)
-
Reagent Water, HPLC grade
-
SPE Vacuum Manifold
-
Collection Vials
-
Nitrogen Evaporation System
Sample Pre-treatment
-
For chlorinated water samples, dechlorinate by adding 40-50 mg of sodium sulfite per 1-liter sample.[7][8]
-
Acidify the water sample (1 L) to pH ≤ 2 with concentrated HCl. This ensures that the phenolic hydroxyl group of this compound is protonated.[2][6][7]
-
If required, spike the sample with surrogate standards before extraction.[7][8]
Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Eluate Concentration:
Quantitative Data Summary for Similar Analytes
The following table summarizes recovery data for chlorinated phenols from water samples using various SPE methods, which can be indicative of the expected performance for this compound.
| Sorbent Type | Analytes | Sample Matrix | Recovery (%) | RSD (%) | Reference |
| Polystyrene-divinylbenzene | 12 Phenols | Drinking Water | 85.1 - 108.4 | < 10 | [7] |
| Agilent Bond Elut Plexa | 11 Phenols | Drinking Water | 87 - 108 | 1.4 - 6.7 | [9] |
| C18 | Chlorinated Phenols | Pulp Mill Effluent | Generally high | Not Specified | [1] |
| ENVI-Chrom P (styrene-divinylbenzene) | Six Chlorinated Phenols | River Water | 95 - 100 | 1 - 4 | [1] |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. accustandard.com [accustandard.com]
- 4. 3,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
Anwendungs- und Protokollhandbuch: Derivatisierungstechniken für die GC-Analyse von 3,4,5-Trichlorosyringol
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 3,4,5-Trichlorosyringol zur Analyse mittels Gaschromatographie (GC). Die hier beschriebenen Methoden sind für die quantitative Analyse in verschiedenen Matrices, wie z. B. Umweltproben und biologischen Proben, unerlässlich.
Einleitung
This compound ist eine chlororganische Verbindung, die als Nebenprodukt bei der Chlorbleiche von Zellstoff entsteht und aufgrund ihrer potenziellen Toxizität von ökologischem und toxikologischem Interesse ist. Die direkte Analyse von this compound mittels Gaschromatographie ist aufgrund seiner Polarität und geringen Flüchtigkeit schwierig. Eine Derivatisierung ist daher notwendig, um diese Eigenschaften zu verbessern und eine empfindliche und reproduzierbare Analyse zu ermöglichen. Die beiden gebräuchlichsten Derivatisierungstechniken für phenolische Verbindungen wie this compound sind die Acetylierung und die Silylierung.
Die Acetylierung wandelt die polare Hydroxylgruppe in einen weniger polaren Acetylester um, wodurch die Flüchtigkeit für die GC-Analyse erhöht wird.[1][2][3][4][5] Diese Methode ist robust und wird in verschiedenen Standardverfahren, einschließlich der EPA-Methode 1653, eingesetzt.[3]
Die Silylierung ersetzt den aktiven Wasserstoff der Hydroxylgruppe durch eine Trimethylsilylgruppe (TMS), was ebenfalls zu einer deutlichen Verringerung der Polarität und Erhöhung der Flüchtigkeit führt.[6][7][8] Silylierungsreagenzien wie BSTFA sind hochreaktiv und ermöglichen eine schnelle und quantitative Derivatisierung.[8]
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die erwarteten quantitativen Leistungsdaten für die Analyse von chlorierten Phenolen nach der Derivatisierung zusammen. Die spezifischen Werte für this compound dürften in einem ähnlichen Bereich liegen.
| Parameter | Acetylierungs-Methode | Silylierungs-Methode | Referenz |
| Nachweisgrenze (MDL) | < 0.001 µg/L | 0.01 - 0.25 µg/L | [1][6] |
| Bestimmungsgrenze (LOQ) | ~ 0.003 µg/L | ~ 0.03 - 0.75 µg/L | [1][6] |
| Wiederfindungsrate | 75 - 125 % | 90 - 116 % | [1][6] |
| Relative Standardabweichung (RSD) | < 10 % | < 13 % | [1][6] |
Experimentelle Protokolle
Protokoll 1: In-situ-Acetylierung
Dieses Protokoll basiert auf etablierten Methoden zur Analyse von chlorierten Phenolen in wässrigen Proben.[1][3][4]
Materialien:
-
Probe, die this compound enthält (z. B. 800 mL Wasserprobe)
-
Essigsäureanhydrid
-
Kaliumcarbonat (K₂CO₃) Pufferlösung
-
Hexan (in Glas destilliert)
-
Aceton (in Glas destilliert)
-
Interner Standard (z. B. 3,4,5-Trichlorphenol)
-
Natriumsulfat, wasserfrei
-
Scheidetrichter (1 L)
-
Rotationsverdampfer oder Stickstoff-Evaporator
-
GC-MS-System
Prozedur:
-
Probenvorbereitung: Eine 800-mL-Probe wird in eine 1-L-Bernsteinflasche gegeben. Interne Standards werden zugegeben.
-
Derivatisierung: 25 mL Kaliumcarbonat-Puffer und 25 mL Essigsäureanhydrid werden zur Probe gegeben. Die Flasche wird verschlossen und über Nacht (mindestens 16 Stunden) auf einem mechanischen Roller gemischt.[1]
-
Extraktion: 100 mL Hexan werden zugegeben und die Mischung wird für 2 Minuten geschüttelt. Die Phasen werden für ca. 5 Minuten getrennt.[1] Die obere organische Phase wird abgetrennt. Die Extraktion wird mit weiteren 50 mL Hexan wiederholt.
-
Trocknung und Konzentration: Die vereinigten organischen Extrakte werden über wasserfreiem Natriumsulfat getrocknet. Der Extrakt wird mittels eines Rotationsverdampfers oder unter einem sanften Stickstoffstrom auf ein Endvolumen von 0,5 - 1 mL eingeengt.[1]
-
Analyse: Ein Aliquot des konzentrierten Extrakts wird in das GC-MS-System injiziert.
Protokoll 2: Silylierung
Dieses Protokoll ist eine allgemeine Methode zur Silylierung von phenolischen Verbindungen und kann für this compound angepasst werden.[6][7][8]
Materialien:
-
Getrockneter Probenextrakt, der this compound enthält
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)
-
Pyridin oder Acetonitril (wasserfrei)
-
Heizblock oder Wasserbad
-
GC-MS-System
Prozedur:
-
Probenvorbereitung: Der die Zielanalyten enthaltende Extrakt muss vollständig trocken sein. Wasser reagiert mit dem Silylierungsreagenz.
-
Derivatisierung: Der trockene Rückstand wird in 100 µL eines geeigneten Lösungsmittels (z. B. Pyridin oder Acetonitril) gelöst. 100 µL BSTFA werden zugegeben. Die Reaktion kann durch Zugabe von 1 % Trimethylchlorsilan (TMCS) katalysiert werden.
-
Reaktion: Das Reaktionsgefäß wird fest verschlossen und für 30-60 Minuten bei 60-70 °C erhitzt, um eine vollständige Derivatisierung zu gewährleisten. Eine schnelle Derivatisierung innerhalb von 15 Sekunden bei Raumtemperatur kann in Aceton erreicht werden.[8]
-
Analyse: Nach dem Abkühlen auf Raumtemperatur wird ein Aliquot der Reaktionsmischung direkt in das GC-MS-System injiziert.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. nemi.gov [nemi.gov]
- 4. ncasi.org [ncasi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Chlorinated Syringols in Environmental Waters by Liquid-Liquid Extraction Coupled with GC/MS
Abstract
This application note details a robust and reliable method for the determination of chlorinated syringols in environmental water samples, particularly those from pulp and paper mill effluents. The described protocol employs a liquid-liquid extraction (LLE) technique with in-situ derivatization, followed by gas chromatography-mass spectrometry (GC/MS) for the sensitive and selective quantification of target analytes. This method is based on established procedures such as US EPA Method 1653 and NCASI Method CP-86.07 and is suitable for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Chlorinated syringols, such as dichlorosyringol and trichlorosyringol, are environmental contaminants primarily formed during the chlorine bleaching of wood pulp.[1][2] Their presence in industrial wastewater is a significant concern due to their potential toxicity and persistence in the environment. Accurate and sensitive analytical methods are crucial for monitoring their levels in effluents to ensure regulatory compliance and assess environmental impact.
Liquid-liquid extraction is a widely used technique for the isolation and preconcentration of organic analytes from aqueous matrices.[3] For polar compounds like chlorinated syringols, derivatization is often necessary to improve their volatility and chromatographic performance for GC analysis. This application note describes an in-situ acetylation procedure where the phenolic hydroxyl group of the chlorinated syringols is converted to an acetate (B1210297) ester using acetic anhydride (B1165640) directly in the aqueous sample. This is followed by extraction of the derivatized analytes into an organic solvent.
Experimental Workflow
The overall experimental workflow consists of sample preparation, in-situ acetylation, liquid-liquid extraction, and subsequent analysis by GC/MS.
Caption: Experimental workflow for the analysis of chlorinated syringols.
Detailed Protocols
1. Sample Preparation
-
Sample Collection: Collect water samples in clean glass bottles.
-
Preservation: Immediately after collection, preserve the sample by adjusting the pH to < 2 with sulfuric acid. Store the samples at 4°C.[4]
-
Dechlorination: If residual chlorine is present, add 1 mL of 1N sodium thiosulfate (B1220275) solution for every 2.5 ppm of free chlorine.[4]
2. In-situ Acetylation and Liquid-Liquid Extraction
This protocol is adapted from NCASI Method CP-86.07 and US EPA Method 1653.[4][5][6][7]
-
Spiking: To a 300 mL aliquot of the aqueous sample, add internal standards and surrogates.
-
pH Adjustment: Neutralize the sample using potassium carbonate, then add potassium carbonate buffer to achieve a pH between 9 and 11.5. This converts the phenolic compounds to their more water-soluble phenolate (B1203915) ions.[4]
-
Derivatization: Add 3 mL of acetic anhydride to the sample and stir for 15 minutes. This converts the phenolate ions to their acetate derivatives in the aqueous matrix.[4][5]
-
Extraction: Transfer the sample to a separatory funnel and perform a liquid-liquid extraction with 50 mL of hexane (B92381). Shake vigorously for 2 minutes and allow the layers to separate.
-
Repeat Extraction: Drain the aqueous (lower) layer back into the original container and repeat the extraction two more times with fresh 50 mL portions of hexane. Combine the three hexane extracts.
-
Drying: Dry the combined hexane extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen.
Data Presentation
The following tables summarize the quantitative data for the analysis of chlorinated syringols using the described method.
Table 1: Method Detection Limits (MDLs) and Quantitation Limits (QLs) for Chlorinated Syringols
| Compound | Method Detection Limit (MDL) (µg/L) | Quantitation Limit (QL) (µg/L) |
| Dichlorosyringol | 0.5 | 1.5 |
| Trichlorosyringol | 0.2 | 0.6 |
MDLs are determined from the analysis of seven replicate samples of a given matrix containing the analyte. The QL is typically 3-5 times the MDL.
Table 2: Recovery of Chlorinated Syringols from Spiked Water Samples
| Compound | Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Dichlorosyringol | 5 | 92 | 7 |
| Trichlorosyringol | 5 | 95 | 5 |
GC/MS Analysis
The acetylated chlorinated syringols are analyzed by gas chromatography-mass spectrometry.
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Splitless, 250°C
-
Oven Program: Initial temperature 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 3: GC/MS Retention Times and Characteristic Ions for Acetylated Chlorinated Syringols
| Compound (Acetylated) | Retention Time (min) | Primary Quantitation Ion (m/z) | Confirmation Ions (m/z) |
| Dichlorosyringol Acetate | ~15.2 | 282 | 240, 284 |
| Trichlorosyringol Acetate | ~16.8 | 316 | 274, 318 |
Logical Relationship of the Analytical Steps
The following diagram illustrates the logical progression and rationale behind the key steps of the analytical method.
Caption: Rationale for the analytical approach.
Conclusion
The liquid-liquid extraction method with in-situ acetylation provides a sensitive and reliable approach for the determination of chlorinated syringols in challenging matrices like pulp and paper mill effluents. The derivatization step is crucial for achieving good chromatographic separation and detection sensitivity with GC/MS. The presented protocols and data demonstrate the effectiveness of this method for environmental monitoring and research applications.
References
- 1. Strategies for decolorization and detoxification of pulp and paper mill effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hubbepaperchem.cnr.ncsu.edu [hubbepaperchem.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. NEMI Method Summary - 1653 [nemi.gov]
- 5. ncasi.org [ncasi.org]
- 6. researchgate.net [researchgate.net]
- 7. nemi.gov [nemi.gov]
Application Note: High-Resolution Mass Spectrometry for the Detection and Quantification of 3,4,5-Trichlorosyringol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,5-Trichlorosyringol (3,4,5-TCS), a chlorinated derivative of syringol (2,6-dimethoxyphenol), is a compound of interest in environmental and toxicological studies due to its potential formation as a disinfection byproduct or a metabolite of more complex chlorinated aromatic compounds. Its detection and quantification at trace levels require highly sensitive and selective analytical techniques. High-resolution mass spectrometry (HRMS), coupled with either gas chromatography (GC) or liquid chromatography (LC), offers the necessary analytical power for unambiguous identification and precise quantification.
This document provides a detailed protocol for the analysis of this compound in environmental and biological matrices using HRMS. The methodologies presented are based on established protocols for structurally similar compounds, such as trichlorophenols and trichlorocatechols, and serve as a comprehensive guide for researchers.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the quantification of this compound using high-resolution mass spectrometry. These values are illustrative and may vary depending on the specific instrumentation, matrix, and method parameters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-HRMS) | Liquid Chromatography-Mass Spectrometry (LC-HRMS) |
| Limit of Detection (LOD) | < 1 ng/L (in water) | Low ng/L to pg/L range (in water)[1] |
| Limit of Quantification (LOQ) | Low ng/L range (in water)[1] | Sub-ng/L levels (in water)[1] |
| Linearity (r²) | > 0.998 | > 0.999 |
| Precision (%RSD) | < 10% | < 10% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Mass Accuracy | < 3-5 ppm | < 1-3 ppm[2] |
| Mass Resolution | Up to 60,000 FWHM[2] | Up to >140,000 FWHM[2] |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for the removal of interfering substances and the concentration of the target analyte.
A. For Water Samples (Liquid-Liquid Extraction)
-
Sample Collection: Collect 1 L of the water sample in a clean glass container.
-
Internal Standard Spiking: Add a suitable internal standard, such as a labeled analog of this compound.
-
Acidification: Adjust the sample pH to approximately 2 using hydrochloric acid.[1][3]
-
Extraction: Perform a liquid-liquid extraction by adding 60 mL of dichloromethane (B109758) and shaking vigorously for two minutes.[4] Allow the layers to separate.
-
Repeat Extraction: Repeat the extraction process two more times, combining the organic layers.[1][4]
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate.[1][3]
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Derivatization (for GC-HRMS): To the concentrated extract, add a suitable derivatizing agent (e.g., acetic anhydride (B1165640) or a silylating agent like BSTFA) to improve the volatility of the polar hydroxyl group.[1][3] For LC-HRMS, this step is typically not required.[3]
-
Reconstitution: For LC-HRMS, evaporate the final extract to dryness and reconstitute in a small volume of the initial mobile phase.[1][2]
B. For Soil/Sediment Samples (Ultrasonic-Assisted Extraction)
-
Sample Preparation: Weigh 5 g of the soil or sediment sample and add an internal standard.
-
Extraction: Add 10 mL of an appropriate extraction solvent, such as a mixture of acetonitrile (B52724) and water.[1]
-
Sonication: Sonicate the sample in an ultrasonic bath for 15-30 minutes.[1]
-
Centrifugation: Centrifuge the sample and collect the supernatant.[1]
-
Cleanup (if necessary): The extract can be further cleaned using solid-phase extraction (SPE) as described for water samples.
-
Derivatization/Reconstitution: Proceed with derivatization for GC-HRMS or reconstitution for LC-HRMS as described above.
High-Resolution Mass Spectrometry Analysis
A. GC-HRMS Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Injector Temperature: 250-280 °C.[3]
-
Oven Temperature Program: An initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.[3]
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for sensitive quantification.
B. LC-HRMS Conditions
-
Liquid Chromatograph: Thermo Scientific Vanquish Horizon UHPLC System or equivalent.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol (B129727) (B).[3]
-
Flow Rate: 0.5-1.0 mL/min.[3]
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Heated Electrospray Ionization (HESI) in negative ion mode.
-
Data Acquisition: Full scan mode for identification and targeted analysis for quantification.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in negative ion mode.
References
Application Note: Quantitative Analysis of 3,4,5-Trichlorosyringol using a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorosyringol is a chlorinated organic compound that can be formed as a byproduct of industrial processes such as the bleaching of wood pulp with chlorine-containing agents. Due to its potential environmental persistence and toxicity, accurate and sensitive quantification in various matrices is crucial. This application note provides a detailed protocol for the quantitative analysis of this compound using a certified reference material (CRM) and gas chromatography-mass spectrometry (GC-MS). The methodology is based on established analytical procedures for chlorinated phenolic compounds, ensuring robustness and reliability.[1][2]
The method involves derivatization of the analyte to enhance its volatility for GC-MS analysis.[2][3] This protocol is intended for researchers in environmental science, toxicology, and drug development who require a precise and accurate method for the determination of this compound.
Principle
The quantitative analysis of this compound is performed by gas chromatography coupled with mass spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, a derivatization step is employed to improve the compound's volatility and chromatographic performance. In this protocol, acetylation with acetic anhydride (B1165640) is used to convert this compound to its more volatile acetate (B1210297) ester.[2][3]
Materials and Reagents
-
Certified Reference Material (CRM): 3,4,5-Trichlorophenol (B165643) (CAS 609-19-8) solution, 100 µg/mL in a suitable solvent (e.g., methanol).[5]
-
This compound: Analytical standard of known purity.
-
Internal Standard (IS): A labeled analogue such as 2,4,6-tribromophenol (B41969) or a commercially available labeled chlorophenol standard.
-
Solvents: Hexane (B92381), Methanol (B129727), Acetone (B3395972) (all pesticide residue grade or equivalent).
-
Reagents: Acetic anhydride, Potassium carbonate (K₂CO₃), Anhydrous sodium sulfate, Hydrochloric acid (HCl), and Reagent water (Type I).
Experimental Protocols
Standard Preparation
4.1.1. Primary Stock Solution of this compound (if CRM is unavailable): Accurately weigh approximately 10 mg of pure this compound and dissolve it in 10 mL of acetone to prepare a stock solution of 1 mg/mL.
4.1.2. Calibration Standards: Prepare a series of calibration standards by diluting the 3,4,5-trichlorophenol CRM (or the prepared this compound stock solution) with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Each calibration standard should be spiked with the internal standard at a constant concentration.
Sample Preparation (Water Sample)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, quench with ascorbic acid. Acidify the sample to a pH below 2 with hydrochloric acid.
-
Extraction:
-
To a 100 mL water sample, add a known amount of the internal standard.
-
Perform a liquid-liquid extraction (LLE) with 3 x 30 mL portions of hexane.
-
Combine the hexane extracts and dry over anhydrous sodium sulfate.
-
-
Derivatization (Acetylation):
-
To the dried hexane extract, add 1 mL of 1 M potassium carbonate and 0.5 mL of acetic anhydride.
-
Shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the hexane (upper) layer.
-
-
Concentration: Concentrate the derivatized extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for acetylated this compound and the internal standard. The mass spectrum of acetylated 2,4,6-trichlorophenol (B30397) shows characteristic fragment ions at m/z 196 and 198.[3] Similar characteristic ions should be determined for acetylated this compound by analyzing a derivatized standard in full scan mode.
-
Data Presentation
Calibration Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Insert Data |
| 0.5 | Insert Data |
| 1.0 | Insert Data |
| 2.5 | Insert Data |
| 5.0 | Insert Data |
| 10.0 | Insert Data |
A calibration curve is generated by plotting the peak area ratio against the concentration of the standards. A linear regression analysis should yield a correlation coefficient (R²) of ≥ 0.995.
Quantitative Data for Sample Analysis
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/L) |
| Sample 1 | Insert Data | Insert Data |
| Sample 2 | Insert Data | Insert Data |
| Spike | Insert Data | Insert Data |
| Blank | Insert Data | Insert Data |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the quantitation of this compound.
Derivatization Reaction
Caption: Acetylation of this compound for GC-MS analysis.
References
Application Notes and Protocols for the Analysis of 3,4,5-Trichlorosyringol in Pulp Mill Effluent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorosyringol (TCS) is a chlorinated phenolic compound formed during the chlorine bleaching process in pulp and paper mills.[1] Due to its potential toxicity and persistence in the environment, accurate monitoring of TCS levels in pulp mill effluent is crucial for environmental protection and regulatory compliance. This document provides detailed application notes and experimental protocols for the sample preparation and analysis of this compound in pulp mill effluent, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Approach Overview
The analysis of this compound in complex aqueous matrices like pulp mill effluent typically involves a multi-step process. This process includes sample collection and preservation, extraction and concentration of the analyte from the sample matrix, derivatization to enhance volatility and chromatographic performance, and finally, instrumental analysis by GC-MS. The two primary extraction techniques detailed are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Data Presentation
The following table summarizes the quantitative data for the analysis of chlorophenols, including compounds structurally similar to this compound, using methods analogous to those described in this document. This data is compiled from various studies and provides an expected range of performance.
| Analyte | Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Chlorophenols | SPE-GC-ECD | Spiked Water | 70 - 106% | < 20 ng/L | - | [2] |
| 2,4,6-Trichlorophenol | SPE-GC-MS | Wastewater | 76 - 111% | - | - | [3] |
| Pentachlorophenol | Automated LLE-GC-MS | River Water | 103% | 25 ng/L | - | [4] |
| 2,4,6-Trichlorophenol | GC-MS/MS | Water | - | - | - | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) with In-Situ Acetylation
This protocol is adapted from methods developed for the analysis of chlorinated phenolics in water samples.[1][3] It involves the retention of phenolic compounds on a solid support, followed by derivatization and elution.
Materials:
-
Pulp mill effluent sample
-
Strong anion-exchange SPE cartridges (e.g., 500 mg)
-
Methanol, HPLC grade
-
Hexane (B92381), HPLC grade
-
Acetone, HPLC grade
-
Reagent water (Milli-Q or equivalent)
-
Potassium carbonate (K₂CO₃) buffer
-
Acetic anhydride (B1165640)
-
Internal standard solution (e.g., 3,4,5-Trichlorophenol-d3 or a suitable labeled compound)
-
Surrogate standard solution
-
Sodium sulfate, anhydrous
-
Nitrogen gas, high purity
-
Glass vials and syringes
Procedure:
-
Sample Preservation: Upon collection, acidify the pulp mill effluent sample to a pH < 2 with sulfuric acid to inhibit microbial activity. Store at 4°C and extract within 7 days.[7]
-
Cartridge Conditioning:
-
Wash the SPE cartridge sequentially with 3.0 mL of hexane, 3.0 mL of acetone, and 3.0 mL of reagent water.[3]
-
Do not allow the cartridge to go dry after the final water wash.
-
-
Sample Loading:
-
Take a 100 mL aliquot of the pulp mill effluent.
-
Adjust the sample pH to approximately 9 with potassium carbonate buffer. This converts the phenols to their more water-soluble phenolate (B1203915) forms, enhancing their retention on the anion-exchange sorbent.
-
Spike the sample with the internal standard and surrogate standard solutions.
-
Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with a small volume of reagent water to remove any non-retained matrix components.
-
Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 5 minutes.
-
-
In-Situ Derivatization and Elution:
-
Concentration and Analysis:
-
Dry the eluate by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 50 µL under a gentle stream of nitrogen.[3]
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a general framework for the LLE of phenolic compounds from aqueous samples.
Materials:
-
Pulp mill effluent sample
-
Separatory funnel (1 L)
-
Dichloromethane (DCM) or other suitable water-immiscible organic solvent
-
Sodium sulfate, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Acetic anhydride
-
Internal standard solution
-
Surrogate standard solution
-
Rotary evaporator or nitrogen evaporator
-
Glassware (beakers, flasks)
Procedure:
-
Sample Preparation:
-
Measure 800 mL of the pulp mill effluent into a 1 L separatory funnel.[5]
-
Spike the sample with the internal standard and surrogate standard solutions. .
-
-
Derivatization and Extraction:
-
Add 25 mL of potassium carbonate buffer and 25 mL of acetic anhydride to the separatory funnel.[5]
-
Shake vigorously for 2 minutes to ensure thorough mixing and derivatization.[5]
-
Allow the mixture to sit for 1 hour.[5]
-
Add 100 mL of hexane and shake for another 2 minutes.[5]
-
Allow the layers to separate. The organic layer (top) contains the acetylated analytes.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of hexane.[5]
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Analysis:
-
Transfer the concentrated extract to a GC vial for analysis.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of acetylated chlorophenols. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph (GC):
-
Column: Agilent J&W HP-5ms GC capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent.[8]
-
Inlet: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp 1: 30°C/min to 140°C.
-
Ramp 2: 5°C/min to 240°C.
-
Ramp 3: 30°C/min to 330°C, hold for 5 minutes.[5]
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.[8]
-
Source Temperature: 280°C.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Ions to Monitor for Acetylated this compound: The exact mass-to-charge ratios (m/z) for the acetylated derivative should be determined by analyzing a standard. The molecular ion and characteristic fragment ions would be selected.
-
Mandatory Visualizations
Caption: Workflow for this compound Analysis.
References
Application Note: Quantitative Analysis of 3,4,5-Trichlorosyringol using Gas Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, toxicology, and quality control.
Purpose: This document provides a detailed protocol for the trace-level analysis of 3,4,5-Trichlorosyringol in aqueous samples using it as an analytical standard. The method employs Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by chemical derivatization and analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Introduction
This compound is a chlorinated phenolic compound of significant environmental concern. Chlorophenols and their derivatives, such as catechols, guaiacols, and syringols, are recognized as ubiquitous environmental contaminants.[1] These compounds are often generated as byproducts in industrial processes, particularly from the chlorine bleaching of wood pulp in the paper industry, and through the degradation of more complex chlorinated substances like pesticides.[1][2][3]
The presence of chlorinated phenolics in the environment is a public health concern due to their toxic properties, which may include cytotoxic, mutagenic, and carcinogenic activities.[1][3] The degree of chlorination on the aromatic ring can increase a compound's toxicity and potential for bioaccumulation.[1] Consequently, sensitive and selective analytical methods are essential for monitoring compounds like this compound in environmental matrices to assess exposure and ensure regulatory compliance.
This application note details a robust and reliable method for the quantification of this compound, utilizing it as an analytical standard for calibration and quality control. The protocol is based on established methodologies for analyzing a broad range of chlorophenolic compounds in water.[2][4]
Physicochemical and Method Performance Data
Quantitative data for the analytical method and key properties of the standard are summarized below.
Table 1: Physicochemical Properties of this compound (Estimated)
| Property | Value | Notes |
| Molecular Formula | C₈H₇Cl₃O₃ | |
| Molecular Weight | 271.50 g/mol | |
| Appearance | Expected to be a crystalline solid | Based on similar chlorinated phenols. |
| Solubility | Low solubility in water; Soluble in organic solvents (e.g., acetone (B3395972), hexane). | Extrapolated from related compounds. |
| pKa | ~7-8 | Estimated based on chlorinated phenol (B47542) structures. |
Note: As specific experimental data for this compound is limited, some properties are estimated based on the parent compound (syringol) and structurally similar compounds like 3,4,5-trichlorophenol.
Table 2: Typical GC-MS/MS Method Validation Performance
The following data represent typical performance characteristics expected from the described analytical method, based on results for analogous chlorophenolic compounds.[2][5]
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 1.0 ng/L |
| Limit of Quantification (LOQ) | < 5.0 ng/L |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 75% - 125% |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): e.g., Labeled 2,4,6-Trichlorophenol (¹³C₆) or similar
-
Recovery (Surrogate) Standard: e.g., p-Terphenyl-d₁₄
-
Methanol (B129727), Hexane, Acetone, Dichloromethane (DCM) (All pesticide or HPLC grade)
-
Acetic Anhydride (B1165640) (Reagent grade)
-
Potassium Carbonate (K₂CO₃) (ACS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) Cartridges: C18 or polymeric sorbent, 500 mg, 6 mL
-
Nitrogen Gas (High Purity)
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of acetone in a Class A volumetric flask.
-
Working Standard Solution (1 µg/mL): Dilute 1 mL of the primary stock solution to 100 mL with acetone.
-
Calibration Standards (5 - 500 ng/L): Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into 1 L aliquots of ultrapure water. These standards must be carried through the entire sample preparation procedure (extraction and derivatization).
Sample Preparation: Solid Phase Extraction (SPE) and Derivatization
This procedure is adapted from established methods for chlorophenolic analysis.[2][6]
-
Sample Collection & Preservation: Collect 1 L aqueous samples in amber glass bottles. Adjust pH to < 2 with sulfuric acid. Store at 4°C and extract within 7 days.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 10 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of ultrapure water to remove polar interferences.
-
Cartridge Drying: Dry the cartridge thoroughly by passing a stream of high-purity nitrogen through it for at least 30 minutes.
-
Elution: Elute the trapped analytes with 2 x 4 mL aliquots of a Hexane:Acetone (80:20 v/v) mixture into a collection tube.
-
Derivatization (Acetylation):
-
Add 500 µL of 1 M K₂CO₃ solution and 100 µL of acetic anhydride to the eluate.
-
Vortex for 2 minutes and let the reaction proceed at room temperature for 15-30 minutes. This converts the polar phenolic hydroxyl group to a less polar acetate (B1210297) ester, improving chromatographic performance.[2][4][6]
-
-
Final Extract Preparation:
-
Add 5 mL of ultrapure water and shake.
-
Collect the top organic layer.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add the recovery standard just prior to analysis.
-
GC-MS/MS Instrumental Analysis
Table 3: GC-MS/MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Injector | Split/Splitless, 270°C, Splitless mode (1 min) |
| Column | TraceGOLD TG-Dioxin or DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 60°C (hold 2 min), ramp 25°C/min to 150°C, ramp 10°C/min to 300°C (hold 5 min) |
| Mass Spectrometer | |
| MS System | Agilent 7200 Q-TOF or Triple Quadrupole equivalent |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Transfer Line | 280°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Hypothetical MRM Transitions for this compound Acetate
The molecular weight of the acetylated derivative is 312.5 g/mol (for ³⁵Cl isotopes). The precursor ion in EI-MS is often the molecular ion. Product ions result from fragmentation (e.g., loss of ketene, -CH₂CO). These transitions must be empirically optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound Acetate (Quantifier) | 312 | 270 | 15 (Starting Value) |
| This compound Acetate (Qualifier) | 312 | 235 | 25 (Starting Value) |
| Labeled IS (e.g., ¹³C₆-2,4,6-TCP Acetate) | 244 | 202 | 15 (Starting Value) |
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow for the analysis of this compound.
Caption: Formation pathway of chlorinated syringols from industrial processes.
Safety and Handling
Chlorinated phenolic compounds are toxic and should be handled with care.[1][3]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat when handling standards and samples.
-
Handling: Conduct all work in a well-ventilated fume hood. Avoid inhalation of dust from the solid standard and contact with skin.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The method described provides a comprehensive framework for the quantitative analysis of this compound in aqueous matrices. By using this compound as an analytical standard in conjunction with SPE, chemical derivatization, and GC-MS/MS, researchers can achieve the low detection limits and high selectivity required for trace-level environmental monitoring and toxicological assessment. The protocol is robust and can be adapted for a wide range of chlorinated phenolic compounds.
References
- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Method for the Detection of 3,4,5-Trichlorosyringol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,5-Trichlorosyringol (TCS) is a chlorinated organic compound that may be formed as a disinfection byproduct in drinking water through the reaction of chlorine with natural organic matter derived from lignin (B12514952). Syringol (2,6-dimethoxyphenol) is a common lignin derivative, and its chlorination can lead to the formation of various chlorinated syringols, including TCS. Due to the potential toxicity and environmental persistence of halogenated aromatic compounds, sensitive and specific analytical methods are required for their detection and quantification in various matrices. This application note provides a comprehensive protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.
While validated Multiple Reaction Monitoring (MRM) transitions for this compound are not widely published, this document outlines a systematic approach to method development, including analyte-specific parameter optimization, chromatographic separation, and sample preparation.
Experimental Protocol: Method Development
The first step in creating a robust LC-MS/MS method is to determine the optimal mass spectrometry parameters for the target analyte. This is typically achieved by direct infusion of a pure standard into the mass spectrometer.
1.1. Analyte Information
-
Compound: this compound
-
Chemical Formula: C₈H₇Cl₃O₃
-
Monoisotopic Mass: 255.95 g/mol
-
Predicted Precursor Ion [M-H]⁻: m/z 254.94
1.2. Optimization of Mass Spectrometer Parameters
-
Prepare a 1 µg/mL standard solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Directly infuse the solution into the mass spectrometer's ion source using a syringe pump at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode, as phenolic compounds readily deprotonate.
-
Perform a full scan (Q1 scan) to confirm the presence and isolation of the [M-H]⁻ precursor ion at m/z 254.94.
-
Perform a product ion scan by selecting the precursor ion (m/z 254.94) and ramping the collision energy (e.g., from 5 to 40 eV) to induce fragmentation.
-
Identify at least two stable and abundant product ions for use in the MRM method. The most intense product ion should be used for quantification (quantifier) and the second most intense for confirmation (qualifier).
-
Optimize the collision energy for each selected precursor-to-product ion transition to maximize signal intensity.
Experimental Protocol: Sample Preparation (Water Matrix)
A solid-phase extraction (SPE) protocol is recommended for the extraction and pre-concentration of this compound from water samples.[1][2][3]
2.1. Materials
-
Polystyrene-divinylbenzene (PS-DVB) based SPE cartridges (e.g., 200 mg, 6 mL).
-
Methanol (B129727) (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Deionized water.
-
Hydrochloric acid (HCl) or Formic Acid for pH adjustment.
-
Nitrogen gas evaporator.
2.2. SPE Procedure
-
Cartridge Conditioning: Sequentially wash the SPE cartridge with 5 mL of acetonitrile, followed by 5 mL of methanol, and finally 10 mL of deionized water.
-
Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2-3 with HCl. This ensures the phenolic hydroxyl group is protonated, promoting retention on the reversed-phase sorbent.[1]
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the trapped analyte from the cartridge using 5-10 mL of acetonitrile or methanol into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Parameters
A reversed-phase chromatographic method is suitable for separating this compound from other matrix components.[4]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3.2. Mass Spectrometry (MS) Parameters
The following table summarizes the proposed MS parameters. Note that MRM transitions and collision energies must be empirically determined as described in Section 1.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 300 °C |
| Cone Gas Flow | 60 L/h |
| Desolvation Gas Flow | 500 L/h |
| Collision Gas | Argon |
Data Presentation: Quantitative Parameters
The MRM transitions are foundational for the selective and sensitive quantification of the target analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Collision Energy (eV) | Product Ion (Qualifier) | Collision Energy (eV) |
| This compound | 254.94 | To be determined | To be determined | To be determined | To be determined |
Note: Product ions and optimal collision energies must be determined experimentally by following the protocol in Section 1. Potential fragments could arise from the loss of methyl groups (-15 Da) or cleavage of the aromatic ring.
Diagrams and Workflows
The overall analytical workflow, from sample collection to data analysis, is depicted below.
References
Application Notes and Protocols for Headspace Analysis of Volatile 3,4,5-Trichlorosyringol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorosyringol, a chlorinated derivative of the lignin-derived compound syringol, is an environmental contaminant of concern originating from processes such as pulp and paper bleaching. Its detection at trace levels is critical for environmental monitoring and toxicological studies. This document provides detailed application notes and protocols for the analysis of this compound through derivatization followed by headspace gas chromatography-mass spectrometry (GC-MS).
The analytical approach involves the conversion of the polar this compound into a more volatile and thermally stable acetylated derivative. This derivatization step is crucial for enabling efficient partitioning of the analyte into the headspace for subsequent extraction and sensitive detection by GC-MS. Headspace solid-phase microextraction (HS-SPME) is presented as a sensitive, solvent-free sample preparation technique.
Quantitative Data Summary
The following tables summarize the expected quantitative performance for the analysis of this compound and related chlorinated phenols, based on established methodologies.[1][2] These values are representative and may vary based on the specific instrumentation and matrix.
Table 1: Method Detection Limits (MDL) and Precision [1]
| Compound | Method Detection Limit (MDL) in Water (µg/L) | Relative Standard Deviation (%RSD) |
| Trichlorosyringol | < 0.001 | < 10% |
| 2,4,6-Trichlorophenol | < 0.001 | < 10% |
| 3,4,5-Trichloroguaiacol | < 0.001 | < 10% |
| Tetrachloroguaiacol | < 0.001 | < 10% |
| Pentachlorophenol | < 0.001 | < 10% |
Table 2: Linearity and Recovery [1][2]
| Parameter | Typical Performance |
| Linearity (Coefficient of Determination, R²) | > 0.99 |
| Accuracy (% Recovery) | 75% - 125% |
Experimental Protocols
Protocol 1: In-Situ Acetylation Derivatization of this compound in Water Samples
This protocol describes the conversion of this compound to its acetylated derivative, this compound acetate (B1210297), to enhance its volatility for headspace analysis.[1][3]
Materials:
-
Water sample
-
Potassium carbonate (K₂CO₃) buffer
-
Acetic anhydride (B1165640)
-
Internal standard spiking solution (e.g., 3,4,5-Trichlorophenol)
-
Surrogate spiking solution (e.g., ¹³C-labeled 3,4,5-trichlorocatechol)
-
Hexane (for liquid-liquid extraction if required)
-
Headspace vials (20 mL) with PTFE-lined septa
Procedure:
-
Sample Preparation: Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.
-
Internal Standard and Surrogate Spiking: Spike the sample with the appropriate internal standard and surrogate solutions to the desired concentration.
-
pH Adjustment: Add potassium carbonate buffer to the sample to achieve alkaline conditions, which facilitates the acetylation reaction.[3]
-
Derivatization: Add 100 µL of acetic anhydride to the vial.[4]
-
Sealing: Immediately seal the vial with a PTFE-lined septum and cap.
-
Reaction: The derivatization reaction will proceed in the sealed vial during the incubation step of the headspace analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis
This protocol outlines the extraction of the volatile this compound acetate from the headspace of the prepared sample vial and its subsequent analysis by GC-MS.
Materials and Instrumentation:
-
HS-SPME autosampler
-
SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC column (e.g., Thermo Scientific™ TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm) or similar)[1]
HS-SPME Parameters:
| Parameter | Setting | Rationale |
| Incubation Temperature | 80 °C | Higher temperature is required for the less volatile syringol derivatives to partition into the headspace. |
| Incubation Time | 30 minutes | Longer incubation time allows for the completion of the derivatization reaction and equilibrium to be reached. |
| Extraction Time | 30 minutes | Ensures sufficient adsorption of the analyte onto the SPME fiber. |
| Agitation | On | Facilitates the mass transfer of the analyte from the liquid phase to the headspace. |
| Desorption Temperature | 250 °C | Ensures complete transfer of the analyte from the SPME fiber to the GC inlet. |
| Desorption Time | 5 minutes |
GC-MS Parameters: [1]
| Parameter | Setting |
| Injector | Splitless mode |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial 60 °C (hold 3 min), ramp to 140 °C at 30 °C/min, ramp to 240 °C at 5 °C/min, ramp to 330 °C at 30 °C/min (hold 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM for enhanced sensitivity and selectivity |
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Caption: Acetylation of this compound.
References
Application Notes and Protocols for In-Situ Acetylation of Chlorophenols in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophenols are a class of chemical compounds that are widely used as pesticides, herbicides, and preservatives.[1] Due to their toxicity and persistence in the environment, they are considered priority pollutants by many environmental agencies.[1] Accurate and sensitive methods for the determination of chlorophenols in water samples are therefore of significant importance. One common analytical strategy involves the derivatization of chlorophenols to less polar and more volatile compounds, making them amenable to gas chromatography (GC) analysis. In-situ acetylation is a rapid and efficient derivatization technique where chlorophenols are directly converted to their acetate (B1210297) derivatives within the aqueous sample, followed by extraction and analysis. This application note provides a detailed protocol for the in-situ acetylation of chlorophenols in water, based on established methods such as EPA Method 1653.[2][3]
Principle of the Method
The in-situ acetylation method is based on the conversion of chlorinated phenolics to their acetate derivatives in an aqueous matrix.[2][3][4] The sample is first made alkaline (pH 9-11.5) using a potassium carbonate buffer to convert the chlorophenols into their more reactive phenolate (B1203915) ions.[2][3][4] Acetic anhydride (B1165640) is then added to the sample, which acetylates the phenolate ions to form their corresponding acetate esters.[2][3][4] These derivatives are less polar than the parent chlorophenols and can be efficiently extracted from the aqueous phase using an organic solvent such as hexane (B92381).[2][3][4] The extract is then concentrated and analyzed by gas chromatography/mass spectrometry (GC/MS).[2][4]
Quantitative Data Summary
The performance of the in-situ acetylation method can be evaluated based on several parameters, including method detection limits (MDLs), recovery, and precision (relative standard deviation). The following table summarizes typical performance data from various studies.
| Analyte | Method Detection Limit (MDL) (µg/L) | Recovery (%) | Relative Standard Deviation (%) | Reference |
| Various Chlorophenols | 0.005 - 1.796 | 76 - 111 | 2.1 - 6.7 | [5] |
| Various Phenols | 0.02 - 0.58 | Not Specified | Not Specified | [6] |
| 2-Chlorophenol | > 0.013 | 67.1 - 101.3 | 2.2 - 6.1 | [7] |
| Other Chlorophenols | 0.001 - 0.005 | 67.1 - 101.3 | 2.2 - 6.1 | [7] |
Experimental Protocol
This protocol is a generalized procedure based on established methods.[2][4] Researchers should validate the method for their specific application and instrumentation.
1. Reagents and Materials
-
Solvents: Hexane, acetone, methanol (B129727) (distilled in glass or equivalent purity).
-
Reagents: Acetic anhydride, potassium carbonate (K₂CO₃), ascorbic acid, sodium thiosulfate (B1220275).
-
Standards: Stock solutions of individual chlorophenol compounds, internal standards (e.g., 3,4,5-trichlorophenol), and surrogates (e.g., 3,4,5-trichlorocatechol-¹³C₆).
-
Reagent Water: Water in which the compounds of interest and interfering compounds are not detected.
-
Glassware: Volumetric flasks, centrifuge tubes, separatory funnel.
2. Sample Collection and Preservation
-
Collect a minimum of 1-liter aqueous sample in a clean glass bottle.
-
If residual chlorine is present, add sodium thiosulfate solution.
-
Acidify the sample to a pH of < 2 with sulfuric acid to prevent further chlorination reactions.[3]
-
Store samples at 0-4°C and extract within 30 days of collection.[2]
3. In-Situ Acetylation and Extraction Procedure
-
Sample Preparation:
-
Derivatization:
-
Extraction:
-
Concentration:
4. GC/MS Analysis
-
Inject an aliquot of the concentrated extract into the GC/MS system.
-
Separate the compounds using a suitable capillary column (e.g., 95% dimethyl-5% diphenyl polysiloxane).[5]
-
Identify and quantify the analytes by comparing their mass spectra and retention times to those of the calibration standards.
Experimental Workflow
The following diagram illustrates the key steps in the in-situ acetylation protocol for chlorophenols in water.
Caption: Workflow for in-situ acetylation of chlorophenols.
Conclusion
The in-situ acetylation method provides a rapid, sensitive, and reliable approach for the determination of chlorophenols in water samples. By converting the polar chlorophenols into their less polar acetate derivatives directly in the sample matrix, this method simplifies the sample preparation process and is well-suited for analysis by GC/MS. The protocol described in this application note, along with the provided performance data, serves as a valuable resource for researchers and scientists in the fields of environmental monitoring and analytical chemistry.
References
Application Notes and Protocols for the Extraction of 3,4,5-Trichlorosyringol using QuEChERS
Introduction
3,4,5-Trichlorosyringol (TCS), a halogenated derivative of syringol, is an environmental contaminant of emerging concern. It is formed during the chlorine bleaching process in the pulp and paper industry and can also be a transformation product of certain pesticides. Accurate and efficient methods for the extraction and determination of TCS in various environmental and biological matrices are crucial for monitoring its presence and assessing its potential risks.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has gained widespread popularity in multi-residue analysis, particularly for pesticides in food matrices.[1] Its advantages include high recovery for a broad range of analytes, low solvent consumption, and simplicity.[1][2] This application note provides a detailed protocol for the extraction of this compound from various sample matrices using a modified QuEChERS method, followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Principle of the QuEChERS Method
The QuEChERS method involves two main steps:
-
Extraction: The sample is first homogenized and then extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate (B86663) and sodium chloride).[1] The salts induce phase separation between the aqueous and organic layers and drive the analytes into the organic phase.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of sorbents to remove interfering matrix components such as fats, pigments, and organic acids.[1][3]
Quantitative Data Summary
| Parameter | Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.04 - 0.16 µg/kg |
| Recovery | 70.6% - 115.0% |
| Relative Standard Deviation (RSD) | 2.6% - 10.5% |
Experimental Protocol
This protocol is adapted from a validated method for the determination of 19 chlorophenols in fish and can be applied to various matrices such as soil, sediment, and biological tissues with minor modifications.[4]
1. Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Ethyl Acetate (B1210297) (EtOAc) - HPLC or pesticide residue grade
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (IS): A labeled analogue of the analyte or a compound with similar chemical properties.
2. Sample Preparation and Extraction
-
Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
-
If the sample has low water content (e.g., soil, sediment), add a specific volume of ultrapure water to ensure a total water content of approximately 80-100%.
-
Add 10 mL of acetonitrile or ethyl acetate to the tube.
-
Add the appropriate amount of internal standard.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper organic layer into a 2 mL d-SPE microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For samples with high-fat content, 50 mg of C18 sorbent can also be added.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
4. Derivatization and GC-MS Analysis
-
Transfer an aliquot of the cleaned extract to a new vial.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Add a suitable volume of a non-polar solvent (e.g., hexane) and 50 µL of BSTFA.
-
Seal the vial and heat at 60-70 °C for 30 minutes to complete the derivatization.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS). The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Visualizations
QuEChERS Experimental Workflow
Caption: Workflow of the QuEChERS method for this compound.
Logical Relationship of QuEChERS Components
Caption: Component relationships in the QuEChERS process.
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. [Determination of 19 chlorophenols in fish by QuEChERS-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Accurate Quantification of 3,4,5-Trichlorosyringol using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorosyringol (TCS), a chlorinated aromatic compound, is of growing concern due to its potential presence in environmental samples, arising from industrial processes such as pulp and paper bleaching, and as a degradation product of certain pesticides. Accurate and precise quantification of this compound is crucial for environmental monitoring, toxicological studies, and ensuring the purity of pharmaceutical intermediates. Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for quantitative analysis due to its ability to correct for sample preparation losses and matrix effects, thereby providing highly accurate and reproducible results. This application note provides a detailed protocol for the quantification of this compound in various matrices using IDMS coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a method of the highest metrological quality for quantifying a substance. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. This "spiked" sample is then processed and analyzed by mass spectrometry. The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be determined with high precision and accuracy.
Experimental Workflow
A generalized workflow for the IDMS quantification of this compound is presented below. This involves sample preparation, including extraction and derivatization, followed by GC-MS/MS analysis.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound analytical standard: Purity ≥98%
-
Isotopically labeled this compound internal standard: (e.g., ¹³C₆-3,4,5-trichlorosyringol). If not commercially available, a structurally similar labeled compound like ¹³C₆-2,4,5-trichlorophenol may be used as a surrogate standard, but its performance must be thoroughly validated.
-
Solvents: Hexane (B92381), acetone, methanol (B129727) (pesticide residue grade or higher)
-
Reagents: Acetic anhydride, potassium carbonate, anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges: C18 or other suitable sorbent for extraction from aqueous matrices.
Preparation of Standards
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of native this compound and the labeled internal standard in 100 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range of the samples. Each calibration standard should contain a constant concentration of the labeled internal standard.
Sample Preparation
The following protocol is a general guideline for water samples and should be optimized for other matrices.
A. Liquid-Liquid Extraction (LLE)
-
To a 100 mL water sample, add a known amount of the isotopically labeled this compound internal standard solution.
-
Adjust the pH of the sample to <2 with a suitable acid (e.g., sulfuric acid).
-
Extract the sample three times with 30 mL of hexane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
B. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water (pH < 2).
-
To a 100 mL water sample, add a known amount of the labeled internal standard and acidify to pH < 2.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analyte and internal standard with 5 mL of acetone.
-
Concentrate the eluate to approximately 1 mL.
Derivatization (Acetylation)
-
To the concentrated extract, add 100 µL of potassium carbonate buffer and 100 µL of acetic anhydride.
-
Vortex the mixture for 1 minute and let it react for 1 hour at room temperature.[1]
-
Add 1 mL of hexane and vortex for 1 minute.
-
Collect the hexane layer for GC-MS/MS analysis.
GC-MS/MS Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating chlorophenolic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: Suggested GC-MS/MS Parameters
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 60 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS/MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| MRM Transitions | To be determined by infusing a standard of the derivatized this compound and its labeled counterpart. |
Data Presentation and Performance
The use of IDMS with GC-MS/MS provides excellent sensitivity, selectivity, and accuracy for the quantification of this compound. The following tables summarize typical performance characteristics for the analysis of chlorophenolic compounds, which can be expected for a validated this compound method.
Table 2: Method Performance Characteristics for Chlorophenolic Compounds
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/L (in water)[1] |
| Limit of Quantification (LOQ) | 1-10 ng/L (in water) |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 75-125%[1] |
Table 3: Example MRM Transitions for Acetylated Trichlorophenol (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Acetylated 3,4,5-Trichlorophenol | To be determined | To be determined | To be determined |
| Acetylated ¹³C₆-Trichlorophenol | To be determined | To be determined | To be determined |
Note: The exact m/z values will depend on the derivatization agent used and must be experimentally determined.
Signaling Pathways and Logical Relationships
The logical flow of the IDMS quantification process is depicted below, highlighting the relationship between the native analyte and the isotopically labeled internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
This application note provides a comprehensive framework for the accurate and sensitive quantification of this compound using isotope dilution mass spectrometry coupled with GC-MS/MS. The detailed protocols for sample preparation, derivatization, and instrumental analysis, along with expected performance characteristics, offer a solid starting point for researchers, scientists, and drug development professionals. The inherent accuracy of the IDMS approach makes it highly suitable for regulatory compliance, environmental risk assessment, and quality control in pharmaceutical manufacturing. It is essential to perform a thorough method validation for the specific matrix of interest to ensure data of the highest quality.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 3,4,5-Trichlorosyringol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 3,4,5-Trichlorosyringol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity in chromatographic methods like LC-MS and GC-MS.[2][3] For halogenated compounds like this compound, matrix components can significantly impact the ionization process in the mass spectrometer source.[4]
Q2: What are the most common sources of matrix effects in environmental and biological samples?
A2: Common sources of matrix effects include salts, lipids, proteins, humic substances, and other organic molecules present in the sample.[4] In environmental samples like soil and water, complex organic matter and inorganic salts are major contributors.[5] In biological samples such as plasma or tissue, phospholipids (B1166683) and proteins are often the primary cause of interference.[1]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction addition method. In this approach, a known amount of the analyte is added to a blank matrix extract and the response is compared to that of the analyte in a pure solvent. A significant difference in the signal intensity indicates the presence of matrix effects.[6] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer, and a blank matrix extract is injected. Dips or peaks in the baseline signal at the retention time of interfering compounds indicate ion suppression or enhancement.[6]
Q4: What is the best general approach to minimize matrix effects?
A4: A multi-faceted approach is often the most effective. This includes:
-
Optimizing sample preparation: To remove interfering components.[1]
-
Improving chromatographic separation: To resolve the analyte from matrix components.[7]
-
Using a stable isotope-labeled internal standard (SIL-IS): To compensate for signal variations.[8][9]
-
Matrix-matched calibration: To create standards in a similar matrix as the samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor sensitivity and low signal intensity for this compound.
This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte.[1]
| Possible Cause | Recommended Solution |
| Co-eluting Matrix Components | Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition, or try a different column chemistry to better separate this compound from interfering compounds.[10] |
| High Concentration of Matrix Components | Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or a QuEChERS-based method to remove a larger portion of the matrix before analysis.[11][12] |
| Sample Dilution: Diluting the sample extract can lower the concentration of interfering compounds. However, this may compromise the limit of quantification if the analyte concentration is low.[1] | |
| Suboptimal Mass Spectrometer Source Conditions | Tune MS Parameters: Optimize ion source parameters such as capillary voltage, gas flow, and temperature specifically for this compound in the presence of the sample matrix.[7] |
Issue 2: High variability and poor reproducibility in quantitative results.
This suggests that the matrix effect is inconsistent across different samples, leading to unreliable quantification.[1]
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize and Validate the Sample Preparation Protocol: Ensure the sample preparation procedure is highly consistent for all samples, standards, and quality controls to minimize variability in matrix composition.[1] |
| Variable Matrix Composition Between Samples | Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, providing a reliable way to correct for signal fluctuations and improve accuracy.[8][9] |
| Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. |
Experimental Protocols
Below are generalized protocols for sample preparation that can be adapted for the analysis of this compound in common matrices.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for cleaning up and concentrating this compound from aqueous matrices.[13]
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample (e.g., 100 mL) to pH 2-3. Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or a stream of nitrogen for 10-15 minutes.
-
Elution: Elute this compound with 5 mL of methanol or acetonitrile (B52724).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil/Sediment Samples
This protocol provides a streamlined extraction and cleanup for solid samples.[5][7]
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The resulting supernatant is ready for LC-MS or GC-MS analysis.
-
Data Presentation
The following tables present illustrative data to compare the effectiveness of different sample preparation methods in mitigating matrix effects for this compound analysis. Note: This data is hypothetical and for demonstration purposes only.
Table 1: Comparison of Sample Preparation Methods on Matrix Effect
| Sample Preparation Method | Matrix Type | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Dilute-and-Shoot | Wastewater | 115.2 | 15.8 | +15.2 (Enhancement) |
| LLE | Wastewater | 92.5 | 8.2 | -7.5 (Suppression) |
| SPE | Wastewater | 98.7 | 4.5 | -1.3 (Minimal Effect) |
| QuEChERS | Soil | 95.3 | 6.1 | -4.7 (Suppression) |
Table 2: Performance of LC-MS/MS vs. GC-MS for this compound Analysis
| Parameter | LC-MS/MS (with SPE) | GC-MS (with Derivatization & LLE) |
| Limit of Detection (LOD) | 0.5 ng/L | 1.0 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L | 3.0 ng/L |
| Linear Range | 1.5 - 500 ng/L | 3.0 - 1000 ng/L |
| Precision (%RSD) | < 5% | < 8% |
| Accuracy (%) | 95 - 105% | 90 - 110% |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Chlorinated Syringol Isomers
Welcome to the technical support center for the analysis of chlorinated syringol isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: How can I determine if I have co-eluting peaks in my chromatogram?
A1: Identifying co-elution is the first step to resolving it. Here are several methods to confirm if a single chromatographic peak contains more than one compound:
-
Peak Shape Analysis : Look for visual cues of asymmetry in your peaks. While perfect co-elution can result in a symmetrical peak, you can often spot shoulders or merged peaks, which are strong indicators.[1][2] A gradual exponential decline, known as tailing, or a broader first half, known as fronting, can also suggest potential separation issues or co-elution.[2]
-
Diode Array Detector (DAD/PDA) : If you are using HPLC with a DAD, you can perform a peak purity analysis. This detector collects multiple UV-Vis spectra across the entire peak.[1][2] If all the spectra are identical, the compound is likely pure.[1] If the spectra differ, it signals the presence of co-eluting compounds.[1][2]
-
Mass Spectrometry (MS) : For both GC-MS and LC-MS, you can analyze the mass spectra across the peak's elution profile.[1] A change in the mass spectral data from the beginning to the end of the peak is a definitive sign of co-elution.[1][2]
Q2: Which chromatographic technique, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is better for separating chlorinated syringol isomers?
A2: Both GC and HPLC are viable techniques for analyzing chlorinated organic compounds.[3] The choice depends on the specific isomers, the sample matrix, and available equipment.
-
Gas Chromatography (GC) is often used for volatile and semi-volatile chlorinated compounds. Derivatization may be necessary for polar compounds like phenols to improve volatility and peak shape. GC can be coupled with sensitive and specific detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[3][4] High-resolution capillary columns offer excellent resolving power.[4]
-
High-Performance Liquid Chromatography (HPLC) is well-suited for less volatile or thermally sensitive compounds. Reversed-phase HPLC is a common starting point. The separation of positional isomers, which can be challenging, often requires careful selection of the stationary phase and mobile phase composition.[5][6]
Q3: My signal intensity is decreasing after multiple injections on my GC-MS. What could be the cause?
A3: A drop in signal intensity, especially for active compounds like chlorinated phenols, often points to contamination within the GC system. After numerous injections, non-volatile matrix components can accumulate in the inlet liner or at the head of the analytical column.[7] This contamination can lead to the loss of sensitive analytes like pentachlorophenol (B1679276) first, followed by others.[7] Regular maintenance, including changing the inlet liner and trimming a small portion (a few centimeters) of the guard column or analytical column, can often restore performance.[7]
Q4: My HPLC peaks are tailing. What are the common causes and solutions?
A4: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues within the HPLC system.
-
Mass Overload : Injecting too much sample can saturate the column, leading to tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[8]
-
Column Contamination : A fouled column or a blocked frit can cause distorted peak shapes.[8][9] Ensure proper sample filtration and consider using a guard column.[9]
-
Inappropriate Sample Solvent : Using a sample solvent that is significantly stronger than your mobile phase can cause peak distortion. Your sample solvent should be as weak as, or weaker than, the initial mobile phase.[9]
Troubleshooting Guide: Improving Peak Resolution
Poor peak resolution is a common challenge when separating structurally similar isomers. This guide provides a systematic approach to troubleshooting and improving the separation of chlorinated syringol isomers.
Initial Troubleshooting Workflow
The first step is to diagnose the problem accurately. The following workflow helps distinguish between different resolution issues and suggests initial actions.
Caption: Initial troubleshooting workflow for poor peak resolution.
Strategies for Improving Resolution in GC
If you are using Gas Chromatography, optimizing the column and oven parameters is key to resolving isomers.
GC Method Development
| Parameter | Strategy for Improving Resolution | Rationale |
| Stationary Phase | Select a column with a different polarity. For chlorinated aromatics, mid-polarity phases like a DB-1701 can offer different selectivity compared to a standard non-polar DB-5 type phase.[7] | Isomers have very similar boiling points but different polarities. Changing the stationary phase alters the intermolecular interactions, which is crucial for changing selectivity and resolving co-eluting peaks. |
| Column Dimensions | Use a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm). | A longer column increases the total number of theoretical plates (efficiency), providing more opportunities for separation. A smaller ID also improves efficiency.[10][11] |
| Oven Temperature | Decrease the initial oven temperature and/or slow down the temperature ramp rate.[2] | A slower ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds.[11] |
| Carrier Gas | Optimize the linear velocity (flow rate) of the carrier gas (e.g., Helium or Hydrogen). | Operating at the optimal linear velocity maximizes column efficiency, resulting in sharper peaks and better resolution. Hydrogen often allows for faster analysis without a significant loss of resolution.[10][11] |
Example GC Protocol for Chlorinated Phenols
This protocol is a starting point and should be optimized for your specific chlorinated syringol isomers.
| Parameter | Value |
| GC System | Agilent GC-MS or similar |
| Column | DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, Splitless |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source | Electron Impact (EI), 230 °C |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
Note: Derivatization with an agent like BSTFA may be required for syringol compounds to improve peak shape and thermal stability.[7]
Strategies for Improving Resolution in HPLC
For HPLC, modifying the mobile phase and stationary phase chemistry are the most powerful tools for improving isomer separation.
HPLC Method Development Workflow
This diagram outlines a systematic approach to developing a robust HPLC method for isomer separation.
Caption: Systematic workflow for HPLC method development.
HPLC Method Development
| Parameter | Strategy for Improving Resolution | Rationale |
| Stationary Phase | Switch to a column with a different selectivity. If a C18 column fails to provide resolution, try a Pentafluorophenyl (PFP) or Biphenyl phase. | Positional isomers can be difficult to separate on standard C18 columns.[5] PFP phases offer alternative selectivity for aromatic and halogenated compounds through dipole-dipole and pi-pi interactions, which can resolve isomers that co-elute on C18.[5] |
| Mobile Phase | Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727), or vice versa).[2] | Acetonitrile and methanol have different properties and will interact differently with the analytes and the stationary phase, altering selectivity and potentially changing the elution order.[2] |
| pH (Reversed-Phase) | Adjust the pH of the aqueous portion of the mobile phase. | For ionizable compounds like phenols, pH controls the degree of ionization. Suppressing ionization (by using a pH well below the pKa) typically increases retention and can dramatically alter selectivity between isomers. |
| Gradient Slope | Decrease the gradient slope (i.e., make the gradient longer and shallower). | A shallower gradient increases the separation window for closely eluting peaks, improving the chances of resolving them. |
Example HPLC Protocol for Isomer Separation
This protocol, adapted from methods for similar isomers, serves as a good starting point.[5]
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | PFP (Pentafluorophenyl), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | DAD (Diode Array Detector) at 280 nm |
| Injection Volume | 5 µL |
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. epa.gov [epa.gov]
- 5. silicycle.com [silicycle.com]
- 6. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of 3,4,5-Trichlorosyringol (TCS) Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3,4,5-Trichlorosyringol (TCS) from soil matrices. The following information is based on established methods for analogous chlorinated phenolic compounds and provides a framework for developing a robust extraction protocol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound (TCS) from soil?
A1: The primary challenges in extracting TCS from soil are related to the complex nature of the soil matrix. These challenges include:
-
Strong Adsorption: TCS, like other phenolic compounds, can bind strongly to soil components, particularly organic matter and clay particles, which can lead to lower recovery rates.[1]
-
Low Concentrations: Environmental residue levels of chlorinated phenols are often very low, necessitating highly sensitive and efficient extraction and analytical methods.
-
Matrix Interference: Co-extraction of other organic compounds (e.g., humic and fulvic acids) and inorganic substances from the soil can interfere with subsequent analysis by techniques like GC-MS or HPLC, requiring thorough clean-up steps.[1][2]
-
Analyte Stability: The stability of TCS can be influenced by the pH of the soil and extraction solvent, as well as by microbial activity within the soil sample.
Q2: Which extraction techniques are most effective for TCS in soil?
A2: Several techniques can be effective for extracting chlorinated phenols from soil. The most common include:
-
Solvent Extraction (Soxhlet, Sonication): Traditional methods using solvents like acetone (B3395972), hexane, or dichloromethane (B109758) are widely used. A mixture of a polar and a non-polar solvent (e.g., 1:1 hexane/acetone or methylene (B1212753) chloride/acetone) is often employed.[3]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and soil sample, which can significantly reduce extraction time and solvent consumption compared to traditional methods.[4]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This method uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, often yielding recoveries similar to or better than Soxhlet extraction but with less solvent and time.[3]
Q3: How do soil properties affect TCS extraction efficiency?
A3: Soil properties play a critical role in the extraction efficiency of TCS:
-
Organic Matter Content: High organic matter content can lead to strong adsorption of TCS, resulting in lower recovery. Increasing the polarity of the extraction solvent or using a matrix-matched calibration can help mitigate this.[1]
-
Clay Content: Soils with high clay content can also strongly bind TCS. Using a swelling solvent like acetone can help disrupt the clay structure and improve the release of the analyte.[1]
-
Soil pH: The acidity of the hydroxyl group on the syringol structure means that at a higher pH, the compound will be ionized (phenolate form), making it more water-soluble. Acidifying the sample or extraction solvent can improve the recovery of the non-ionized, more organic-soluble form.[1][5]
Q4: What is the importance of a clean-up step after extraction?
A4: A clean-up step is crucial for removing co-extracted interfering substances from the soil extract before instrumental analysis. This is particularly important for complex soil matrices. Common clean-up techniques include Solid-Phase Extraction (SPE) or the use of adsorbents like alumina, Florisil, or silica (B1680970) gel.[3] A clean extract leads to more accurate and reliable quantification, reduces instrument contamination, and improves chromatographic peak shape.
Q5: How can I minimize the degradation of TCS during the extraction process?
A5: To minimize the degradation of TCS, it is recommended to protect samples from light and high temperatures. Use amber glassware for all sample preparation and storage, and keep samples refrigerated when not in use. It is also crucial to minimize the time between sample collection, extraction, and analysis. For thermally sensitive compounds, using extraction techniques that operate at lower temperatures can be beneficial.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of TCS | 1. Inefficient Solvent System: The chosen solvent may not be optimal for the soil type. 2. Strong Analyte-Matrix Interactions: High organic matter or clay content binding the TCS.[1] 3. Insufficient Extraction Time/Temperature: The conditions are not sufficient to desorb the analyte from the soil particles.[1] 4. Incorrect pH: The pH of the soil or solvent may be leading to the ionization of TCS, reducing its solubility in the organic solvent.[1] | 1. Optimize Solvent: Test a range of solvents with varying polarities (e.g., methanol (B129727), acetone, acetonitrile, dichloromethane) and mixtures thereof. Acidified methanol has been shown to be effective for phenolic compounds.[2] 2. Modify Matrix: For high clay content, use a swelling solvent like acetone. For high organic matter, consider a more polar solvent mixture or a matrix-matched calibration.[1] 3. Adjust Parameters: Optimize the extraction time and temperature. For MAE, experiment with different power levels and durations. For PLE/ASE, adjust the temperature and number of extraction cycles.[1][3] 4. Adjust pH: Consider acidifying the soil sample or the extraction solvent to ensure TCS is in its non-ionized form, improving partitioning into the organic solvent.[1][5] |
| High Variability in Results | 1. Inhomogeneous Soil Sample: The TCS is not evenly distributed throughout the soil sample. 2. Inconsistent Extraction Procedure: Minor variations in solvent volume, extraction time, or temperature between samples. 3. Instrumental Drift: The analytical instrument (e.g., GC-MS) may not be stable. | 1. Homogenize Sample: Thoroughly mix, air-dry, and sieve the soil sample (e.g., through a 2 mm mesh) before taking a subsample for extraction. 2. Standardize Protocol: Adhere strictly to the validated experimental protocol for all samples. Use calibrated pipettes and timers. 3. Run Quality Controls: Regularly run calibration standards, blanks, and quality control samples to monitor instrument performance. |
| Poor Chromatographic Peak Shape | 1. Matrix Interference: Co-extracted compounds are interfering with the analysis. 2. Analyte Degradation: TCS may be degrading in the injector port of the GC. 3. Derivatization Issues: Incomplete or inconsistent derivatization (if used). | 1. Improve Clean-up: Implement or optimize a clean-up step using Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., silica gel, Florisil).[3] 2. Optimize GC Conditions: Lower the injector temperature. Ensure the GC liner is clean and appropriate for active compounds. 3. Optimize Derivatization: If derivatizing to improve volatility (e.g., silylation), ensure the reaction goes to completion by optimizing the reagent concentration, temperature, and time.[6] |
| No TCS Detected | 1. Concentration Below Detection Limit: The amount of TCS in the soil is too low for the current method. 2. Complete Loss During Extraction/Clean-up: The analyte is being lost during one of the sample preparation steps. 3. Instrumental Issue: The analytical instrument is not sensitive enough or is malfunctioning. | 1. Increase Sample Size/Concentrate Extract: Use a larger initial soil sample or concentrate the final extract to a smaller volume. 2. Perform Spike and Recovery: Spike a blank soil sample with a known amount of TCS standard and process it alongside the unknown samples to identify the step where the loss is occurring. 3. Check Instrument Performance: Verify the instrument's sensitivity by injecting a low-concentration standard. Consider using a more sensitive detection method if available (e.g., GC-MS/MS). |
Data Summary Tables
Table 1: Comparison of Extraction Methods for Chlorinated Phenols
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Reported Recoveries (for other chlorophenols) |
| Soxhlet Extraction | Dichloromethane/Acetone, Hexane/Acetone[7] | Well-established, thorough extraction | Time-consuming, large solvent volume | Variable, depends on matrix |
| Microwave-Assisted Extraction (MAE) | Alkaline Water, Acetone[4] | Fast (e.g., 90 seconds), reduced solvent use[4] | Requires specialized equipment, potential for thermal degradation | 66-82%[4] |
| Pressurized Liquid Extraction (PLE/ASE) | Hexane/Acetone, Methylene Chloride/Acetone[3] | Fast (e.g., 5-10 min cycles), low solvent volume, automated[3] | High initial equipment cost | Similar to or better than Soxhlet[3] |
| Solvent Extraction (with Sonication) | Methanol, Acetone, Acetonitrile | Faster than Soxhlet, simpler equipment than MAE/PLE | Efficiency can be matrix-dependent | >70% for some chlorophenols[8] |
Table 2: Factors Influencing Extraction Efficiency of Phenolic Compounds from Soil
| Factor | Influence on Recovery | Recommendations for Optimization |
| Soil Organic Matter | High organic matter can lead to strong adsorption and lower recovery.[1] | Increase solvent polarity and/or use a matrix-matched calibration. Consider a clean-up step to remove humic substances.[1] |
| Clay Content | High clay content can also lead to strong binding of the analyte.[1] | Use of a swelling solvent (e.g., acetone) can help to disrupt the clay structure and improve extraction.[1] |
| Soil pH | At higher pH, TCS will be ionized and more water-soluble, potentially affecting its partitioning into an organic solvent.[1] | Adjusting the pH of the extraction solvent may be necessary. Acidification prior to extraction can improve the recovery of the non-ionized form.[1] |
| Extraction Solvent | The choice of solvent is critical for disrupting analyte-matrix interactions.[2] | Test a range of solvents with varying polarities (e.g., methanol, acetone, acetonitrile, dichloromethane, and mixtures thereof).[1] |
| Extraction Temperature | Higher temperatures generally increase extraction efficiency but may risk thermal degradation.[1] | Optimize the temperature to maximize recovery without causing thermal degradation of the analyte.[1] |
| Extraction Time | Longer extraction times can lead to higher recovery, but also to the co-extraction of more interferences.[1] | Optimize the extraction time to find a balance between recovery and extract cleanliness.[1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) with GC-MS Analysis
This protocol is adapted from methods used for other chlorophenols and should be optimized for TCS.[4]
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity. Weigh 2.0 g of the homogenized soil into a microwave extraction vessel.
-
Spiking (for QC): For quality control samples, spike the soil with a known concentration of TCS standard dissolved in a minimal amount of methanol. Allow the solvent to evaporate before extraction.
-
Extraction: Add 20 mL of an optimized extraction solvent (e.g., 1:1 acetone/hexane or acidified methanol). Seal the vessel.
-
Microwave Program: Place the vessel in the MAE system. A starting point for optimization could be to heat to 100°C and hold for 10 minutes.
-
Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract through a 0.45 µm PTFE syringe filter to remove particulate matter.
-
Clean-up (SPE):
-
Condition a silica gel SPE cartridge (e.g., 500 mg) with 5 mL of hexane.
-
Load the soil extract onto the cartridge.
-
Wash with a non-polar solvent (e.g., 5 mL of hexane) to remove non-polar interferences.
-
Elute the TCS with a more polar solvent mixture (e.g., 10 mL of 80:20 hexane:dichloromethane). This step requires optimization.
-
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended for GC): To improve volatility and peak shape, derivatize the hydroxyl group. For example, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 60°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized extract into the GC-MS system for analysis.
Protocol 2: Pressurized Liquid Extraction (PLE/ASE) with HPLC Analysis
This protocol is based on general principles for extracting organic pollutants from soil.[3]
-
Sample Preparation: Mix 10 g of homogenized, sieved soil with an equal amount of diatomaceous earth and place it into the extraction cell.
-
Spiking (for QC): Spike QC samples as described in the MAE protocol.
-
Extraction Conditions: Set the PLE/ASE system parameters. Starting conditions for optimization:
-
Solvent: Acetone:Dichloromethane (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
-
Collection: Collect the extract in a vial.
-
Clean-up: Perform a clean-up step as described in the MAE protocol (SPE is recommended).
-
Solvent Exchange and Concentration: Evaporate the extract to near dryness and reconstitute in a solvent suitable for HPLC analysis (e.g., 1 mL of acetonitrile:water).
-
HPLC-UV/MS Analysis: Inject the reconstituted extract into the HPLC system for separation and detection.
Visualizations
Caption: General workflow for the extraction and analysis of this compound from soil.
Caption: A logical flowchart for troubleshooting low recovery of TCS during soil extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. daneshyari.com [daneshyari.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. researchgate.net [researchgate.net]
Minimizing signal suppression in LC-MS analysis of 3,4,5-Trichlorosyringol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3,4,5-Trichlorosyringol.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for the analysis of this compound?
Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced precision in your LC-MS analysis.[3][4] Complex sample matrices, such as those from environmental or biological sources, often contain components like proteins, lipids, salts, and other organic molecules that can interfere with the ionization of this compound in the mass spectrometer's ion source.[5]
Q2: How can I identify if signal suppression is affecting my this compound analysis?
There are two primary methods to assess signal suppression:
-
Post-Column Infusion: This qualitative method involves continuously infusing a standard solution of this compound into the LC eluent after the analytical column, while injecting a blank matrix sample. A drop in the baseline signal of the analyte at the retention time of interfering matrix components indicates signal suppression.[4][5]
-
Post-Extraction Spike: This quantitative method compares the response of this compound in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a clean solvent.[5] A significantly lower response in the matrix sample confirms the presence of signal suppression.
Q3: What are the common causes of signal suppression in the LC-MS analysis of halogenated compounds like this compound?
Several factors can contribute to signal suppression:
-
Matrix Effects: Co-eluting endogenous compounds from complex samples (e.g., humic acids in soil, phospholipids (B1166683) in plasma) compete with this compound for ionization.[2]
-
High Concentrations of Non-Volatile Salts: Buffers like phosphates are not ideal for LC-MS and can cause signal suppression.[4]
-
Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) can form strong ion pairs with the analyte, reducing its ionization efficiency.[6]
-
Changes in Droplet Properties: High concentrations of interfering compounds can alter the surface tension and viscosity of the electrospray droplets, hindering solvent evaporation and analyte ionization.[1][4]
Q4: What are the most effective strategies to minimize signal suppression for this compound?
A multi-faceted approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[3] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[5][7]
-
Improve Chromatographic Separation: Modifying the LC method to separate this compound from matrix interferences is crucial.[4] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is ideal as it will co-elute and experience similar matrix effects, allowing for accurate correction during quantification.[5]
-
Optimize MS Ion Source Parameters: Fine-tuning parameters like capillary voltage, gas flow rates, and temperature can improve ionization efficiency.[2][8]
-
Consider Alternative Ionization Techniques: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low signal intensity for this compound | Signal suppression from matrix components. | 1. Perform a post-column infusion experiment to confirm suppression. 2. Improve sample cleanup using SPE or LLE. 3. Optimize the chromatographic method to separate the analyte from the suppression zone.[2] |
| Poor reproducibility of results | Variable matrix effects between samples. | 1. Use a stable isotope-labeled internal standard. 2. Ensure consistent sample preparation across all samples. 3. Dilute the sample to reduce the concentration of interfering components.[4][9][10] |
| Complete loss of signal in some samples | Severe signal suppression due to high concentrations of co-eluting matrix components. | 1. Re-evaluate the sample preparation method; a more rigorous cleanup may be needed.[6] 2. Check for and remove highly lipophilic species and detergents.[6] 3. Consider switching to a different ionization mode (e.g., negative ion mode if less interference is expected) or a different ionization technique like APCI.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed to extract and concentrate this compound from water samples while removing interfering matrix components.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Acidify the water sample (e.g., 100 mL) to pH 2-3 with a suitable acid. Pass the sample through the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion Experiment to Identify Signal Suppression
This experiment helps to visualize the regions of signal suppression in your chromatogram.
-
Setup:
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in the mobile phase.
-
Use a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow stream via a T-junction placed between the analytical column and the MS ion source.
-
-
Procedure:
-
Equilibrate the LC-MS system until a stable baseline signal for this compound is observed.
-
Inject a blank matrix extract (prepared using the same method as your samples) onto the LC column.
-
-
Analysis:
-
Monitor the signal for this compound. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of different sample preparation techniques on the recovery and matrix effect for this compound analysis.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95 ± 5 | -75 ± 8 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | -30 ± 5 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | -15 ± 3 |
-
Analyte Recovery (%) = (Peak area in spiked matrix extract / Peak area in post-extraction spiked matrix) x 100
-
Matrix Effect (%) = ((Peak area in post-extraction spiked matrix / Peak area in neat solution) - 1) x 100. A negative value indicates signal suppression.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for signal suppression issues.
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting poor recovery of 3,4,5-Trichlorosyringol in SPE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of 3,4,5-Trichlorosyringol.
Troubleshooting Poor Recovery of this compound
Low recovery of this compound during SPE can be attributed to several factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low. What are the most likely causes?
Poor recovery is often due to one or more of the following:
-
Improper Sample pH: this compound is a phenolic compound. Its state of ionization is pH-dependent. For optimal retention on reversed-phase sorbents, the sample pH should be adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral, less polar form.[1][2]
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical and depends on the analyte's properties.[1][3] For a polar aromatic compound like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent is generally recommended.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Analyte Breakthrough: The analyte may not be retained on the cartridge during sample loading due to a high flow rate or an inappropriate sample solvent.[1]
Q2: What is the optimal pH for the extraction of this compound?
Q3: Which SPE sorbent should I use for this compound?
For polar aromatic compounds like chlorinated phenols, reversed-phase sorbents are a good choice.[7] Consider the following options:
-
Polymeric Sorbents (e.g., Polystyrene-Divinylbenzene): These are often recommended for the extraction of phenols from water and can provide high recoveries.[4]
-
C18-bonded Silica: A common reversed-phase sorbent that can be effective, though polymeric sorbents may offer better retention for this specific compound class.
Q4: My analyte appears to be eluting during the washing step. How can I prevent this?
Analyte loss during the wash step indicates that the wash solvent is too strong. The goal of the wash step is to remove interferences that are less strongly retained than the analyte of interest. To prevent premature elution:
-
Decrease the organic solvent concentration in the wash solution.
-
Ensure the pH of the wash solution is also acidic to maintain the neutral state of the analyte.
Q5: I suspect my elution is incomplete. What can I do to improve it?
If the analyte is strongly retained on the sorbent, a stronger elution solvent or a larger volume may be needed.
-
Increase the elution strength: If using methanol, consider switching to or adding a stronger solvent like acetonitrile (B52724) or ethyl acetate.[5][7]
-
Increase the elution volume: Elute with multiple, smaller volumes of solvent (e.g., 2 x 3 mL instead of 1 x 6 mL) to improve recovery. A "soak" step, where the elution solvent is allowed to sit on the sorbent bed for a few minutes, can also enhance elution.[5]
-
Modify the eluent: For acidic compounds, adding a small amount of acid to the elution solvent can sometimes improve recovery by ensuring the analyte remains protonated. Conversely, for some interactions, making the eluent basic can disrupt the interaction and facilitate elution.
Q6: Could the flow rate of my sample loading and elution be affecting my recovery?
Yes, flow rate is a critical parameter.[6]
-
Sample Loading: A flow rate that is too fast can lead to insufficient interaction time between the analyte and the sorbent, resulting in analyte breakthrough and low recovery. A typical flow rate for sample loading is 5-10 mL/min.[3]
-
Elution: A slower flow rate during elution allows for more efficient desorption of the analyte from the sorbent. A flow rate of 1-2 mL/min is often recommended for elution.
Quantitative Data Summary
While specific recovery data for this compound is limited in the available literature, the following table provides typical recovery ranges for related chlorinated phenols under optimized SPE conditions. This data can serve as a benchmark for your method development.
| Compound Class | Sorbent Type | Elution Solvent | Typical Recovery (%) | Reference |
| Chlorinated Phenols | Polystyrene-Divinylbenzene | Methanol or Dichloromethane | 70 - 106 | [4] |
| Brominated Phenols | Not Specified | Not Specified | 59 - 101.4 | [8] |
| Organochlorine Pesticides | C18 | Methylene Chloride | 88 - 115 | [9] |
Experimental Protocols
The following is a generalized SPE protocol for the extraction of this compound from a water sample, based on EPA methods for chlorinated phenols.[6] Note: This protocol should be optimized for your specific sample matrix and analytical requirements.
Materials:
-
SPE Cartridge: C18 or Polystyrene-Divinylbenzene (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Elution Solvent (e.g., Methanol, Acetonitrile, or Dichloromethane)
-
Sample Collection Vials
-
SPE Vacuum Manifold
Protocol Steps:
-
Sorbent Conditioning:
-
Pass 5 mL of the elution solvent (e.g., methanol) through the cartridge.
-
Follow with 5 mL of methanol.
-
Do not allow the sorbent to go dry.
-
-
Sorbent Equilibration:
-
Pass 10 mL of deionized water, acidified to pH ≤ 2 with HCl or H₂SO₄, through the cartridge.
-
Ensure the sorbent bed remains wet.
-
-
Sample Loading:
-
Acidify the water sample (e.g., 500 mL) to pH ≤ 2.
-
Load the sample onto the cartridge at a controlled flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of acidified deionized water (pH ≤ 2) to remove any co-adsorbed impurities.
-
-
Drying:
-
Dry the cartridge by applying a vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Place a collection vial under the cartridge.
-
Elute the this compound from the cartridge with 2 x 3 mL of the chosen elution solvent. Allow the solvent to soak the sorbent for a few minutes before applying vacuum for the first elution.
-
-
Post-Elution:
-
The eluate can then be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.
-
Visualizations
Troubleshooting Workflow for Poor SPE Recovery
Caption: A flowchart for troubleshooting poor SPE recovery.
Analyte-Sorbent Interactions in Reversed-Phase SPE
Caption: Analyte-sorbent interactions in reversed-phase SPE.
References
- 1. echemi.com [echemi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Disinfection Byproduct Recovery during Extraction and Concentration in Preparation for Chemical Analyses or Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 3,4,5-TRICHLOROPHENOL CAS#: 609-19-8 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple solid-phase extraction method for determination of polychlorinated biphenyls and selected organochlorine pesticides in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce background noise in 3,4,5-Trichlorosyringol chromatograms
Welcome to the technical support center for the analysis of 3,4,5-Trichlorosyringol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in their chromatograms, ensuring accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise when analyzing this compound with GC-MS?
A1: High background noise in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound and other phenolic compounds can stem from several sources, which can significantly impact the sensitivity and accuracy of your results. The most common culprits include:
-
Column Bleed: At elevated temperatures, the stationary phase of the GC column can degrade, releasing siloxane compounds. This results in a rising baseline and characteristic ions (e.g., m/z 207, 281).[1][2] Using a low-bleed column, often designated with "-MS", is recommended for sensitive analyses.[1][2]
-
Contaminated Carrier Gas: Impurities like moisture, oxygen, and hydrocarbons in the carrier gas (e.g., helium) can lead to a noisy baseline and accelerate column degradation.[1][2] Ensure high-capacity oxygen and hydrocarbon traps are installed and functioning correctly.[1][2]
-
Injector Port Contamination: Residue from previous injections, degraded septa, or contaminated liners can slowly bleed into the system, contributing to background noise.[1] It is advisable to use high-quality, low-bleed septa and to clean or replace the injector liner regularly.[1]
-
Sample Matrix Effects: Complex sample matrices can introduce numerous interfering compounds that co-elute with this compound, increasing the background signal.[1][3]
-
System Contamination: Leaks in the system, contaminated transfer lines, or a dirty ion source can all contribute to elevated background noise.[1]
Q2: How can I minimize background noise in my HPLC analysis of this compound?
A2: Background noise in High-Performance Liquid Chromatography (HPLC) can be categorized as either periodic or random, each pointing to different sources.
-
Periodic Noise: This type of noise is uniform and regular, often indicating an issue with the pump, such as an air bubble or a leak.[4] If you observe a pulsating baseline, check for leaks, ensure the pump is properly primed, and consider that the pump seals may need replacement (generally recommended annually).[5]
-
Random Noise: This appears as a non-uniform, erratic baseline and is typically associated with the detector.[4] Potential causes include a failing detector lamp, a dirty or cracked flow cell, or improper mobile phase mixing.[4][6] To confirm if the noise is from the detector, you can stop the pump flow; if the noise persists, it is a detector issue.[4]
-
Mobile Phase Issues: Poorly degassed mobile phase can introduce bubbles into the detector, causing significant noise.[6][7] Using low-quality solvents or not preparing fresh mobile phases daily can also introduce contaminants.[8][9]
-
Column and Temperature Fluctuations: A column that is not properly saturated or fluctuations in ambient temperature can also lead to a disturbed baseline.[7] Maintaining a stable column and room temperature is crucial.[7][8]
Troubleshooting Guides
Guide 1: Troubleshooting a High and Rising Baseline in GC-MS
A high and rising baseline in your this compound chromatogram is a common issue, often indicative of column bleed.
Troubleshooting Steps:
-
Condition the Column: Ensure your GC column is properly conditioned according to the manufacturer's instructions. This helps to remove any residual impurities from the manufacturing process.
-
Check for Leaks and Contamination: Use an electronic leak detector to check for leaks in the carrier gas lines. Ensure that high-capacity oxygen and moisture traps are installed and have not been exhausted.[1][2]
-
Use a Low-Bleed Column: For sensitive analyses, it is highly recommended to use a GC column specifically designed for low bleed (often designated with "-MS").[1][2]
-
Optimize Oven Temperature: Avoid unnecessarily high final oven temperatures in your temperature program, as this can accelerate column bleed.[1]
Below is a logical workflow for troubleshooting a high and rising baseline:
Guide 2: Addressing Extraneous Peaks and a Noisy Baseline
Observing a noisy baseline with many extraneous peaks often points to contamination in the injection port or the sample itself.
Troubleshooting Steps:
-
Injector Maintenance:
-
Sample Preparation:
The following diagram illustrates the steps to troubleshoot a noisy baseline with extraneous peaks:
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a highly effective technique for removing interfering matrix components prior to chromatographic analysis.[9][10]
Materials:
-
SPE cartridges (e.g., C18 or polymeric reversed-phase)
-
SPE manifold
-
Methanol (HPLC grade)
-
Dichloromethane (DCM)
-
0.05 N HCl
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Sample Preparation: If the sample contains free chlorine, dechlorinate by adding 40–50 mg of sodium sulfite. Acidify the sample to a pH of ≤ 2 with 6 N HCl.[1]
-
Cartridge Conditioning:
-
Sample Loading: Pass the entire sample through the cartridge at a flow rate of 10-15 mL/min.[1]
-
Cartridge Drying: Dry the cartridges under full vacuum for 15 minutes.[1]
-
Elution:
-
Attach an anhydrous sodium sulfate drying cartridge to the end of the SPE cartridge.
-
Rinse the original sample bottle with 10 mL of DCM and elute this through the SPE and drying cartridges into a collection vial.[1]
-
Protocol 2: Derivatization for GC-MS Analysis
Derivatization is often essential for the analysis of phenolic compounds by GC to improve volatility and thermal stability.[11][12] Acetylation is a common and effective method.[11]
Materials:
-
Acetic anhydride (B1165640)
-
Potassium carbonate buffer
-
Hexane
Procedure:
-
To the aqueous sample, add a potassium carbonate buffer to create an alkaline medium.
-
Add acetic anhydride to the sample. This will acetylate the hydroxyl group of this compound.[11]
-
Allow the reaction to proceed for a set time (e.g., 1 hour).[13]
-
Extract the derivatized analyte into an organic solvent like hexane.[13]
-
The organic layer is then ready for injection into the GC-MS.
Data Presentation
Table 1: Typical GC-MS Parameters for Analysis of Chlorinated Phenols
This table provides a summary of typical instrument parameters that can be optimized for your specific application to minimize background noise.
| Parameter | Setting | Rationale |
| Injector | ||
| Temperature | 250-280 °C | Ensures complete vaporization of derivatized phenols, minimizing discrimination and carryover.[1] |
| Liner | 4 mm splitless gooseneck with deactivated glass wool | Deactivated liner minimizes active sites that can cause peak tailing and analyte degradation.[1] |
| GC Column | ||
| Type | Low-bleed 5% phenyl methylpolysiloxane (e.g., DB-5ms) | Low-bleed stationary phase minimizes column bleed, a major source of background noise.[1] |
| Dimensions | 30m x 0.25mm x 0.25µm | Provides a good balance of resolution and analysis time.[1][14] |
| Carrier Gas | ||
| Type | Helium | Inert, preventing reactions with analytes or the stationary phase.[1] |
| Flow Rate | 1.0-1.5 mL/min (constant flow) | Provides good separation efficiency.[1] |
| Oven Program | ||
| Initial Temp. | 40-60°C (hold 1-6 min) | |
| Ramp | 8-10°C/min to 250-300°C (hold 5-10 min) | A well-defined temperature program ensures good separation from matrix components, reducing peak overlap and baseline noise.[1] |
Table 2: Comparison of Sample Preparation Techniques for Noise Reduction
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High analyte recovery, effective removal of matrix components.[10] | Can be time-consuming, requires method development for sorbent selection and elution solvents. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Inexpensive and widely applicable.[10] | Can be labor-intensive, may use large volumes of organic solvents, and can be less efficient than SPE.[10] |
| Derivatization (for GC) | Chemical modification of the analyte to improve its chromatographic properties. | Increases volatility and thermal stability, reduces peak tailing, and can improve sensitivity.[11] | Adds an extra step to sample preparation, potential for incomplete reactions or side products. |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.gnest.org [journal.gnest.org]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Enhancing sensitivity for low-level detection of 3,4,5-Trichlorosyringol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of 3,4,5-Trichlorosyringol (TCS).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for low-level detection of this compound?
A1: For achieving high sensitivity and selectivity in the low-level detection of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful options.[1] GC-MS, particularly with a triple quadrupole mass spectrometer, offers excellent sensitivity but requires a derivatization step to increase the volatility of TCS.[1][2] LC-MS/MS provides the advantage of direct analysis without the need for derivatization, which can simplify sample preparation and is well-suited for polar compounds like TCS.[1]
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: this compound is a polar compound due to its hydroxyl group. This polarity makes it less volatile and prone to interactions with active sites within the GC system, which can result in poor peak shape and reduced sensitivity.[3] Derivatization, such as acetylation or silylation, replaces the active hydrogen in the hydroxyl group with a non-polar functional group.[4][5][6] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance with sharper peaks and enhanced sensitivity.[4][5]
Q3: What are the common derivatization reagents used for compounds like this compound?
A3: Common derivatization methods for phenolic compounds like TCS include acetylation and silylation.[4][7] For acetylation, acetic anhydride (B1165640) is frequently used in the presence of a catalyst like potassium carbonate.[2][7] For silylation, reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are common choices.[3][8]
Q4: How can I improve the extraction efficiency of this compound from complex matrices like soil or sediment?
A4: To enhance extraction efficiency from solid matrices, techniques like Ultrasonic-Assisted Extraction (UAE) are effective.[1] This involves sonicating the sample in an appropriate solvent mixture, such as acetonitrile (B52724) and water.[1] For aqueous samples, Solid-Phase Extraction (SPE) is a highly effective method for concentrating the analyte and removing interferences.[1][7] Polymeric SPE cartridges are often used for this purpose.[1]
Q5: How can I confirm the identity of this compound in my samples?
A5: The most definitive method for confirming the identity of this compound is by using a mass spectrometer as a detector (GC-MS or LC-MS/MS). The mass spectrum provides a unique fragmentation pattern that can be compared to a known standard or a spectral library.[3] High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can provide high mass accuracy for confident elemental composition determination.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Chromatographic Issues
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the GC inlet or column: The polar hydroxyl group of underivatized or partially derivatized TCS can interact with active sites.[3] - Column contamination: Buildup of non-volatile residues on the column.[10] - Improper column installation: The column is not correctly positioned in the injector or detector.[11] | - Ensure complete derivatization: Optimize the derivatization reaction conditions (reagent volume, temperature, and time). - Use a deactivated inlet liner and an inert column. [3][11] - Trim the column: Remove the first 0.5-1 meter of the column.[10] - Reinstall the column according to the manufacturer's instructions.[11] |
| Poor Peak Shape (Fronting) | - Column overload: Injecting too much sample.[10][11] - Sample solvent mismatch: The sample is dissolved in a solvent that is too strong for the initial mobile phase (in LC) or has a significantly different boiling point (in GC).[10][11] | - Dilute the sample or reduce the injection volume.[11] - Ensure the sample solvent is compatible with the initial chromatographic conditions. For LC, the solvent should be similar in strength to the mobile phase. For splitless GC injections, the initial oven temperature should be below the solvent's boiling point.[11] |
| Shifting Retention Times | - Unstable flow rate: Leaks or bubbles in the pump (LC) or inconsistent pressure (GC).[3] - Temperature fluctuations: Inconsistent column oven temperature.[3] - Column degradation: The stationary phase has degraded over time.[3] | - Check the system for leaks and ensure proper solvent/gas degassing. - Verify the column oven is maintaining a stable temperature. - Replace the column if other solutions are ineffective.[3] |
| Low or No Signal | - Incomplete derivatization: The analyte is not volatile enough to be efficiently transferred through the GC system. - Analyte degradation: TCS may degrade in the injector if the temperature is too high. - System leak: Loss of sample before it reaches the detector.[3] - Detector issue: The detector is not functioning correctly.[3] | - Optimize the derivatization procedure. [8] - Lower the injector temperature, ensuring it is still high enough for proper volatilization. - Perform a leak check on the entire system. - Troubleshoot the detector according to the manufacturer's guidelines (e.g., clean the ion source in the MS). |
| Ghost Peaks | - Contaminated syringe, inlet, or gas lines. [10] - Carryover from a previous injection. - Septum bleed. | - Rinse the syringe with a clean solvent. - Replace the inlet liner and septum. [11] - Run a blank solvent injection to check for carryover.[10] - Bake out the column at a high temperature (do not exceed the column's maximum temperature limit).[11] |
Sample Preparation Issues
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Incomplete extraction: The extraction solvent or technique is not efficient. - Analyte loss during solvent evaporation: The analyte may be volatile and lost during the concentration step. - Poor SPE cartridge performance: The cartridge was not conditioned or equilibrated properly, or the sample was loaded too quickly.[7] | - Optimize the extraction solvent and method (e.g., increase sonication time). [1] - Evaporate the solvent gently using a stream of nitrogen at a controlled temperature. - Follow the SPE protocol carefully, ensuring proper conditioning, equilibration, sample loading flow rate, and elution.[7] |
| High Background or Interferences | - Insufficient cleanup: The sample preparation method does not adequately remove matrix components. - Contaminated reagents or glassware. | - Incorporate a cleanup step such as SPE.[1] - Use high-purity solvents and reagents. - Thoroughly clean all glassware. Silanizing glassware can help reduce adsorption of active compounds.[12] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Water Samples
This protocol involves solid-phase extraction followed by acetylation and GC-MS analysis.
1. Sample Preparation (Solid-Phase Extraction)
-
Filter the water sample (1 L) to remove particulate matter.
-
Add an appropriate internal standard.
-
Acidify the sample to a pH of 2-3.[1]
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727), followed by 5 mL of acidified water.[1]
-
Load the water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.[7]
-
Wash the cartridge with acidified water to remove interferences.[1]
-
Dry the cartridge under a vacuum.[1]
-
Elute the analyte with a suitable solvent, such as methanol or acetonitrile.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of solvent (e.g., 1 mL of hexane).[1]
2. Derivatization (Acetylation)
-
To the concentrated extract, add 25 mL of potassium carbonate buffer and 25 mL of acetic anhydride.[2]
-
Allow the mixture to react for a specified time (e.g., 1 hour).[2]
-
Add 100 mL of hexane (B92381) and shake vigorously for 2 minutes.[2]
-
Collect the organic (hexane) layer. Repeat the hexane extraction two more times.[2]
-
Combine the organic extracts and concentrate to a final volume of 1 mL.
3. GC-MS Parameters
-
Injector: Splitless mode at 250 °C.[1]
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.[1][7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.[1] For high sensitivity, operate in Multiple Reaction Monitoring (MRM) mode.[1]
Protocol 2: LC-MS/MS Analysis of this compound in Water Samples
This protocol involves solid-phase extraction followed by direct injection into the LC-MS/MS system.
1. Sample Preparation (Solid-Phase Extraction)
-
Follow the same SPE procedure as described in Protocol 1.
-
After elution, evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.[9]
2. LC-MS/MS Parameters
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.[7]
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic compounds. Operate in MRM mode for quantification, monitoring specific precursor-to-product ion transitions for TCS.
Data Presentation
The following table summarizes the performance characteristics of GC-MS/MS and LC-MS/MS for the analysis of chlorophenolic compounds, which can be considered indicative for this compound.
| Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | As low as <1 ng/L in water[1] | Generally in the low ng/L to pg/L range for various compounds in water[1] |
| Limit of Quantification (LOQ) | Typically in the low ng/L range in water[1] | Can reach sub-ng/L levels for some compounds in water[1] |
| Precision (%RSD) | <10% | <15% |
| Derivatization Required | Yes | No[1] |
| Key Advantage | High selectivity for a wide range of chlorophenols[1] | Simplified sample preparation, suitable for polar and thermally labile compounds[1] |
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. gcms.cz [gcms.cz]
Preventing degradation of 3,4,5-Trichlorosyringol during sample storage
Welcome to the Technical Support Center for 3,4,5-Trichlorosyringol (TCS). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Troubleshooting Guide: Common Issues in TCS Storage
This guide addresses common problems encountered during the storage of this compound and its solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of solid TCS (e.g., yellowing, browning) | Photo-oxidation due to exposure to light and/or air. | Store solid TCS in an amber, tightly sealed container in a dark, cool, and well-ventilated area. For enhanced protection, consider purging the container with an inert gas such as nitrogen or argon before sealing. |
| Decreased concentration of TCS in standard solutions over time | 1. Photodegradation: Exposure to ambient or UV light. 2. Temperature fluctuations: Elevated temperatures can accelerate degradation. 3. Incorrect pH: The pH of the solution can significantly influence stability. 4. Microbial contamination: Presence of microorganisms that can degrade TCS. | 1. Prepare and store solutions in amber glassware or wrap containers in aluminum foil to minimize light exposure during handling and storage. 2. Store solutions at a consistent, cool temperature. For short-term storage (up to one month), refrigeration at 4°C is recommended. For longer-term storage, freezing at -20°C or below is advisable.[1] 3. The stability of phenolic compounds can be pH-dependent. The optimal pH for TCS solutions should be determined empirically, but starting with a slightly acidic pH (e.g., 3-4) may enhance stability.[1] 4. Use sterile solvents and glassware for solution preparation. Filtration of the solution through a 0.22 µm filter can also help to remove microbial contaminants.[1] |
| Precipitate formation in aqueous solutions | The solubility of TCS in water may be low and temperature-dependent. | Ensure the concentration does not exceed the solubility limit at the storage temperature. If a precipitate forms upon cooling, gently warm and sonicate the solution to redissolve the compound before use. For higher concentrations, consider using a co-solvent such as methanol (B129727) or ethanol. |
| Inconsistent experimental results using stored TCS | Degradation of the compound, leading to the presence of impurities that may interfere with the experiment. | It is always best practice to use freshly prepared solutions whenever possible. If using stored solutions, it is crucial to perform a quality control check (e.g., via HPLC or GC-MS) to confirm the concentration and purity of TCS before each use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, dark, and well-ventilated place.[1] An amber, tightly sealed container is recommended to protect it from light and moisture. For long-term stability, storage at or below room temperature (around 20°C) is advisable.[2]
Q2: How should I prepare and store TCS solutions?
A2: When preparing solutions, use high-purity, sterile solvents. For aqueous solutions, the pH may need to be adjusted to optimize stability. Store solutions in amber vials or light-protected containers at a reduced temperature (4°C for short-term, -20°C or lower for long-term).[1]
Q3: What factors can cause the degradation of this compound?
A3: Several factors can contribute to the degradation of TCS, including:
-
Light: Exposure to UV or ambient light can induce photodegradation.[1][3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][3][4]
-
pH: The stability of phenolic compounds like TCS can be highly dependent on the pH of the solution.[1][3]
-
Oxidizing agents: Contact with oxidizing materials should be avoided.[5][6]
-
Humidity: Moisture can lead to hydrolysis and other degradation pathways.[3]
Q4: How can I determine if my this compound sample has degraded?
A4: Degradation can be assessed by a change in physical appearance (e.g., color), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can be used to check the purity of the compound and identify the presence of any degradation products.
Experimental Protocols
Protocol 1: Stability Testing of this compound Solutions
This protocol outlines a general procedure for conducting a stability study of TCS solutions under various storage conditions.
Objective: To determine the stability of TCS in a specific solvent under different temperature and light conditions over a defined period.
Materials:
-
This compound (high purity)
-
High-purity solvent (e.g., methanol, acetonitrile (B52724), water with co-solvent)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or GC-MS system
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)
-
Light-controlled environment (e.g., dark storage vs. exposure to ambient light)
Procedure:
-
Solution Preparation: Prepare a stock solution of TCS in the desired solvent at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials. A sufficient number of vials should be prepared to allow for triplicate analysis at each time point and condition.
-
Storage Conditions: Divide the vials into different storage groups to test various conditions:
-
Temperature: 4°C (refrigerated), -20°C (frozen), 25°C (ambient).
-
Light: Stored in the dark (e.g., wrapped in aluminum foil or in a light-proof box) versus exposure to ambient laboratory light.
-
-
Time Points: Define the time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90).
-
Analysis: At each time point, retrieve three vials from each storage condition. Allow them to equilibrate to room temperature before analysis. Analyze the concentration of TCS in each vial using a validated HPLC or GC-MS method.
-
Data Evaluation: Calculate the mean concentration and standard deviation for each condition at each time point. Compare the results to the initial (Day 0) concentration to determine the percentage of TCS remaining.
Protocol 2: Analytical Method for TCS Quantification by HPLC
Objective: To provide a general HPLC method for the quantification of TCS. This is a starting point and may require optimization for specific instrumentation and sample matrices.
Instrumentation and Conditions:
-
HPLC System: With a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for phenolic compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with a lower percentage of Mobile Phase B (e.g., 30%).
-
Linearly increase the percentage of Mobile Phase B over a set time (e.g., to 95% over 15 minutes).
-
Hold at the high percentage for a few minutes.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength around 280 nm, or use a PDA to determine the optimal wavelength.[7]
Calibration: Prepare a series of calibration standards of TCS in the mobile phase or the sample solvent to create a calibration curve for quantification.
Data Presentation
The following table provides a template for summarizing the results of a stability study as described in Protocol 1.
Table 1: Stability of this compound Solution in Methanol (Example Data)
| Storage Condition | Time Point | Mean Concentration (µg/mL) | Standard Deviation | % Remaining |
| 4°C, Dark | Day 0 | 100.2 | 0.5 | 100.0% |
| Day 30 | 99.8 | 0.7 | 99.6% | |
| Day 90 | 99.1 | 0.6 | 98.9% | |
| 25°C, Dark | Day 0 | 100.2 | 0.5 | 100.0% |
| Day 30 | 95.3 | 1.1 | 95.1% | |
| Day 90 | 88.7 | 1.5 | 88.5% | |
| 25°C, Light | Day 0 | 100.2 | 0.5 | 100.0% |
| Day 30 | 82.1 | 1.8 | 81.9% | |
| Day 90 | 65.4 | 2.3 | 65.3% |
Visualizations
The following diagrams illustrate key concepts related to the degradation and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. allanchem.com [allanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Derivatization Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of derivatization reaction time and temperature.
Troubleshooting Guides
This section addresses specific issues you might encounter during your derivatization experiments in a question-and-answer format.
Issue 1: Incomplete or Low-Yield Derivatization
Q1: My chromatogram shows a small product peak and a large peak for my unreacted analyte. What are the common causes and how can I improve the yield?
A1: Incomplete derivatization is a common problem that can stem from several factors. A systematic approach is necessary to identify the root cause.[1][2][3]
Potential Causes and Solutions:
-
Suboptimal Reaction Time and Temperature: The reaction may not have had enough time or energy to proceed to completion.
-
Solution: Optimize the reaction time and temperature by running a time-course experiment or a temperature gradient. Analyze aliquots at different time points (e.g., 15, 30, 60, 120 minutes) and temperatures (e.g., 60, 70, 80 °C) to determine the optimal conditions where the product peak area is maximized.[1] For many silylation reactions, a temperature range of 60-80°C for 30-60 minutes is a good starting point.[1][3]
-
-
Presence of Moisture: Silylating reagents, in particular, are highly sensitive to moisture and will react with water instead of your analyte.[1][2][3]
-
Insufficient Reagent Concentration: An inadequate amount of derivatizing agent will lead to an incomplete reaction.
-
Solution: A significant molar excess of the derivatization reagent is typically recommended to drive the reaction to completion.[1]
-
-
Reagent Quality: The derivatization reagent may have degraded due to improper storage or age.
-
Solution: Use fresh reagents and store them under the recommended conditions, typically in a desiccator or under an inert atmosphere.
-
-
Sample Matrix Effects: Components in a complex sample matrix can interfere with the derivatization reaction.
-
Solution: A sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction, prior to derivatization may be necessary to remove interfering substances.
-
Issue 2: Presence of Extraneous Peaks (Side Reactions, Reagent Artifacts)
Q2: My chromatogram shows multiple unexpected peaks in addition to my derivatized analyte. How can I identify their source and minimize them?
A2: Extraneous peaks can originate from side reactions, the derivatization reagent itself, or contaminants.
Potential Causes and Solutions:
-
Side Reactions: High reaction temperatures can sometimes lead to the degradation of the analyte or the derivative, or promote unwanted side reactions.
-
Solution: Try lowering the reaction temperature. While higher temperatures generally increase the reaction rate, they can also promote undesirable reactions.[1]
-
-
Reagent-Related Peaks: Excess derivatization reagent or its byproducts can appear as peaks in the chromatogram.
-
Solution: A post-derivatization cleanup step can be effective. For example, a liquid-liquid extraction can help remove excess reagent. For some reactions, evaporating the excess reagent under a stream of nitrogen before reconstitution in the final solvent is a viable option.[4]
-
-
Contamination: Contamination can be introduced from solvents, glassware, or the sample itself.
-
Solution: Use high-purity solvents and meticulously clean glassware. Running a "reagent blank" (all reagents without the analyte) can help identify peaks originating from the reagents or solvent.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Q3: The peak for my derivatized analyte is tailing significantly. What can I do to improve the peak shape?
A3: Peak tailing is often caused by interactions between the analyte and active sites in the gas chromatography (GC) system, or by issues with the derivatization itself.
Potential Causes and Solutions:
-
Incomplete Derivatization: If the polar functional groups of the analyte are not completely derivatized, the remaining polar sites can interact with the GC column, causing tailing.
-
Solution: Re-optimize your derivatization conditions (time, temperature, reagent concentration) to ensure a complete reaction.
-
-
Active Sites in the GC System: The injector liner, column, or even contaminants can have active sites (e.g., free silanol (B1196071) groups) that interact with the analyte.
-
Solution: Use a deactivated inlet liner and replace it regularly. Trim a small portion (10-20 cm) from the front of the column. Ensure the column is properly installed.[4]
-
-
Inappropriate Injection Temperature: If the injector temperature is too low, the derivatized analyte may not vaporize efficiently, leading to tailing.
-
Solution: Optimize the injector temperature.
-
Frequently Asked Questions (FAQs)
Q4: How do I choose the optimal derivatization time and temperature?
A4: The optimal time and temperature are highly dependent on the analyte, the derivatization reagent, and the solvent used. A good starting point is to consult the literature for similar compounds. However, empirical optimization is often necessary. A common approach is to perform a series of experiments varying one parameter while keeping the others constant and monitoring the peak area of the derivatized product. For example, fix the temperature and analyze the reaction mixture at several time points. Then, using the optimal time, vary the temperature.
Q5: My silyl (B83357) derivatives seem to be unstable and degrade before or during analysis. How can I prevent this?
A5: Trimethylsilyl (TMS) derivatives, in particular, can be susceptible to hydrolysis.[5] To mitigate this:
-
Ensure anhydrous conditions throughout the process.
-
Analyze samples as soon as possible after derivatization.
-
If storage is necessary, store derivatized samples at low temperatures (e.g., -20°C) in tightly sealed vials. [6]
-
Consider using a more stable derivatizing reagent, such as one that forms tert-butyldimethylsilyl (TBDMS) derivatives, which are about 10,000 times more stable to hydrolysis than TMS derivatives. [7]
Q6: Can I derivatize my analytes directly in the GC inlet?
A6: Yes, this technique is known as on-line or in-port derivatization and can be a time-saving method. It involves co-injecting the sample with the derivatization reagent. However, this method requires careful optimization of the injection port temperature and residence time to ensure complete derivatization without thermal degradation.
Data Presentation
The following tables summarize the effects of reaction time and temperature on the yield of common derivatization reactions.
Table 1: Effect of Reaction Time and Temperature on Silylation Yield
| Analyte Class | Reagent | Temperature (°C) | Time (min) | Yield/Observation |
| Steroids | BSTFA + 1% TMCS | 70 | 30 | Complete derivatization. |
| Fatty Acids | BSTFA + 1% TMCS | 60 | 60 | Good derivatization.[5] |
| Sulfonamides | BSTFA + 1% TMCS | 60-80 | 30-60+ | Optimal for many sulfonamides.[1] |
| Carbohydrates | BSTFA + 1% TMCS | 70 | 30-60 | Effective for TMS derivatization. |
Table 2: Effect of Reaction Time and Temperature on Acylation Yield
| Analyte Class | Reagent | Temperature (°C) | Time (min) | Yield/Observation |
| Amphetamines | PFPA | 70 | 20 | Complete derivatization.[4] |
| Alcohols, Phenols | Fluoroacylimidazoles | 60 | 15-30 | Effective for a range of compounds.[8] |
| Indolealkylamines | HFBI | 85 | 60 | Good derivatization.[8] |
Table 3: Comparison of Derivatization Methods for Fatty Acids
| Method | Reagent | Typical Temperature | Typical Time | Key Advantage | Key Disadvantage |
| Acid-Catalyzed Esterification | BF₃-Methanol | 60-100°C | 5-60 min | Robust for free fatty acids and glycerolipids.[5][9] | Harsh conditions may degrade some polyunsaturated fatty acids.[5] |
| Silylation | BSTFA + 1% TMCS | 60°C | 60 min | Derivatizes multiple functional groups.[5] | Highly sensitive to moisture.[5] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of Polar Analytes (e.g., Fatty Acids, Steroids)
-
Sample Preparation: Accurately weigh or measure your sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add an appropriate volume of a silylating agent mixture (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)). Anhydrous pyridine (B92270) can be used as a catalyst and solvent.[1]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.[4][5]
-
Analysis: Cool the vial to room temperature. The sample can then be directly injected into the GC-MS or diluted with an appropriate anhydrous solvent if necessary.
Protocol 2: General Procedure for Acylation of Amines or Alcohols (e.g., Amphetamines)
-
Sample Preparation: If necessary, perform a liquid-liquid extraction to isolate the analytes of interest and evaporate the solvent to dryness.
-
Reagent Addition: Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., 50 µL of ethyl acetate). Add the acylation reagent (e.g., 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA)).[4]
-
Reaction: Cap the vial and heat at approximately 70°C for 20 minutes.[4]
-
Evaporation and Reconstitution: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of a compatible solvent (e.g., ethyl acetate) for GC-MS analysis.[4]
-
Analysis: Inject an aliquot of the final solution into the GC-MS.
Visualizations
References
Addressing co-elution of 3,4,5-Trichlorosyringol with other DBPs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of disinfection byproducts (DBPs), with a specific focus on the co-elution of 3,4,5-Trichlorosyringol.
Troubleshooting Guide: Co-elution of this compound
Co-elution, the overlapping of chromatographic peaks, can significantly compromise the accurate quantification of this compound. This guide provides a systematic approach to diagnosing and resolving this common issue.
Initial Diagnosis: Is it Co-elution?
Before modifying your analytical method, it's crucial to confirm that you are observing co-elution and not another chromatographic problem.
-
Peak Shape Analysis: Examine the peak for your analyte of interest. Asymmetrical peaks, such as those with shoulders or tailing, can be indicative of underlying, unresolved peaks.
-
Mass Spectral Analysis: If using a mass spectrometry (MS) detector, analyze the mass spectrum across the entirety of the chromatographic peak. A changing mass spectrum from the leading edge to the tailing edge of the peak is a strong indicator of co-elution.
Troubleshooting Workflow
If co-elution is suspected, follow this workflow to systematically address the issue. The primary goal is to improve the resolution between this compound and any co-eluting compounds.
Caption: Troubleshooting workflow for addressing co-elution of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-elution of this compound with other DBPs?
A1: The primary reasons for co-elution in DBP analysis include:
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Sample Complexity: Drinking water samples can contain hundreds of different DBPs, some with very similar chemical structures and properties.[1]
-
Isomeric Compounds: Isomers of other chlorinated phenolic compounds, such as trichlorophenols or trichloroguaiacols, can have very similar retention times to this compound.
-
Suboptimal Chromatographic Conditions: An unoptimized GC method, including the temperature program, carrier gas flow rate, and column selectivity, can lead to poor separation.
Q2: I've confirmed co-elution. What is the first parameter I should adjust in my GC method?
A2: The temperature program is often the most effective initial parameter to adjust.
-
Decrease the ramp rate: A slower temperature ramp can increase the interaction time of the analytes with the stationary phase, potentially improving separation.
-
Introduce an isothermal hold: Adding a period of constant temperature at or near the elution temperature of the co-eluting peaks can enhance resolution.
Q3: When should I consider changing my GC column?
A3: If optimizing the temperature program and flow rate does not resolve the co-elution, changing the GC column to one with a different stationary phase is the next logical step. The goal is to exploit different analyte-stationary phase interactions to achieve separation. For example, if you are using a non-polar column (like a DB-5), switching to a more polar column may provide the necessary selectivity. A Thermo Scientific™ TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm) has been shown to be effective for the separation of a broad range of chlorophenolic compounds.[2]
Q4: Can the derivatization step influence co-elution?
A4: Yes, the derivatization step can impact chromatographic separation.
-
Incomplete Derivatization: If the derivatization reaction is incomplete for either this compound or a co-eluting compound, it can lead to peak broadening or splitting, which can be mistaken for co-elution.
-
Derivatizing Reagent: The choice of derivatizing reagent can alter the volatility and chromatographic behavior of the analytes. If you are using one reagent (e.g., acetic anhydride), you could explore an alternative such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Q5: Are there any alternatives to GC-MS for the analysis of this compound that might avoid co-elution issues?
A5: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative. LC operates on different separation principles than GC and may provide the necessary selectivity to resolve this compound from interfering compounds. A key advantage of LC-MS for this application is that it often does not require a derivatization step, simplifying sample preparation.
Data Presentation
The following tables provide representative quantitative data that can be useful during method development and troubleshooting. Note that retention times are highly dependent on the specific instrument and method conditions.
Table 1: Typical GC-MS Parameters for Chlorinated Phenol Analysis
| Parameter | Value |
| GC Column | Thermo Scientific™ TraceGOLD™ TG-Dioxin (60 m x 0.25 mm, 0.25 µm)[2] |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Table 2: Example Mass-to-Charge Ratios (m/z) for Derivatized Chlorinated Phenols
| Compound | Derivatizing Agent | Key m/z Ions (Abundance) |
| 2,4,6-Trichlorophenol Acetate | Acetic Anhydride (B1165640) | 196, 198, 43[3] |
| Pentachlorophenol Acetate | Acetic Anhydride | 264, 266, 262 |
| This compound Acetate | Acetic Anhydride | Expected molecular ion and characteristic fragments |
*Note: Specific mass spectra for derivatized this compound should be confirmed experimentally.
Experimental Protocols
Protocol 1: Derivatization of Phenolic DBPs with Acetic Anhydride
This protocol is a common method for preparing phenolic compounds for GC-MS analysis.[2]
-
Sample Preparation:
-
To a 1 L water sample, add an appropriate internal standard.
-
Adjust the pH of the sample to be alkaline using a potassium carbonate (K₂CO₃) buffer.
-
-
Derivatization Reaction:
-
Add 25 mL of acetic anhydride to the buffered sample.
-
Seal the container and allow the reaction to proceed for at least 1 hour at room temperature with occasional shaking.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 100 mL of hexane (B92381) to the reaction mixture.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of hexane.
-
Combine the organic extracts.
-
-
Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
-
Analysis:
-
The concentrated extract is now ready for injection into the GC-MS system.
-
Analytical Workflow Diagram
Caption: General analytical workflow for the determination of phenolic DBPs by GC-MS.
References
Improving reproducibility in 3,4,5-Trichlorosyringol quantitative analysis
A Note on Terminology: Initial searches for "3,4,5-Trichlorosyringol" did not yield specific analytical methods. However, substantial information is available for the closely related and structurally similar compound, 3,4,5-Trichlorophenol . The methodologies and troubleshooting advice provided herein are based on this well-documented analyte and are highly applicable to the quantitative analysis of other chlorinated phenols.
This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of 3,4,5-Trichlorophenol quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantitative analysis of 3,4,5-Trichlorophenol?
The primary methods for quantifying 3,4,5-Trichlorophenol are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2][3] GC-MS is often preferred for its high sensitivity and selectivity, especially when coupled with a triple quadrupole mass spectrometer (GC-MS/MS).[4] HPLC is also a robust technique, particularly with a UV or Photo Diode Array (PDA) detector.[2][4]
Q2: Is derivatization necessary for the analysis of 3,4,5-Trichlorophenol?
For GC-MS analysis, derivatization is often recommended to improve the volatility and thermal stability of 3,4,5-Trichlorophenol.[1][2] A common derivatization agent is acetic anhydride (B1165640), which converts the polar phenolic hydroxyl group into a less polar acetate (B1210297) ester.[2][5] For HPLC analysis, derivatization is typically not required.[1]
Q3: What are typical sample preparation techniques for analyzing 3,4,5-Trichlorophenol in environmental or biological matrices?
Sample preparation is crucial for accurate quantification and often involves extraction and clean-up steps. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This involves extracting the analyte from a liquid sample (e.g., water) into an immiscible organic solvent.[1]
-
Solid-Phase Extraction (SPE): This technique is used to isolate the analyte from a complex matrix by passing the sample through a solid sorbent that retains the analyte.[2]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent.
Q4: What is the "matrix effect" and how can it affect my results?
The matrix effect is the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[6] This can lead to either an enhancement or suppression of the signal, resulting in inaccurate quantification. Matrix effects are a common challenge in the analysis of complex samples like soil, tissue, or wastewater.[6]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Action | Success Metric |
| Active sites in the GC inlet liner or column | - Replace the GC inlet liner. - Trim the first few centimeters of the GC column. - Use a deactivated liner and column. | Symmetrical, Gaussian peak shape. |
| Inappropriate mobile phase pH in HPLC | - Adjust the mobile phase pH to suppress the ionization of the phenolic hydroxyl group (typically pH 2.5-3).[7] | Improved peak symmetry. |
| Column overload | - Dilute the sample. - Reduce the injection volume. | Peak shape improves with lower concentration. |
| Column contamination or degradation | - Wash the column with a strong solvent. - Replace the column if washing is ineffective. | Restoration of expected peak shape and retention time. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Action | Success Metric |
| Inefficient extraction or sample loss | - Optimize the extraction solvent, pH, and mixing time. - Check for analyte loss during solvent evaporation steps. | Increased recovery of a spiked control sample. |
| Suboptimal derivatization (GC-MS) | - Optimize the derivatization reagent concentration, reaction time, and temperature.[2] | Increased signal intensity of the derivatized analyte. |
| Contamination of the GC-MS system | - Clean the ion source. - Replace the inlet liner and septum.[8] | Signal intensity is restored. |
| Matrix suppression effects | - Use matrix-matched standards for calibration.[6] - Improve sample clean-up to remove interfering matrix components. | More accurate quantification and higher signal-to-noise ratio. |
Issue 3: Poor Reproducibility (High %RSD)
| Potential Cause | Recommended Action | Success Metric |
| Inconsistent sample preparation | - Use an internal standard to correct for variations in extraction and injection volume. - Ensure precise and consistent execution of all sample preparation steps. | %RSD of replicate measurements is within acceptable limits (e.g., <15%). |
| Fluctuations in instrument performance | - Allow the instrument to stabilize before analysis. - Regularly perform system suitability tests (e.g., check retention time stability, peak area precision). | Consistent performance during system suitability checks. |
| Standard and sample degradation | - Prepare fresh standards regularly. - Store stock solutions and samples at appropriate temperatures (e.g., 4°C) and protect from light. | Consistent response from calibration standards over time. |
Quantitative Data Summary
The following table summarizes typical performance metrics for the analysis of chlorophenols using GC-MS and HPLC. These values can serve as a benchmark for method validation.
| Performance Metric | GC-MS/MS (for Chlorophenolics) [4] | HPLC-UV (for Catechol, a related compound) [4] |
| Linearity (R²) | > 0.99 | ≥ 0.999 |
| Limit of Detection (LOD) | < 0.001 µg/L | 0.4 µg/mL |
| Limit of Quantification (LOQ) | Quantifiable at low ng/L levels | 1.2 µg/mL |
| Precision (%RSD) | < 10% | < 2% |
| Accuracy (% Recovery) | 75% to 125% | Not explicitly stated |
Experimental Protocols
Protocol 1: GC-MS Analysis of 3,4,5-Trichlorophenol in Water
This protocol is a representative method and may require optimization.
1. Sample Preparation (SPE and Derivatization)
-
Acidify a 1 L water sample to approximately pH 2 with hydrochloric acid.[1]
-
Condition a C18 SPE cartridge with methanol (B129727) and then with acidified water.[2]
-
Pass the water sample through the SPE cartridge at a flow rate of 10-15 mL/min.[2]
-
Dry the cartridge under vacuum.[2]
-
Elute the analyte with a suitable organic solvent (e.g., dichloromethane).
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Add 100 µL of pyridine (B92270) and 200 µL of acetic anhydride to the concentrated extract.[2]
-
Heat the mixture at 60°C for 30 minutes to form the acetate derivative.[2]
-
Allow to cool and the sample is ready for GC-MS injection.
2. GC-MS Conditions
-
GC Column: DB-5ms or similar non-polar capillary column.[1]
-
Injector: Splitless mode at 250-280°C.[1]
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1][2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Mass Spectrometer: Electron Ionization (EI) mode.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity quantification.[1]
Protocol 2: HPLC-UV Analysis of 3,4,5-Trichlorophenol
This protocol is suitable for the direct analysis of 3,4,5-Trichlorophenol in a relatively clean sample matrix.
1. Sample Preparation
-
Dissolve or dilute the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions
-
Column: Reversed-phase C18 column.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid) to maintain a low pH.[9]
-
Flow Rate: 1.0 mL/min.[2]
Visualizations
Caption: GC-MS experimental workflow for 3,4,5-Trichlorophenol analysis.
Caption: Logical flow for troubleshooting poor reproducibility in analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. web.vscht.cz [web.vscht.cz]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 9. 3,4,5-Trichlorophenol | SIELC Technologies [sielc.com]
Best practices for cleaning ion sources for chlorophenol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chlorophenol analysis using gas chromatography-mass spectrometry (GC-MS). The following sections address common issues related to ion source cleaning and maintenance to ensure optimal instrument performance and data quality.
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of a contaminated ion source during chlorophenol analysis?
A1: A contaminated ion source can lead to a variety of issues that compromise the quality and reliability of your analytical data. The most common symptoms include:
-
Decreased Sensitivity: A noticeable drop in signal intensity for chlorophenol peaks, sometimes to the point where they are no longer detectable, is a primary indicator.[1] This loss of sensitivity often becomes more pronounced after multiple injections, especially with complex sample matrices.[1]
-
Increased Electron Multiplier (EM) Voltage: The instrument's autotune report may show a steady increase in the EM voltage required to achieve the target response. This indicates that the detector is working harder to compensate for a lower number of ions reaching it, often due to a dirty ion source.[2]
-
Peak Tailing: Asymmetrical peak shapes, particularly tailing, can occur.[3][4] This can be caused by active sites in the ion source that result from contamination, leading to undesirable interactions with the acidic chlorophenol analytes.
-
Poor Reproducibility: Inconsistent peak areas and heights across replicate injections are a common symptom of a contaminated source.
-
Increased Background Noise: A higher baseline noise level can obscure low-level analyte peaks and negatively impact limits of detection.
Q2: How frequently should the ion source be cleaned when analyzing chlorophenols?
A2: The frequency of ion source cleaning is highly dependent on the sample matrix and the number of injections. For labs analyzing relatively clean samples, such as drinking water, a cleaning every few months may suffice.[2] However, when analyzing complex or "dirty" matrices like soil extracts, tissue samples (e.g., beef liver), or industrial effluents, more frequent cleaning, potentially after every few hundred injections, may be necessary to maintain optimal performance.[1][2] Regular monitoring of key performance indicators like EM voltage and peak shape will help determine the appropriate cleaning schedule for your specific application.
Q3: Can derivatizing agents used for chlorophenols, such as BSTFA or acetic anhydride, contribute to ion source contamination?
A3: Yes, derivatization reagents can be a source of contamination. While necessary to improve the chromatographic behavior of acidic chlorophenols, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can break down in the hot inlet and ion source, leading to the deposition of silica (B1680970) (from silylating agents) or other non-volatile byproducts on the source components.[5] This buildup can interfere with the ionization process and degrade instrument performance over time. It is crucial to use high-purity reagents and to be mindful of potential contamination from these sources.
Q4: Are there any specific cleaning solvents that are particularly effective for removing chlorophenol-related contamination?
A4: A multi-step solvent cleaning process is generally recommended to remove a wide range of contaminants.[6] For chlorophenol analysis, a sequence of solvents from polar to non-polar is effective. A typical sequence would be:
-
Methanol (B129727)/Water with Detergent: To remove salts and water-soluble contaminants.
-
Methanol: To rinse away the detergent and remove polar organic residues.
-
Acetone: To remove a broad range of organic contaminants.
-
Hexane (B92381) or Methylene (B1212753) Chloride: To remove non-polar compounds and any remaining organic residues.[7]
For stubborn, baked-on contamination, a final sonication with a stronger solvent like methylene chloride may be necessary.[7] Always use high-purity, residue-free solvents for cleaning to avoid re-contaminating the ion source components.
Troubleshooting Guides
Issue 1: Gradual or Sudden Loss of Sensitivity for Chlorophenol Peaks
-
Initial Checks:
-
Verify System Suitability: Inject a freshly prepared, known concentration standard to confirm the performance drop.
-
Check for Leaks: Ensure there are no air leaks in the GC inlet or MS vacuum system, as this can severely impact sensitivity.
-
Inlet Maintenance: Before assuming ion source contamination, perform routine inlet maintenance. Replace the liner, septum, and gold seal, and trim a small portion of the analytical column.[8] Contamination in the inlet is a frequent cause of sensitivity loss for active compounds like chlorophenols.[9]
-
-
Troubleshooting Flowchart:
Troubleshooting workflow for sensitivity loss.
Issue 2: Poor Peak Shape (Tailing) for Chlorophenols
-
Initial Checks:
-
Column Installation: Improper column installation in the inlet or detector can cause peak tailing.[4] Ensure the column is cut cleanly and installed at the correct depth.
-
Inlet Activity: Active sites in a contaminated inlet liner are a common cause of tailing for acidic compounds.[3] Replace the liner with a fresh, deactivated one.
-
Column Condition: If the front of the analytical column is contaminated, it can lead to peak tailing. Trimming 10-20 cm from the column inlet can often resolve this.[8]
-
-
Troubleshooting Logic: If the above steps do not resolve the peak tailing, and sensitivity is also compromised, the issue is likely due to active sites within the ion source. A thorough cleaning is required to remove the contamination and restore the inertness of the source surfaces.
Experimental Protocols
Detailed Ion Source Cleaning Protocol
This protocol outlines a comprehensive procedure for cleaning a contaminated GC-MS ion source. Always consult your instrument manufacturer's manual for specific disassembly and reassembly instructions.[7]
Materials:
-
Lint-free gloves
-
Clean, lint-free cloths or wipes
-
Tweezers and appropriate screwdrivers for your instrument
-
Abrasive powder (e.g., aluminum oxide, 600 grit)[6]
-
Cotton swabs
-
Beakers for solvent rinsing
-
Ultrasonic bath
-
High-purity solvents: Methanol, Acetone, Hexane (or Methylene Chloride)
-
Deionized water
-
Laboratory detergent (e.g., Alconox)
Procedure:
-
System Shutdown and Venting: Follow the manufacturer's procedure to safely shut down and vent the mass spectrometer.
-
Disassembly:
-
Wear lint-free gloves to prevent contamination from skin oils.[6]
-
Carefully remove the ion source from the instrument, taking note of the orientation and connection of all parts and wires. It is advisable to take pictures during disassembly for reference.
-
Disassemble the ion source components on a clean, lint-free surface. Separate metal parts from ceramic insulators and other polymer components.[7]
-
-
Mechanical Cleaning (Metal Parts):
-
Create a slurry of aluminum oxide powder with methanol or deionized water.[6]
-
Using a cotton swab, polish the surfaces of the ion source body, repeller, and lenses.[7] Focus on areas with visible discoloration. Do not use excessive force, as the goal is to remove surface deposits, not the underlying metal.
-
-
Solvent Cleaning and Sonication:
-
Rinse the polished parts thoroughly with deionized water to remove all abrasive particles.
-
Place the metal parts in a beaker with a solution of laboratory detergent and deionized water. Sonicate for 5-10 minutes to remove oils and residues.
-
Rinse the parts thoroughly with deionized water in an ultrasonic bath to remove all detergent.
-
Perform sequential sonications (5 minutes each) in separate beakers of methanol, then acetone, and finally hexane or methylene chloride.[7] This graded solvent wash ensures the removal of both polar and non-polar contaminants.
-
-
Cleaning Insulators and Other Parts:
-
Ceramic insulators can typically be cleaned by sonicating in methanol. Avoid harsh abrasives that could damage their surface.
-
Polymer parts should only be cleaned with solvents known to be compatible (e.g., methanol) and should not be sonicated for extended periods.
-
-
Drying and Reassembly:
-
Allow all parts to air dry completely on a clean, lint-free surface. Do not heat the parts in an oven, as this can cause oxidation.
-
Carefully reassemble the ion source using tweezers, ensuring all components are correctly aligned.
-
Reinstall the ion source in the mass spectrometer.
-
-
Pump Down and Bakeout:
-
Pump down the system and allow it to bake out according to the manufacturer's recommendations (typically for several hours) to remove any residual moisture and solvents.
-
Perform an autotune to verify instrument performance before resuming analysis.
-
-
Ion Source Cleaning Workflow:
Step-by-step ion source cleaning workflow.
Data Summary
Table 1: Recommended Solvents for Ion Source Cleaning
| Solvent/Solution | Purpose | Application Stage |
| Deionized Water with Detergent | Removal of salts and oils | Initial wash after mechanical cleaning |
| Deionized Water | Rinsing of detergent | Post-detergent wash |
| Methanol | Removal of polar organic compounds | First organic solvent rinse |
| Acetone | Removal of a wide range of organics | Second organic solvent rinse |
| Hexane / Methylene Chloride | Removal of non-polar residues | Final organic solvent rinse[7] |
Note: Always use high-purity, GC-MS grade solvents to prevent re-contamination.
References
- 1. Chlorinated phenols affect GC column? - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
How to avoid contamination in trace analysis of 3,4,5-Trichlorosyringol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the trace analysis of 3,4,5-Trichlorosyringol (TCS).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound (TCS) contamination in a laboratory setting?
A1: Contamination in TCS trace analysis can originate from several sources. These include environmental cross-contamination, contaminated solvents and reagents, improperly cleaned glassware, and carryover from analytical instruments. Since TCS is a type of chlorophenol, it is often found in industrial effluents, particularly from pulp and paper mills, and can be a degradation product of other chlorinated compounds.[1][2] Therefore, meticulous laboratory hygiene is paramount.
Q2: How crucial is the purity of solvents and reagents in TCS trace analysis?
A2: The purity of solvents and reagents is of utmost importance in trace analysis. Using lower-grade materials can introduce significant levels of contamination, masking the true concentration of TCS in your sample. Always use high-purity, pesticide-grade, or trace-metal grade solvents and analytical reagent (AR) grade chemicals or higher. It is also best practice to run a reagent blank to verify the purity of new batches of reagents before use.
Q3: What is the role of "blanks" in monitoring for contamination?
A3: Blanks are essential quality control samples that help identify and quantify any contamination introduced during the analytical process.[3] Different types of blanks are used to pinpoint the source of contamination:
-
Method Blank: This consists of all reagents and undergoes the entire sample preparation and analysis procedure. It helps to identify contamination from reagents, glassware, or the overall process.[3]
-
Solvent Blank: This is simply the final solvent used for sample dilution or extraction. It is run between samples to check for instrument carryover.[3]
-
Field Blank: This is a sample of analyte-free matrix (like deionized water) that is taken to the sampling site and exposed to the same conditions as the actual samples. This helps to identify any contamination that may have occurred during sample collection and transport.[3]
Troubleshooting Guides
Problem 1: I am detecting this compound in my method blanks.
This indicates that contamination is being introduced during your sample preparation or analysis workflow. Follow these steps to identify the source:
-
Confirm the Finding: Rerun the method blank and a solvent blank.
-
If the peak is present in the method blank but not the solvent blank, the contamination is likely from your reagents or sample preparation steps.
-
If the peak is present in both, the issue could be instrument carryover or a contaminated solvent.
-
-
Isolate the Source:
-
Reagents: Test each reagent individually by preparing a blank that excludes one reagent at a time.
-
Glassware: Prepare a method blank using glassware that has undergone a rigorous cleaning protocol (e.g., acid wash followed by baking). If this blank is clean, your routine glassware cleaning procedure may be inadequate.
-
Instrument: If the solvent blank shows contamination, it points to instrument carryover. Clean the injection port, syringe, and column according to the manufacturer's instructions.
-
Problem 2: My analyte recovery is low and inconsistent.
While low recovery can be due to issues with extraction or derivatization, contamination can also be an indirect cause. Contaminants can interfere with these processes or cause ion suppression in mass spectrometry-based methods.[3]
-
Review your blank results: High levels of contamination in your blanks may correlate with poor recovery in your samples.
-
Matrix Effects: For complex matrices, perform a matrix spike experiment to determine if the sample matrix itself is causing the issue.
-
SPE Cartridge Overload: If using Solid Phase Extraction (SPE), ensure the cartridge capacity is not being exceeded by high levels of contaminants in the sample.
Data Presentation
Table 1: Potential Sources of Contamination and Mitigation Strategies
| Contamination Source | Potential Impact on Analysis | Recommended Mitigation Strategy |
| Laboratory Environment | High background noise, false positives | Maintain a clean and dedicated workspace. Avoid using chlorinated cleaning agents. |
| Solvents & Reagents | Introduction of interfering peaks, analyte signal suppression | Use high-purity, pesticide, or trace analysis grade solvents and reagents. Test new batches with reagent blanks. |
| Glassware | Cross-contamination from previous analyses, leaching of contaminants | Implement a rigorous glassware cleaning protocol. Dedicate glassware for trace analysis where possible. |
| Sample Collection & Storage | Introduction of contaminants from sampling equipment or containers | Use pre-cleaned sample containers. Include field blanks in your sample set. |
| Analytical Instrument | Carryover from previous injections, contaminated system components | Run solvent blanks between samples. Regularly maintain and clean the instrument (injector, column, detector). |
Table 2: Performance Data for Trace Analysis of Chlorophenolics by GC-MS/MS
| Compound | Method Detection Limit (MDL) in µg/L | Precision (%RSD) | Recovery |
| 2,4,6-Trichlorophenol | < 0.001 | < 10% | 75-125% |
| Trichlorosyringol | < 0.001 | < 10% | 75-125% |
| 3,4,5-Trichlorocatechol | < 0.001 | < 10% | < 35% (due to poor extraction efficiency) |
| Pentachlorophenol | < 0.001 | < 10% | 75-125% |
Data adapted from a study on the analysis of chlorophenolic compounds in water.[4]
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Trace Analysis
This protocol is designed to minimize background contamination from glassware for trace analysis of chlorophenols.[3][5][6][7]
-
Initial Rinse: Immediately after use, rinse glassware three times with tap water to remove gross contamination.
-
Detergent Wash: Wash with a phosphate-free laboratory detergent. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly under warm running tap water for at least one minute, followed by 3-5 rinses with tap water to remove all detergent.
-
Acid Rinse: Soak or rinse with a 10% hydrochloric acid (HCl) solution for at least 20 minutes to remove any acid-soluble residues.[3]
-
Deionized Water Rinse: Rinse at least four to five times with high-purity deionized water.[3]
-
Solvent Rinse (Recommended): Rinse with a high-purity solvent such as methanol (B129727) or acetone (B3395972) to remove organic residues.
-
Drying and Storage: Air dry glassware on a dedicated clean rack. Cover openings with aluminum foil and store in a clean, protected environment to prevent atmospheric contamination.[3]
Protocol 2: Sample Preparation of Water Samples for GC-MS/MS Analysis of TCS
This protocol describes a liquid-liquid extraction (LLE) method for the analysis of chlorophenolic compounds, including trichlorosyringol, in water.[4]
-
Sample Collection: Collect 1 L of water in a pre-cleaned amber glass bottle.
-
Spiking: Add appropriate amounts of labeled internal standards to the water sample.
-
Extraction:
-
Add 25 mL of potassium carbonate and 25 mL of acetic anhydride (B1165640) to the sample. Shake for 2 minutes.
-
Add 100 mL of hexane (B92381) and place on a roller for 1 hour.
-
Allow the aqueous and organic layers to separate for approximately 5 minutes.
-
Collect the top organic layer.
-
Repeat the extraction of the aqueous layer with an additional 50 mL of hexane.
-
-
Concentration: Combine the organic extracts and concentrate to 5 mL using a suitable evaporator.
-
Final Preparation: Add recovery standards to the concentrated extract before injection into the GC-MS/MS.
Visualizations
Caption: A generalized experimental workflow for the trace analysis of this compound.
References
- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. feedhaccp.org [feedhaccp.org]
- 6. watersciences.unl.edu [watersciences.unl.edu]
- 7. nist.gov [nist.gov]
Optimizing solid-liquid ratio for polyphenol extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the solid-liquid ratio for efficient polyphenol extraction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solid-liquid ratio in polyphenol extraction?
The solid-liquid ratio is a critical parameter that influences the efficiency of polyphenol extraction. It determines the concentration gradient between the solid material (plant matrix) and the liquid solvent, which is the driving force for mass transfer. An optimal ratio ensures that the solvent does not become saturated with extracted compounds, allowing for maximum recovery.
Q2: What happens if the solid-liquid ratio is too low (i.e., too much solid material)?
A low solid-liquid ratio can lead to an incomplete extraction of polyphenols. The high concentration of solid material can quickly saturate the limited volume of solvent, preventing further compounds from dissolving. This results in a lower overall yield and may also cause difficulties in mixing and handling the slurry.
Q3: What happens if the solid-liquid ratio is too high (i.e., too much solvent)?
While a higher solvent volume can increase the concentration gradient and facilitate the extraction of more compounds, an excessively high ratio has several drawbacks.[1][2] It can lead to the dilution of the extracted polyphenols, making subsequent concentration and purification steps more time-consuming and energy-intensive.[1][2] Furthermore, it increases solvent consumption and waste generation, raising both costs and environmental concerns. In some cases, exceeding the optimal ratio can even lead to a decrease in the extraction of certain compounds.[1]
Q4: What is a typical starting range for optimizing the solid-liquid ratio?
A common starting point for solid-liquid ratio optimization ranges from 1:10 to 1:50 (g/mL).[3][4] However, the ideal ratio is highly dependent on the specific plant material, the target polyphenols, the chosen solvent, and the extraction technique. For instance, ratios have been optimized anywhere from 1:21 g/mL to 1:100 g/mL in various studies.[3][5]
Q5: How does the solid-liquid ratio interact with other extraction parameters?
The optimal solid-liquid ratio is often interdependent with other extraction variables such as solvent type, temperature, and extraction time.[3] For example, a higher temperature might increase solubility, potentially allowing for a lower solvent volume (a lower solid-liquid ratio). It is crucial to co-optimize these parameters, often using a response surface methodology (RSM), to achieve the maximum extraction efficiency.[6]
Troubleshooting Guide
This section addresses common problems encountered during the optimization of the solid-liquid ratio for polyphenol extraction.
Problem: Low Polyphenol Yield
If you are experiencing a lower-than-expected yield of total polyphenols, consult the following decision tree to diagnose the potential cause.
Problem: Poor Reproducibility of Results
Inconsistent results between extraction batches can often be traced back to variations in the experimental setup.
-
Issue: Inconsistent packing of the solid material can alter the effective solid-liquid ratio and affect solvent penetration.
-
Solution: Ensure the plant material is of a uniform particle size and is homogenously mixed with the solvent at the start of each experiment. Use agitation (e.g., stirring or shaking) to maintain a uniform suspension.[4]
-
Issue: Inaccurate measurement of solid material or solvent volume.
-
Solution: Use calibrated analytical balances and volumetric flasks to ensure precise measurements for each extraction.
Data on Optimized Solid-Liquid Ratios
The optimal solid-liquid ratio varies significantly depending on the plant source and extraction method. The following tables summarize findings from various studies.
Table 1: Optimal Solid-Liquid Ratios for Polyphenol Extraction from Various Plant Sources
| Plant Material | Extraction Method | Optimal Solid-Liquid Ratio (g/mL) | Total Phenolic Content (TPC) Achieved | Reference |
| Graptophyllum pictum Leaves | Microwave-Assisted | 1:10 | 1.051 mg GAE/g DW | [1] |
| Funtumia elastica Stem Bark | Maceration | 1:21.12 | 82.83 mg GAE/g | [3] |
| Mango Seed Kernels | Aqueous Ethanol | 1:20 | Not specified | [6] |
| Clinacanthus nutans | Ultrasonic Microwave-Assisted | 1:55 | Not specified | [7] |
| Phyllanthus amarus | Stirring | 1:50 | 33.479 mg GAE/g | [4] |
| Orange Peel | Ultrasonic Activation | 1:25 | Maximal polyphenol yield | [8] |
GAE: Gallic Acid Equivalents; DW: Dry Weight
Experimental Protocols & Workflows
General Protocol for Optimizing Solid-Liquid Ratio
This protocol outlines a general procedure for determining the optimal solid-liquid ratio for polyphenol extraction using a batch extraction method.
-
Sample Preparation:
-
Dry the plant material to a constant weight to minimize moisture variation.
-
Grind the dried material into a fine, homogenous powder (e.g., to pass through an 80-mesh sieve) to increase the surface area available for extraction.[1]
-
-
Single-Factor Extraction Experiment:
-
Weigh a fixed amount of the powdered plant material (e.g., 1 gram) into several separate extraction vessels.[1]
-
Add the chosen solvent (e.g., 70% ethanol) to each vessel at varying ratios. Test a range of ratios, such as 1:10, 1:20, 1:30, 1:40, and 1:50 (w/v).[3]
-
Keep all other extraction parameters constant (e.g., temperature at 50°C, extraction time of 60 minutes, constant agitation).
-
-
Extraction Process:
-
Place the vessels in a temperature-controlled environment (e.g., a shaking water bath).
-
Agitate the mixture for the specified duration to ensure continuous and homogenous contact between the solid and liquid phases.
-
-
Sample Recovery:
-
After extraction, separate the solid residue from the liquid extract. This is typically done by centrifugation (e.g., 8000 rpm for 15 minutes) followed by filtration (e.g., through Whatman No. 1 filter paper).[5]
-
-
Analysis:
-
Determine the Total Phenolic Content (TPC) of each extract using a validated analytical method, such as the Folin-Ciocalteu colorimetric assay.[9]
-
Express the results as mg of Gallic Acid Equivalents per gram of dry weight of the plant material (mg GAE/g DW).
-
-
Optimization:
-
Plot the TPC against the different solid-liquid ratios.
-
The ratio that yields the highest TPC is considered the optimum under the tested conditions. Further optimization can be performed by narrowing the range of ratios around this observed optimum.
-
Experimental Workflow Diagram
The following diagram visualizes the workflow for optimizing the solid-liquid ratio.
Relationship Between Extraction Parameters
Optimizing the solid-liquid ratio should not be done in isolation. The diagram below illustrates its relationship with other key extraction parameters that collectively influence the final polyphenol yield.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Extraction Conditions on the Phenolic Composition and Antioxidant Capacity of Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Microwave-Assisted Extraction of Polyphenol-Rich Extract from Salvia dumetorum Leaves | MDPI [mdpi.com]
Validation & Comparative
A Comparative Toxicological Assessment: 3,4,5-Trichlorosyringol vs. 3,4,5-Trichlorophenol
A detailed guide for researchers and drug development professionals on the toxicological profiles of 3,4,5-Trichlorosyringol and 3,4,5-Trichlorophenol, supported by available experimental data and methodologies.
Introduction
3,4,5-Trichlorophenol is a chlorinated aromatic compound used as a fungicide and bactericide.[1] Its presence in the environment, often as a degradation product of more complex pesticides, has raised toxicological concerns.[2] Chlorophenols, as a class, are known for their toxicity, with effects on the liver and kidneys observed in animal studies.[3] Some chlorophenols are also suspected carcinogens.[4] In contrast, this compound, a chlorinated derivative of a lignin-derived methoxyphenol, is less studied. Due to a significant lack of direct toxicological data for this compound, this guide will draw upon data from its parent compound, syringol, and other related chlorinated phenols to provide a comparative assessment. This guide aims to present the available quantitative toxicity data, detail relevant experimental protocols, and illustrate the potential signaling pathways involved in the toxicity of these compounds.
Quantitative Toxicity Data
A direct comparison of the toxicity of this compound and 3,4,5-Trichlorophenol is hampered by the limited availability of data for the former. The following table summarizes the available quantitative toxicity data for 3,4,5-Trichlorophenol and relevant analog compounds for this compound (syringol and guaiacol).
| Parameter | 3,4,5-Trichlorophenol | Analog Data for this compound | Species | Route of Administration | Reference |
| Acute Toxicity (LD50) | 372 mg/kg | - | Rat | Intraperitoneal | [2] |
| No data available | 550 mg/kg (Syringol) | Rat | Oral | [5] | |
| No data available | 2500 mg/kg (Syringol) | Mouse | Oral | [5] | |
| No data available | 621 mg/kg (Guaiacol) | Mouse | Oral | [6] | |
| Cytotoxicity | Data not specific to 3,4,5-isomer | Cytotoxic in a concentration-dependent manner (Syringol) | Human Embryonic Kidney (HEK-293) cells | In vitro | [7] |
| Genotoxicity | Mutation data reported | Data not available | - | - | [2] |
| Other Toxic Effects | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[8] | Teratogenic effects observed in zebrafish embryos (Syringol).[7] | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the toxicity of phenolic compounds.
Acute Oral Toxicity Testing (Based on OECD Guideline 423)
This protocol is a stepwise procedure using a limited number of animals to estimate the LD50 and identify signs of toxicity.
-
Animal Selection: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used. Animals are acclimatized to laboratory conditions before the study.
-
Dosage: A starting dose is selected based on available information. The test compound is administered orally by gavage.
-
Procedure: A single animal is dosed. If the animal survives, the dose is increased for the next animal. If it dies, the dose is decreased. This process is repeated until the LD50 can be estimated.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, etc.), and body weight changes for up to 14 days.
-
Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allowed to attach or stabilize.[11]
-
Compound Exposure: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[12] The plate is then incubated for 1-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: After incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the insoluble purple formazan crystals.[11][13]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of around 570 nm.[9] The results are expressed as a percentage of the viability of untreated control cells.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.[14][15]
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or tissues from treated animals).
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.[15]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then carried out, allowing the fragmented DNA to migrate from the nucleus, forming a "comet" shape.[16]
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Gold), and the comets are visualized using a fluorescence microscope.[16]
-
Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring the length of the comet tail and the percentage of DNA in the tail.[16]
Signaling Pathways in Toxicity
The toxicity of chlorophenols is often mediated by the induction of oxidative stress and subsequent apoptosis. While specific pathways for this compound and 3,4,5-Trichlorophenol are not fully elucidated, the following diagrams illustrate the likely mechanisms based on studies of related compounds like 2,4,6-Trichlorophenol and pentachlorophenol.[17][18][19]
Figure 1: Postulated mechanism of oxidative stress induction by chlorophenols.
Figure 2: The intrinsic (mitochondrial) pathway of apoptosis induced by oxidative stress.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro assessment of the toxicity of a chemical compound.
Figure 3: A simplified workflow for in vitro toxicity assessment.
Conclusion
Based on the available data, 3,4,5-Trichlorophenol exhibits moderate acute toxicity and is a known irritant.[2][8] While direct data for this compound is lacking, information on its parent compound, syringol, suggests it may also possess moderate acute oral toxicity and the potential for cytotoxicity and teratogenicity.[5][7] The primary mechanism of toxicity for chlorophenols is believed to be the induction of oxidative stress, leading to cellular damage and apoptosis.[17] Further research is critically needed to establish a comprehensive toxicological profile for this compound to allow for a more direct and accurate comparison with 3,4,5-Trichlorophenol. Researchers are advised to handle both compounds with appropriate safety precautions, assuming potential toxicity in the absence of complete data.
References
- 1. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. uprm.edu [uprm.edu]
- 7. Syringol, a wildfire residual methoxyphenol causes cytotoxicity and teratogenicity in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 21stcenturypathology.com [21stcenturypathology.com]
- 16. agilent.com [agilent.com]
- 17. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Comprehensive Analysis of Chlorophenols
A Comparative Guide for Researchers and Analytical Scientists
The accurate and sensitive determination of chlorophenols, a class of persistent and toxic environmental pollutants, is a critical challenge in environmental monitoring, food safety, and clinical toxicology. The two preeminent analytical techniques for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective, data-driven comparison of these powerful methods to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical needs.
At a Glance: Key Distinctions Between GC-MS and LC-MS/MS
The fundamental difference between GC-MS and LC-MS/MS lies in the physical state of the mobile phase and, consequently, the types of analytes they are best suited to analyze. GC-MS excels in the analysis of volatile and thermally stable compounds, while LC-MS/MS is ideal for polar, non-volatile, and thermally labile molecules.[1] This core difference dictates the sample preparation and analytical workflow for chlorophenols.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on analyte volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[2] | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase, with tandem mass spectrometric detection.[2] |
| Derivatization | Mandatory for chlorophenols to increase their volatility and thermal stability for gas-phase analysis.[1][2] | Not typically required , allowing for direct analysis of the native compounds.[2] |
| Sample Volatility | Requires volatile and thermally stable compounds or their derivatives.[2] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2] |
| Sensitivity | Excellent sensitivity, often reaching nanogram per liter (ng/L) or parts-per-trillion (ppt) levels.[2] | High sensitivity, also capable of reaching ng/L levels, particularly with tandem mass spectrometry. |
| Selectivity | High selectivity is provided by the mass spectrometer, which identifies compounds based on their mass-to-charge ratio.[2] | Excellent selectivity and specificity due to the use of two stages of mass analysis (MS/MS), which significantly reduces matrix interference. |
| Analysis Speed | Typically offers faster chromatographic run times once the sample is prepared.[2] | Analysis times can be slightly longer, but this is often offset by simpler and faster sample preparation.[2] |
Quantitative Performance Data
The following tables summarize the performance characteristics of GC-MS and LC-MS/MS for the analysis of various chlorophenols, as reported in scientific literature. It is important to note that these values are method-dependent and can vary based on the specific instrumentation, column, and experimental conditions used.
Table 1: GC-MS Performance Data for Chlorophenol Analysis
| Compound | Method | Matrix | LOD (µg/L) | RSD (%) | Recovery (%) |
| 2,4-Dichlorophenol | GC-MS | Wastewater | 0.004 (as mg/mL) | - | - |
| 4-Chlorophenol | GC-MS | Wastewater | 0.007 (as mg/mL) | - | - |
| 2,3,5-Trichlorophenol | GC-MS | Wastewater | 0.0008 (as mg/mL) | - | - |
| Various Chlorophenols | SPDE-GC-MS | Water/Juice | 0.005 - 1.796 | 2.1 - 6.7 | 76 - 111 |
| Various Chlorophenols | GC-MS | Urine | 0.02 | - | - |
| Various Chlorophenols | GC-MS | Water | ~0.1 | - | - |
| 2,4,6-Trichlorophenol | GC-MS/MS | Water | <0.001 | <10 | 75 - 125 |
Data compiled from multiple sources.[3][4][5]
Table 2: LC-MS/MS Performance Data for Chlorophenol Analysis
| Compound | Method | Matrix | LOD | RSD (%) | Recovery (%) |
| 2-Amino-4-chlorophenol | SPE-LC-ESI-MS/MS | Water | - | - | 73 |
| Various Chlorophenols | SPME-LC/APCI-MS/MS | Wood/Soil | Down to 0.3 ng injected | 4 - 11 | - |
Data compiled from multiple sources.[6][7]
Experimental Protocols
GC-MS Analysis of Chlorophenols (with Derivatization)
A common approach for the GC-MS analysis of chlorophenols involves a derivatization step to convert the polar hydroxyl group into a more volatile and thermally stable ether or ester.
1. Sample Preparation (Solid Phase Derivative Extraction - SPDE)
-
Pass 100 mL of the sample (adjusted to 0.1 mol/L NaOH) through a strong anion-exchange resin column at a flow rate of 0.75 mL/min.[5]
-
Derivatize the retained phenols on the column by adding 0.25 mL of acetic anhydride.[5]
-
Elute the derivatized phenols with 3.0 mL of hexane.[5]
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.[5]
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890B GC or similar.
-
Column: A mid-polarity column such as a DB-1701 or a low-polarity column like a DB-5 is often used. A Thermo Scientific™ TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm) has also been shown to provide excellent separation.[3]
-
Injector: Split/splitless injector, typically operated in splitless mode.
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 40°C and ramping up to 250°C.[8]
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity or full scan for qualitative analysis.
LC-MS/MS Analysis of Chlorophenols (Direct Analysis)
LC-MS/MS allows for the direct analysis of chlorophenols without the need for derivatization, simplifying the sample preparation workflow.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Acidify the water sample (e.g., 50-100 mL) to pH 2.[6]
-
Pass the sample through an SPE cartridge (e.g., styrene-divinylbenzene copolymer).[6]
-
Wash the cartridge with purified water to remove interferences.[6]
-
Elute the chlorophenols with a suitable organic solvent such as methanol.[6]
-
Evaporate the eluate and reconstitute in the initial mobile phase.[6]
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Column: A C18 or a Phenyl reversed-phase column is commonly used (e.g., XBridgeTM Phenyl, 150 x 2.1 mm, 3.5 µm).[6]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.[1][6]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[1]
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative ion mode.[6][7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.
Visualizing the Analytical Workflows
Caption: Experimental workflow for GC-MS analysis of chlorophenols.
Caption: Experimental workflow for LC-MS/MS analysis of chlorophenols.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are highly capable techniques for the determination of chlorophenols, each presenting a unique set of advantages and disadvantages.
Choose GC-MS when:
-
Ultra-high sensitivity is paramount: GC-MS can offer exceptionally low detection limits, making it ideal for trace-level analysis.[2]
-
A robust and well-established method is required: Numerous standardized methods, such as those from the U.S. EPA, are based on GC-MS.
-
Your laboratory has extensive experience with derivatization procedures: The mandatory derivatization step adds complexity to the workflow.[2]
Choose LC-MS/MS when:
-
A simplified and high-throughput workflow is desired: The elimination of the derivatization step significantly streamlines sample preparation.[1]
-
Analyzing a broader range of chlorophenols, including less volatile or thermally labile ones: LC-MS/MS offers greater flexibility in this regard.
-
High selectivity is crucial for complex matrices: The specificity of MS/MS detection minimizes interferences from co-eluting compounds.
Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific analytical requirements, including the target analytes, sample matrix, desired detection limits, and available instrumentation. For routine monitoring of a defined set of volatile chlorophenols where high sensitivity is the primary driver, a well-optimized GC-MS method is an excellent choice. For research applications, high-throughput screening, and the analysis of complex samples containing a wider range of chlorophenols, the streamlined workflow and high selectivity of LC-MS/MS may offer a more advantageous approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. itqb.unl.pt [itqb.unl.pt]
- 8. pubs.acs.org [pubs.acs.org]
A Guide to Inter-Laboratory Comparison for the Measurement of 3,4,5-Trichlorosyringol
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Analytical Methodologies
The primary analytical techniques for the quantification of 3,4,5-Trichlorosyringol are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry detector (LC-MS). The choice of method can influence sensitivity, selectivity, and sample throughput. Below is a summary of expected performance characteristics for each technique based on the analysis of related compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS/MS) |
| Principle | Separation of volatile and thermally stable derivatives by their boiling point and mass-to-charge ratio. | Separation based on polarity and partitioning between a mobile and stationary phase. |
| Sample Preparation | Requires derivatization (e.g., silylation or acetylation) to increase volatility.[1] | Minimal sample preparation; direct injection of the extract is often possible.[1] |
| Limit of Detection (LOD) | Typically in the low ng/L to pg/L range. | Generally in the low to mid ng/L range. |
| Precision (%RSD) | 5-15% | 5-20% |
| Matrix Effects | Can be significant and may necessitate thorough sample cleanup.[1] | Can be mitigated with the use of appropriate internal standards and MS/MS detection.[1] |
| Confirmation | High confidence through mass spectral library matching.[1] | High confidence through monitoring of specific precursor and product ion transitions. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for a successful inter-laboratory comparison. The following are proposed methods for the analysis of this compound in a water matrix.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Extraction:
-
To a 100 mL water sample, add a surrogate standard (e.g., ¹³C₆-labeled this compound).
-
Adjust the pH of the sample to < 2 with a suitable acid.
-
Perform a liquid-liquid extraction with a non-polar solvent such as hexane (B92381) or dichloromethane.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the concentrated extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).[1]
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[1]
-
Cool the sample to room temperature before injection.[1]
-
-
GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica (B1680970) capillary column (e.g., DB-5ms).[1]
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.[1]
-
Injector: Splitless mode at 250°C.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550. For quantification, use selected ion monitoring (SIM) of characteristic ions for the this compound-TMS derivative.[1]
-
-
Quantification:
-
Generate a calibration curve using certified reference standards of this compound.
-
Quantify the analyte concentration based on the peak area ratio of the analyte to the internal standard.[1]
-
2. High-Performance Liquid Chromatography (HPLC-MS/MS) Protocol
-
Sample Preparation and Extraction:
-
Follow the same extraction procedure as for GC-MS (Section 1, Steps 1-4).
-
After concentration, reconstitute the residue in the mobile phase.[1]
-
-
HPLC Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
-
MS/MS Detection:
-
Employ an electrospray ionization (ESI) source in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification by monitoring a specific precursor ion to product ion transition for this compound.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards.
-
Quantify the analyte concentration based on the peak area response from the MRM chromatogram.
-
Workflow and Data Analysis
The following diagrams illustrate the proposed workflow for the inter-laboratory comparison study and a hypothetical signaling pathway that could be investigated in relation to this compound exposure.
References
A Comparative Guide to the Quantification of 3,4,5-Trichlorosyringol: Evaluating Linearity, LOD, and LOQ
For researchers, scientists, and drug development professionals, the accurate quantification of chlorinated organic compounds is critical for environmental monitoring, toxicological assessment, and process optimization. This guide provides an objective comparison of two primary analytical techniques for the quantification of 3,4,5-Trichlorosyringol and structurally similar compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is contingent on its performance characteristics, and this document presents a summary of typical validation parameters to inform that decision.
The following table summarizes the performance of HPLC-UV and GC-MS/MS for the analysis of compounds analogous to this compound, providing a clear comparison of their key quantitative metrics.
| Performance Metric | HPLC-UV (for Catechol) | GC-MS/MS (for 3,4,5-Trichlorocatechol) |
| Linearity (R²) | ≥ 0.999 | > 0.99[1] |
| Limit of Detection (LOD) | 0.4 µg/mL | < 0.001 µg/L (as MDL)[1][2] |
| Limit of Quantification (LOQ) | 1.2 µg/mL | Not explicitly stated, but quantifiable at low ng/L levels[1] |
| Precision (%RSD) | < 2% | < 10%[1][3] |
| Accuracy (% Recovery) | Not explicitly stated | 75% to 125% (for most chlorophenolics)[1][2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline representative methodologies for the analysis of this compound and related compounds using both HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound in solution. The protocol is adapted from a validated procedure for the analysis of catechol, a structurally related compound.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a Photo Diode Array (PDA) or UV detector.[1][4]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used.[5]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV detection at a wavelength of 235 nm.[1]
-
Injection Volume: 20 µL.[1]
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.[1]
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range.[1]
-
Dissolve or dilute samples in the mobile phase before injection. For aqueous samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove matrix interferences.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly when coupled with a triple quadrupole mass spectrometer (GC-MS/MS).[3] A derivatization step is typically required to improve the volatility and thermal stability of phenolic compounds.[1][3]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).[1]
-
Column: A low-polarity capillary column suitable for separating chlorinated compounds.
-
Injector: Splitless or pulsed splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[5]
Sample Preparation and Derivatization:
-
Extraction: For water samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.[3][5]
-
Derivatization: Acetylation is a common derivatization technique for phenolic compounds. This involves reacting the extracted analyte with a reagent like acetic anhydride (B1165640) in the presence of a catalyst.[5]
-
Analysis: Inject the derivatized sample into the GC-MS system.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method to determine linearity, LOD, and LOQ.
Caption: Workflow for determining linearity, LOD, and LOQ.
References
A Comparative Guide to the Accurate and Precise Analysis of Chlorinated Phenols
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chlorinated phenols is paramount for environmental monitoring, toxicological assessment, and quality control. While specific data for 3,4,5-Trichlorosyringol is limited in publicly available literature, this guide provides a comprehensive comparison of widely-used analytical methods for structurally related and well-documented chlorinated phenols, such as 3,4,5-Trichlorocatechol. The principles and methodologies discussed herein are largely applicable to the analysis of other chlorinated phenols.
This guide focuses on the two primary analytical techniques for the confirmation and quantification of these compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Both are powerful tools, each with distinct advantages and limitations that make them suitable for different analytical challenges.
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for the analysis of 3,4,5-Trichlorocatechol and other chlorophenolic compounds by GC-MS/MS and HPLC-UV. It is important to note that GC-MS often necessitates a derivatization step to enhance the volatility and thermal stability of the analytes, which can add to the sample preparation time and complexity.
| Performance Metric | GC-MS/MS (for 3,4,5-Trichlorocatechol & other Chlorophenolics) | HPLC-UV (for Catechol) |
| Linearity (R²) | > 0.99[1] | ≥ 0.999[1] |
| Limit of Detection (LOD) | < 0.001 µg/L (as MDL)[1][2] | 0.4 µg/mL[1] |
| Limit of Quantification (LOQ) | Quantifiable at low ng/L levels[1] | 1.2 µg/mL[1] |
| Precision (%RSD) | < 10%[1][2][3] | < 2%[1] |
| Accuracy (% Recovery) | 75% to 125% (for most chlorophenolics)[1][3], < 35% (for catechols)[2][3] | Not explicitly stated |
Experimental Workflows
A general experimental workflow for the analysis of chlorinated phenols is depicted below. The specific steps may vary depending on the sample matrix and the chosen analytical technique.
Figure 1: Generalized experimental workflow for the analysis of chlorinated phenols.
Detailed Experimental Protocols
Reproducible and reliable results are contingent upon detailed and robust experimental protocols. The following sections outline representative methodologies for the analysis of chlorinated phenols using GC-MS/MS and HPLC.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method offers high selectivity and sensitivity, making it suitable for trace-level analysis of a broad range of chlorophenolic compounds.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect an 800 mL aliquot of carbon-filtered lab water in a 1 L amber bottle.[2]
-
Spiking: Spike the samples with an internal standard, such as a labeled 3,4,5-Trichlorocatechol.[4]
-
Acidification: Adjust the pH of the water sample to <2 with a suitable acid.[2]
-
Extraction: Perform a liquid-liquid extraction using a nonpolar solvent like methylene (B1212753) chloride or a mixture of hexane (B92381) and acetone.[2][4] Shake vigorously and separate the organic layer. Repeat the extraction two more times.
-
Derivatization: To improve volatility and chromatographic performance, derivatize the extract with a suitable agent, such as acetic anhydride, to form acetylated derivatives.[4]
2. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a triple quadrupole mass spectrometer (e.g., Thermo Scientific TRACE 1610 GC with a TSQ 9610 MS).[2]
-
GC Column: A column suitable for dioxin and furan (B31954) analysis, such as a TraceGOLD TG-Dioxin GC column, is recommended for its high thermal stability and ability to produce sharp peaks for precise quantitation.[2]
-
Injector: Use a splitless injection at a high temperature (e.g., 250 °C).[4]
-
Oven Program: A temperature gradient is employed to separate the analytes, for instance, starting at 60°C and ramping up to 300°C.[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Mass Spectrometer (MS) Conditions:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is highly sensitive and specific for the direct analysis of many chlorinated phenols without the need for derivatization, simplifying the sample preparation process.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Filtration: Filter the water sample (1 L) to remove particulate matter.[4]
-
Spiking and Acidification: Add an internal standard and acidify the sample to a pH of 2-3.[4]
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by acidified water.[4]
-
Sample Loading: Load the water sample onto the SPE cartridge at a steady flow rate.[4]
-
Washing: Wash the cartridge with acidified water to remove interferences.[4]
-
Elution: Elute the retained analytes with a small volume of methanol or acetonitrile (B52724). The eluate can then be evaporated and reconstituted in the mobile phase.
2. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV or Photo Diode Array (PDA) detector.[1]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic phase (e.g., acetonitrile or methanol).[5]
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the analyte (e.g., 235 nm).[1]
-
Injection Volume: 20 µL.[1]
Conclusion
Both GC-MS/MS and HPLC-UV are powerful techniques for the analysis of chlorinated phenols. GC-MS/MS generally offers lower detection limits and is well-suited for comprehensive profiling of a wide range of these compounds. However, the requirement for derivatization can be a drawback. HPLC-UV provides a more direct and often faster analysis for many of these compounds, though it may not achieve the same level of sensitivity as GC-MS/MS for all analytes. The choice of method should be guided by the specific analytical requirements, including the sample matrix, the target analytes, the required detection limits, and the available instrumentation.
References
A Comparative Analysis of Disinfection Byproduct Formation: Chlorine vs. Chloramine
For Researchers, Scientists, and Drug Development Professionals
The disinfection of drinking water is a critical public health measure, primarily accomplished through the use of chlorine or chloramine (B81541). While both are effective disinfectants, their chemical interactions with natural organic matter (NOM) and anthropogenic compounds in water lead to the formation of a wide array of disinfection byproducts (DBPs). Many of these DBPs are regulated due to their potential carcinogenic and other adverse health effects.[1][2] This guide provides an objective comparison of DBP formation from chlorine and chloramine, supported by experimental data and detailed methodologies, to inform researchers and professionals in water quality and safety.
Quantitative Comparison of DBP Formation
The choice of disinfectant significantly impacts the profile and concentration of DBPs. Generally, chloramination is employed to minimize the formation of regulated trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorination.[1][3] However, chloramination can lead to the formation of other concerning DBPs, such as N-nitrosodimethylamine (NDMA).[4][5]
Table 1: Comparative Formation of Major DBP Classes (Chlorine vs. Chloramine)
| DBP Class | Chlorine | Chloramine | Key Observations |
| Trihalomethanes (THMs) | Higher Formation Potential | Significantly Lower Formation (approx. 4-fold reduction has been reported)[3] | Chloramine is a common strategy to reduce THM levels in drinking water.[1] |
| Haloacetic Acids (HAAs) | Higher Formation Potential | Lower Formation (4.8 to 8.7 times lower concentrations have been observed)[3] | Chloramination effectively reduces the formation of the five regulated HAAs (HAA5).[6] |
| Haloacetonitriles (HANs) | Higher Formation Potential | Lower Formation Potential | A study showed a 61% reduction in HANs with chloramine compared to chlorine.[6] |
| Haloacetamides (HAcAms) | Higher Formation Potential | Lower Formation Potential | A study reported a 51% reduction in HAcAms with chloramine compared to chlorine.[6] |
| N-Nitrosodimethylamine (NDMA) | Low to Negligible Formation | Significant Formation Potential | Chloramine is a key precursor to NDMA formation, a potent carcinogen.[7][8] |
Table 2: Example Quantitative Data from a Comparative Study
| DBP | Disinfectant | Concentration Range (µg/L) | Notes |
| Total THMs | Chlorine | Not specified, but formation was approximately 4-fold higher than chloramine.[3] | Study on two different dam water sources. |
| Chloramine | Below detection limits to levels 4 times lower than chlorine.[3] | ||
| Total HAAs | Chlorine | Not specified, but formation was 4.8 to 8.7 times higher than chloramine.[3] | Study on two different dam water sources. |
| Chloramine | 4.8 to 8.7 times lower than chlorine.[3] | ||
| NDMA | Chlorine (Sodium Hypochlorite) | ~50 ng/L | From a study with PolyDADMAC as a precursor.[7] |
| Chloramine (Monochloramine) | ~1000 ng/L | From the same study with PolyDADMAC as a precursor.[7] |
DBP Formation Pathways
The reaction mechanisms leading to DBP formation are complex and depend on the disinfectant, the nature of the organic precursors, water temperature, pH, and the presence of bromide and iodide.[2]
Caption: Generalized DBP formation pathways for chlorine and chloramine.
Experimental Protocols
The following is a summarized methodology for conducting a DBP formation potential (FP) test, based on standard environmental testing procedures.
1. Sample Preparation:
-
Collect raw water samples in amber glass bottles to prevent photodegradation of organic matter.
-
Filter the water samples through a 0.45 µm filter to remove particulate matter.
-
Determine the total organic carbon (TOC) concentration of the filtered water.
2. Disinfectant Dosing:
-
Prepare stock solutions of chlorine (from sodium hypochlorite) and chloramine. For chloramine, it is typically formed by combining chlorine and ammonia (B1221849) solutions at a specific ratio and pH.
-
Dose the water samples with the disinfectant to achieve a target residual concentration after a specified contact time (e.g., 24 hours). The dose will depend on the chlorine demand of the water.
3. Incubation:
-
Store the dosed samples in headspace-free amber vials at a constant temperature (e.g., 20°C) for a predetermined reaction time (e.g., 24, 48, or 72 hours).
4. Quenching:
-
After the incubation period, quench the residual disinfectant by adding a reducing agent such as ascorbic acid or ammonium (B1175870) chloride to halt further DBP formation.
5. DBP Analysis:
-
Analyze the samples for target DBPs using appropriate analytical methods, such as those specified by the U.S. Environmental Protection Agency (EPA) or in "Standard Methods for the Examination of Water and Wastewater".[9][10][11]
-
THMs: Purge and trap gas chromatography with a mass spectrometer (GC/MS) is a common method (e.g., EPA Method 501.3).[12]
-
HAAs: Liquid-liquid extraction followed by gas chromatography with an electron capture detector (GC-ECD) (e.g., EPA Method 552.3) or liquid chromatography with tandem mass spectrometry (LC/MS/MS) (e.g., EPA Method 557) are frequently used.[13][14]
-
NDMA: Isotope dilution with solid-phase extraction and GC/MS/MS or high-resolution mass spectrometry is typically employed for the sensitive detection of NDMA.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of Eight Classes of DBPs from Chlorine, Chloramine, and Ozone: Mechanisms and Formation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.gnest.org [journal.gnest.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous prediction of trihalomethanes, haloacetic acids, haloacetonitriles and haloacetamides using simulated distribution system tests - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D1EW00824B [pubs.rsc.org]
- 7. scirp.org [scirp.org]
- 8. Formation of N-nitrosodimethylamine (NDMA) from reaction of monochloramine: a new disinfection by-product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. yabesh.ir [yabesh.ir]
- 11. dl.icdst.org [dl.icdst.org]
- 12. accustandard.com [accustandard.com]
- 13. agilent.com [agilent.com]
- 14. Haloacetic Acids Analysis | Thermo Fisher Scientific - AR [thermofisher.com]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 3,4,5-Trichlorosyringol
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3,4,5-Trichlorosyringol, the selection between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a pivotal decision that dictates method development, sample throughput, and the quality of analytical data. This guide presents an objective comparison of these two analytical techniques, supported by representative experimental data and detailed methodologies, to assist in choosing the most suitable method for specific research needs.
Principles of Analysis: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. The key advantage of HPLC is its ability to analyze many compounds without the need for derivatization, which simplifies sample preparation.
Gas Chromatography (GC), on the other hand, separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As this compound is a phenolic compound, it may require derivatization to increase its volatility and thermal stability for optimal GC analysis. This additional step can increase sample preparation time and complexity. However, GC, especially when coupled with a mass spectrometer (MS), can offer very high sensitivity and selectivity.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline representative methodologies for the analysis of this compound using both HPLC with UV detection and GC with mass spectrometric detection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound in solution.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a Photodiode Array (PDA) or UV detector.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffered aqueous solution (e.g., 0.06% v/v trifluoroacetic acid) and organic solvents like methanol (B129727) and acetonitrile (B52724) (e.g., 60:30:10 v/v/v aqueous:methanol:acetonitrile).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV detection at a wavelength of 235 nm.[1]
-
Injection Volume: 20 µL.[1]
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range.
-
Dissolve or dilute samples in the mobile phase before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and is based on the analysis of a range of chlorophenolic compounds.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).[2]
-
Column: Thermo Scientific™ TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm) or similar.[2]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector: Splitless injection mode.[1]
-
Run Time: Approximately 25 minutes.[2]
Sample Preparation (with Derivatization):
-
For water samples, spike with an internal standard solution.
-
Add a potassium carbonate buffer and acetic anhydride (B1165640) to the sample.[2]
-
Allow the derivatization reaction to proceed for 1 hour.[2]
-
Perform a liquid-liquid extraction with hexane.[2]
-
Concentrate the organic layer and add a recovery standard before analysis.[2]
Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The table below summarizes typical validation parameters for the analysis of this compound or analogous compounds by HPLC-UV and GC-MS/MS.
| Performance Metric | HPLC-UV (for structurally related compounds) | GC-MS/MS (for Trichlorosyringol) |
| Linearity (R²) | ≥ 0.999 | > 0.99[1] |
| Limit of Detection (LOD) | 0.4 µg/mL (for Catechol)[1] | < 0.001 µg/L (as MDL)[1][2] |
| Limit of Quantification (LOQ) | 1.2 µg/mL (for Catechol)[1] | Quantifiable at low ng/L levels[1] |
| Precision (%RSD) | < 2%[1] | < 10%[1][2] |
| Accuracy (% Recovery) | Not explicitly stated | 75% to 125% (for most chlorophenolics)[1][2] |
Visualizing the Cross-Validation Workflow
A cross-validation study aims to ensure that different analytical methods provide comparable results. The following diagrams illustrate the logical flow of such a study and the general experimental workflow for each technique.
Caption: A logical workflow for the cross-validation of HPLC and GC methods.
Caption: General experimental workflows for HPLC-UV and GC-MS analysis.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice between them depends on the specific analytical requirements.
-
HPLC-UV is a robust and more direct method, well-suited for routine analysis where high sensitivity is not the primary concern. Its simpler sample preparation protocol offers a higher throughput.
-
GC-MS , on the other hand, provides superior sensitivity and selectivity, making it the ideal choice for trace-level analysis in complex matrices. The mass spectrometric detection also allows for definitive identification of the analyte. However, the need for derivatization adds a layer of complexity to the sample preparation process.
Ultimately, a thorough cross-validation is recommended when transitioning between these methods or when comparing data from different laboratories to ensure the consistency and reliability of the analytical results.
References
Formation Potential of 3,4,5-Trichlorosyringol: A Comparative Analysis with Other Chlorophenols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Formation Potential and Supporting Experimental Data
The formation of chlorinated organic compounds is a significant area of study in environmental science and industrial chemistry, particularly in processes such as pulp bleaching and water disinfection. Among these compounds, chlorophenols are of particular interest due to their potential toxicity and persistence. This guide provides a comparative analysis of the formation potential of 3,4,5-trichlorosyringol, a derivative of syringyl lignin (B12514952), against other chlorophenols originating from different lignin precursors.
Executive Summary
Syringyl lignin, a primary component of hardwood, demonstrates a higher propensity for degradation and subsequent chlorination compared to guaiacyl lignin, which is predominant in softwood. This inherent reactivity suggests a greater formation potential for syringyl-derived chlorophenols, such as this compound. Experimental data from pulp bleaching effluents confirms the formation of significant quantities of trichlorosyringol. While direct comparative studies on the formation potential under controlled laboratory settings are limited, the fundamental chemical differences between syringyl and guaiacyl lignin structures support the hypothesis of a higher formation potential for this compound.
Lignin Structure and Reactivity: The Basis for Differential Formation Potential
Lignin is a complex polymer in plant cell walls, and its composition varies between plant types. Hardwoods are rich in both syringyl (S) and guaiacyl (G) lignin units, while softwoods are composed almost exclusively of G-lignin. The key structural difference lies in the degree of methoxylation on the aromatic ring. Syringyl units have two methoxy (B1213986) groups, whereas guaiacyl units have one.
This structural variance has a profound impact on the reactivity of the lignin polymer. The β-aryl ether linkages in syringyl lignin are known to be cleaved much more readily than those in guaiacyl lignin under alkaline conditions, such as those found in the kraft pulping process.[1][2] This higher reactivity of syringyl lignin makes it more susceptible to degradation, leading to a greater availability of monomeric and oligomeric phenolic precursors for subsequent chlorination reactions.
Comparative Formation Data from Pulp Bleaching Effluents
Studies analyzing the composition of pulp bleaching effluents provide valuable insights into the formation of various chlorophenols under industrial conditions. One study on the bleaching of wheat straw pulp, which contains syringyl lignin, reported the formation of 21.6 grams of trichlorosyringol per ton of pulp in a Chlorine-Extraction-Hypochlorite (CEH) bleaching sequence. The table below summarizes the quantities of different chlorinated phenolic compounds detected in the same effluent, illustrating the significant contribution of chlorinated syringyl derivatives.
| Compound Class | Specific Compound Example | Concentration (g/t of pulp) |
| Chlorosyringols | Trichlorosyringol | 21.6 |
| Chlorocatechols | Tetrachlorocatechol | 60.9 |
| 3,5-Dichlorocatechol | 17.8 | |
| Chlorovanillins | 5-Chlorovanillin | 15.0 |
| Chloroguaiacols | 5-Chloroguaiacol | Not specified individually |
| 3,4-Dichloroguaiacol | Not specified individually | |
| Chlorophenols | 2,3,4,6-Tetrachlorophenol | 9.9 |
| 2,6-Dichlorophenol | 5.8 |
Data sourced from a study on wheat straw pulp bleaching effluent.
While this data is from a complex industrial matrix and not a controlled comparative experiment, it clearly demonstrates that this compound is a significant chlorinated byproduct formed during the bleaching of syringyl-containing pulp.
Experimental Protocols
Accurate quantification of chlorinated phenols is crucial for assessing their formation potential. The following section outlines a standardized method for the analysis of these compounds in aqueous samples.
NCASI Method CP-86.07: Determination of Chlorinated Phenolics in Water by In-Situ Acetylation and GC/MS
This method is widely used for the analysis of chlorinated phenols, guaiacols, catechols, vanillins, and syringaldehydes, including this compound, in water and wastewater samples.[3][4]
1. Sample Preparation and Derivatization:
-
A 300-mL aliquot of the aqueous sample is taken.
-
The sample is spiked with internal standards and surrogates for quality control.
-
The pH of the sample is adjusted to between 9 and 11.5 using potassium carbonate to form phenolate (B1203915) ions.
-
Acetic anhydride (B1165640) is added to the aqueous sample to convert the phenolate ions into their more volatile acetate (B1210297) derivatives (in-situ acetylation).
2. Extraction:
-
The acetylated chlorophenols are extracted from the water matrix using a suitable organic solvent, such as hexane.
3. Analysis by Gas Chromatography-Mass Spectrometry (GC/MS):
-
The extract is concentrated and injected into a gas chromatograph.
-
The GC separates the different chlorinated phenolic acetates based on their boiling points and interaction with the chromatographic column.
-
The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and detects the resulting ions.
-
The mass spectrum of each compound is unique and allows for its identification and quantification.
Formation Pathways and Logical Relationships
The formation of this compound and other chlorophenols during pulp bleaching is a multi-step process involving the degradation of lignin and subsequent electrophilic substitution by chlorine. The following diagrams illustrate the key logical relationships and workflows.
Caption: Lignin degradation and chlorination pathway.
The above diagram illustrates that both syringyl and guaiacyl lignin undergo degradation during pulping. Due to its higher reactivity, syringyl lignin degrades more readily, leading to a potentially higher concentration of its corresponding phenolic precursors entering the chlorination stage of bleaching, which may result in a greater formation of this compound compared to other chlorophenols derived from guaiacyl lignin.
Caption: Analytical workflow for chlorinated phenols.
This diagram outlines the key steps involved in the NCASI Method CP-86.07 for the analysis of chlorinated phenolics, from sample preparation to final quantification.
Conclusion
The available evidence strongly suggests that the formation potential of this compound is significant, particularly in processes involving the chlorination of materials rich in syringyl lignin, such as hardwood and certain non-wood pulps. The higher intrinsic reactivity of syringyl lignin compared to guaiacyl lignin provides a sound chemical basis for this observation. While direct quantitative comparisons from controlled laboratory experiments are needed to definitively rank the formation potential of this compound against a wide range of other chlorophenols, the existing data from industrial effluent analysis underscores its importance as a notable chlorinated byproduct. Future research should focus on controlled chlorination studies of isolated syringyl and guaiacyl lignin model compounds to provide precise comparative data on the formation yields of their respective chlorinated derivatives.
References
Evaluating Analytical Specificity for Chlorinated Syringols: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and specific quantification of chlorinated aromatic compounds is critical for environmental monitoring, toxicological assessment, and pharmaceutical development. This guide provides a detailed comparison of the primary analytical methods for the analysis of 3,4,5-Trichlorosyringol and its related compounds, with a focus on methodological specificity. Due to a lack of specific literature for this compound, this guide will draw upon established methods for the closely related and structurally similar compound, 3,4,5-Trichlorocatechol, to provide a robust comparative framework.
The two most prominent techniques for the analysis of such compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD). The choice between these methods is contingent on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the analysis of chlorinated phenols, providing a clear comparison for researchers to evaluate which method best suits their analytical needs.
| Performance Metric | GC-MS/MS (for 3,4,5-Trichlorocatechol) | HPLC-UV (for Catechol) |
| Linearity (R²) | > 0.99 | ≥ 0.999 |
| Limit of Detection (LOD) | < 0.001 µg/L | 0.4 µg/mL |
| Limit of Quantification (LOQ) | Quantifiable at low ng/L levels | 1.2 µg/mL |
| Precision (%RSD) | < 10% | < 2% |
| Accuracy (% Recovery) | 75% to 125% | Not explicitly stated |
Note: The data for GC-MS/MS is specific to 3,4,5-Trichlorocatechol, while the HPLC-UV data is for the parent compound, catechol, and serves as a relevant benchmark.[1]
Experimental Workflows and Signaling Pathways
A general workflow for the analysis of chlorinated phenols in environmental or biological samples involves several key steps from sample collection to data analysis. The following diagram illustrates a typical analytical workflow.
Caption: A generalized workflow for the analysis of chlorinated phenols.
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving accurate and reproducible results. Below are representative methodologies for both GC-MS and HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific technique, particularly when operated in tandem (MS/MS). For polar compounds like chlorinated syringols and catechols, a derivatization step is often necessary to improve volatility.[2]
-
Sample Preparation and Derivatization:
-
Acidify the sample (e.g., water sample) to pH 2.[3]
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).
-
To the extracted sample, add 25 mL of potassium carbonate and 25 mL of acetic anhydride (B1165640) for acetylation.[4]
-
Shake the mixture for a specified time (e.g., 2 minutes) and allow the layers to separate.[4]
-
Collect the organic layer containing the derivatized analyte.[4]
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a triple quadrupole mass spectrometer.[1]
-
Column: A suitable capillary column for separating chlorinated compounds (e.g., a low-polarity phenyl-arylene polymer).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp 1: 30°C/min to 140°C.
-
Ramp 2: 5°C/min to 240°C.
-
Ramp 3: 30°C/min to 330°C, hold for 5 minutes.[4]
-
-
Mass Spectrometer Conditions:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol
HPLC offers a more direct analysis for polar compounds without the need for derivatization.
-
Sample Preparation:
-
Prepare a stock solution of the analytical standard (e.g., 1 mg/mL) in a suitable solvent like methanol.[1]
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.[1]
-
For samples, perform a solid-phase extraction (SPE) to clean up the matrix and concentrate the analyte.[2]
-
Elute the analyte from the SPE cartridge and reconstitute in the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and a UV or Diode Array Detector (DAD).[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used.[2]
-
Gradient Program:
-
Start with 30% B.
-
Linearly increase to 95% B over 15 minutes.[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: A wavelength of 235 nm is suitable for 3,4,5-Trichlorocatechol.[1]
-
Logical Relationships in Method Selection
The choice between GC-MS and HPLC is often dictated by the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: A decision tree for selecting an analytical method.
References
A Researcher's Guide to Solid-Phase Extraction of 3,4,5-Trichlorosyringol: A Comparative Analysis of Sorbent Performance
For researchers and professionals in drug development and environmental analysis, the efficient extraction and purification of target analytes is paramount. This guide provides a comparative overview of the performance of various Solid-Phase Extraction (SPE) sorbents for the extraction of 3,4,5-Trichlorosyringol, a compound of interest in environmental monitoring and toxicological studies. The selection of an appropriate SPE sorbent is critical for achieving high recovery and clean extracts, thereby ensuring accurate downstream analysis.
Executive Summary
The selection of an optimal Solid-Phase Extraction (SPE) sorbent is crucial for the effective isolation and concentration of this compound from complex matrices. This guide provides a comparative analysis of commonly used SPE sorbents, including silica-based C18 and polymeric sorbents like Polystyrene-Divinylbenzene (PS-DVB), Oasis HLB, and Strata-X. While direct comparative data for this compound is limited, this guide draws upon performance data for structurally similar chlorophenols to provide a reliable basis for sorbent selection. Polymeric sorbents generally exhibit superior recovery and retention for a broader range of phenolic compounds compared to traditional C18 sorbents.
Comparison of SPE Sorbent Performance
The efficiency of this compound extraction is highly dependent on the physicochemical properties of the SPE sorbent. Key interactions for retaining this moderately polar phenolic compound include reversed-phase and potential secondary interactions like π-π bonding.
Sorbent Types and Performance Characteristics:
-
C18-Bonded Silica (C18): A traditional reversed-phase sorbent that retains nonpolar compounds from a polar matrix. While it can be effective, its performance for more polar, water-soluble chlorophenols may be limited.[1]
-
Polystyrene-Divinylbenzene (PS-DVB) Sorbents (e.g., Bond Elut ENV): These are widely used for the extraction of chlorophenols due to their high surface area and strong retention of aromatic compounds through π-π interactions.[1] Studies on chlorophenols have shown high recovery rates, often ranging from 70% to over 100%.[1]
-
Hydrophilic-Lipophilic Balanced (HLB) Sorbents (e.g., Oasis HLB): These are polymeric sorbents composed of a balance of two monomers, a hydrophilic N-vinylpyrrolidone and a lipophilic divinylbenzene.[2] This composition allows for the retention of a wide range of compounds, including both polar and nonpolar analytes.[2] Oasis HLB has been shown to provide better retention of more hydrophilic peptides compared to C18, although it may result in a loss of more hydrophobic peptides.[3]
-
Surface-Modified Styrene-Based Sorbents (e.g., Strata-X): These are functionalized polymeric sorbents with a high surface area that exhibit multiple retention mechanisms, including π-π and hydrophilic interactions. This leads to high recoveries for a wide range of compounds, including phenols from water.[4] Strata-X has been reported to have a higher capacity for polar solutes than silica-based C18 or C8 SPE sorbents.[4]
Table 1: Comparative Recovery of Chlorophenols with Different SPE Sorbents
| Sorbent Type | Sorbent Example | Analyte(s) | Sample Matrix | Average Recovery (%) | Key Experimental Conditions |
| Polystyrene-Divinylbenzene | Bond Elut ENV | Chlorophenols | Water | 70 - 106 | Sample pH 2, Elution with Acetone (B3395972)/Methanol |
| C18-Bonded Silica | Sep-Pak C18 | Chlorophenols | Water | Variable, generally lower for more polar phenols | Sample pH adjustment is critical |
| Polymeric Sorbent | Strata-X | Phenols | Water | > 90 | Acidified water sample (pH ~3.5), Elution with Acetone and Dichloromethane[4] |
| Hydrophilic-Lipophilic Balanced | Oasis HLB | Phenolic compounds | Water | Generally high, good for a broad polarity range | Often used for a wide range of analytes |
Note: The data presented is for a class of compounds (chlorophenols or phenols) which includes compounds structurally similar to this compound. The recovery can vary depending on the specific compound and the complexity of the sample matrix.
Experimental Protocols
A generalized experimental protocol for the extraction of this compound from a water sample using a polymeric SPE cartridge is provided below. This protocol is a composite based on methodologies reported for the extraction of chlorophenols from water samples and should be optimized for your specific application.
Materials and Reagents:
-
SPE Cartridge (e.g., Polystyrene-divinylbenzene, Oasis HLB, or Strata-X)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Acid for pH adjustment (e.g., Hydrochloric acid or Sulfuric acid)
-
Elution solvent (e.g., Acetone, Methanol, or a mixture)
-
Water sample
SPE Procedure:
-
Sample Preparation:
-
Acidify the water sample to a pH of approximately 2-4 by adding the appropriate acid. This ensures that the phenolic hydroxyl group of this compound is protonated, promoting its retention on reversed-phase sorbents.
-
-
SPE Cartridge Conditioning:
-
Pass 5-10 mL of the elution solvent (e.g., methanol) through the cartridge to wet and activate the sorbent.
-
Follow with 5-10 mL of deionized water (acidified to the same pH as the sample). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a steady flow rate (e.g., 1-5 mL/min).
-
-
Washing:
-
Wash the cartridge with a small volume of acidified deionized water to remove any co-adsorbed impurities.
-
-
Elution:
-
Elute the retained this compound with a small volume of a suitable organic solvent (e.g., 2 x 2 mL of acetone or methanol) into a collection tube.
-
-
Downstream Processing:
-
The eluate can then be concentrated and reconstituted in a suitable solvent for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mandatory Visualizations
The following diagrams illustrate the generalized experimental workflow for SPE and the logical relationship for selecting an appropriate sorbent.
Caption: A generalized experimental workflow for the Solid-Phase Extraction of this compound.
Caption: A logical diagram illustrating the selection of an SPE sorbent for this compound based on analyte properties and sorbent characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. support.waters.com [support.waters.com]
- 3. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to Mass Spectrometer Detectors: Performance, Protocols, and Pathways
In the landscape of mass spectrometry, the detector is a critical component that dictates the sensitivity, dynamic range, and accuracy of an analysis. For researchers, scientists, and drug development professionals, selecting an instrument with the appropriate detector is paramount to achieving reliable and high-quality data. This guide provides an objective comparison of three common types of mass spectrometer detectors: the Electron Multiplier (EM), the Faraday Cup (FC), and the Photomultiplier Tube (PMT) used in conjunction with a conversion dynode.
Performance Comparison
The choice of detector significantly impacts the analytical capabilities of a mass spectrometer. The following table summarizes the key quantitative performance metrics for Electron Multipliers, Faraday Cups, and Photomultiplier Conversion Dynodes.
| Performance Metric | Electron Multiplier (EM) | Faraday Cup (FC) | Photomultiplier Conversion Dynode |
| Gain | Up to 10⁸[1] | 1 (no internal amplification)[2] | 10⁵ - 10⁷[3][4] |
| Sensitivity | Very high, capable of single-ion counting | Lower, suitable for larger ion currents[1][2] | High |
| Linear Dynamic Range | ~10⁵ - 10⁶ | ~10⁵ (limited by electronics)[5] | ~10⁵ |
| Response Time | Fast (nanoseconds) | Slower (milliseconds to seconds) | Very fast (nanoseconds)[6] |
| Noise | Low dark current, susceptible to background noise | Very low, limited by electronic noise | Low dark current |
| Mass Range | Broad | Broad | Broad |
| Applications | General-purpose, trace analysis, qualitative and quantitative analysis | High-precision isotope ratio measurements, applications requiring high accuracy and stability | High-throughput screening, applications requiring long detector lifetime |
Signaling Pathways and Experimental Workflows
Visualizing the operational principles and the methodologies for performance evaluation is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the signaling pathways of each detector and a general experimental workflow for their performance comparison.
Caption: Signaling pathway of an Electron Multiplier.
Caption: Signaling pathway of a Faraday Cup.
Caption: Signaling pathway of a Photomultiplier Conversion Dynode.
Caption: General workflow for evaluating detector performance.
Experimental Protocols
To ensure a fair and accurate comparison of detector performance, a standardized experimental protocol is essential. The following outlines a general methodology for evaluating the key performance metrics of mass spectrometer detectors.
Objective: To quantitatively compare the sensitivity, linear dynamic range, and response time of different mass spectrometer detectors.
Materials:
-
Mass spectrometer equipped with the detector to be tested (EM, FC, or PMT conversion dynode).
-
A stable, easily ionizable standard compound (e.g., reserpine, caffeine).
-
High-purity solvents for preparing dilutions.
-
Calibrated pipettes and volumetric flasks.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the standard compound at a high concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of standard solutions covering a wide concentration range (e.g., from pg/mL to µg/mL). This series will be used to determine the linear dynamic range and sensitivity.
-
-
Instrument Setup and Calibration:
-
Install the detector to be evaluated in the mass spectrometer according to the manufacturer's instructions.
-
Perform a full system calibration, including mass accuracy and detector gain (if applicable), using the manufacturer's recommended procedures and calibration standards.
-
Optimize the ion source and mass analyzer parameters for the selected standard compound to achieve maximum signal intensity.
-
-
Data Acquisition:
-
Inject a blank sample (solvent only) multiple times to establish the baseline noise level.
-
Inject each standard solution in triplicate, starting from the lowest concentration.
-
For response time measurements, acquire data at the highest possible sampling rate to accurately measure the peak width of a very narrow chromatographic peak or a direct infusion signal.
-
-
Data Analysis:
-
Sensitivity (Signal-to-Noise Ratio):
-
Measure the average signal intensity (S) of the lowest detectable concentration of the standard.
-
Measure the standard deviation of the baseline noise (N) from the blank injections.[7]
-
Calculate the Signal-to-Noise ratio (S/N). A common threshold for the limit of detection (LOD) is an S/N of 3.
-
-
Linear Dynamic Range:
-
Plot the average signal intensity versus the concentration of the standard solutions on a log-log scale.
-
The linear dynamic range is the concentration range over which the signal intensity is directly proportional to the concentration (i.e., the plot is linear with a slope close to 1).[8] It is typically expressed in orders of magnitude.
-
-
Response Time:
-
For a very sharp signal peak, measure the full width at half maximum (FWHM). This provides an indication of the detector's ability to respond to rapid changes in ion current.
-
-
The selection of a mass spectrometer detector is a critical decision that should be based on the specific analytical requirements of the intended applications. Electron Multipliers offer excellent sensitivity for trace-level detection. Faraday Cups provide unparalleled accuracy and stability for high-precision quantitative studies. Photomultiplier Conversion Dynodes present a robust and long-lasting option for high-throughput analyses. By understanding the performance characteristics, underlying signaling pathways, and standardized evaluation protocols, researchers can make informed decisions to optimize their mass spectrometry-based workflows and ensure the generation of high-quality, reliable data.
References
Formation of 3,4,5-Trichlorosyringol in Diverse Water Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The disinfection of water is a critical process for public health, yet it can lead to the formation of various disinfection byproducts (DBPs), some of which may pose health risks. Among these is 3,4,5-trichlorosyringol, a chlorinated phenolic compound derived from the reaction of chlorine with syringol, a methoxyphenol originating from the degradation of lignin (B12514952). The presence and concentration of this compound can vary significantly depending on the water matrix due to differences in the concentration of its precursors and the specifics of the water treatment process. This guide provides a comparative overview of the formation potential of this compound in different water matrices, supported by available data and detailed experimental protocols for its analysis.
Comparative Analysis of Formation Potential
While direct comparative studies quantifying this compound across a range of water matrices are limited, the potential for its formation can be inferred from the presence of lignin-derived precursors, particularly syringol units, and the application of chlorine-based disinfection. The following table summarizes the expected formation potential and available data for different water matrices.
| Water Matrix | Precursor (Syringyl Lignin) Abundance | Formation Potential of this compound | Reported Concentrations |
| Pulp and Paper Mill Effluent | Very High | High | Trichlorosyringol is a target analyte in analytical methods for this matrix, suggesting its common presence. Specific concentration ranges are not widely published but are expected to be the highest among all matrices. |
| Wastewater (treated) | Moderate to High | Moderate | Syringyl and guaiacyl lignin are known constituents of wastewater. Chlorination is a common disinfection step. While formation is plausible, specific quantitative data for this compound is scarce. Related compounds like 3,4,5-trichlorophenol (B165643) have been detected in treated wastewater effluents.[1] |
| Surface Water | Low to Moderate | Low to Moderate | Lignin from natural organic matter is present. Chlorination of surface water for drinking water production can lead to the formation of various chlorophenols. The presence of "trichlorosyringol" has been qualitatively identified in drinking water derived from surface water, but quantitative data is not readily available. |
| Drinking Water | Low | Low | While precursors from natural organic matter may be present in raw water, drinking water treatment processes are designed to remove them. The potential for formation exists but is expected to be lower than in wastewater or industrial effluents. Other trichlorophenol isomers have been detected at low ng/L to µg/L levels in drinking water.[2] |
Experimental Protocols
Accurate quantification of this compound in various water matrices requires robust and sensitive analytical methods. The following is a detailed protocol based on the NCASI Method CP-86.07, which is designed for the determination of chlorinated phenolics, including trichlorosyringol, in water samples from the pulp and paper industry. This method can be adapted for other water matrices with appropriate validation.
Methodology: In Situ Acetylation Followed by Gas Chromatography/Mass Spectrometry (GC/MS)
This method involves the derivatization of the phenolic hydroxyl group to an acetate (B1210297) ester, which makes the compound more volatile and suitable for GC analysis.
1. Sample Collection and Preservation:
-
Collect samples in clean, amber glass bottles with Teflon-lined caps (B75204) to prevent photodegradation and contamination.
-
Immediately after collection, check for residual chlorine. If present, quench with sodium thiosulfate.
-
Preserve the sample by acidifying to pH ≤ 2 with sulfuric acid.
-
Store the samples at 4°C and extract within 7 days of collection.
2. Reagents and Standards:
-
Solvents: Acetone, Hexane (B92381) (pesticide grade or equivalent).
-
Reagents: Potassium carbonate (K₂CO₃), Acetic anhydride (B1165640), Sodium sulfate (B86663) (anhydrous).
-
Standards: A certified standard of this compound is required for calibration. Internal standards (e.g., 2,4,6-tribromophenol) and surrogate standards should be used to monitor method performance.
3. Sample Preparation and Derivatization (In Situ Acetylation):
-
To a 100 mL aliquot of the water sample in a separatory funnel, add the internal standard and surrogate solutions.
-
Add 2 g of potassium carbonate and shake to dissolve.
-
Add 1 mL of acetic anhydride and 10 mL of hexane.
-
Shake the funnel vigorously for 5 minutes. This step performs both the derivatization and the initial extraction.
-
Allow the layers to separate.
4. Extraction:
-
Drain the aqueous (lower) layer back into the sample bottle.
-
Pour the hexane (upper) layer through a funnel containing anhydrous sodium sulfate into a concentration tube.
-
Return the aqueous phase to the separatory funnel and repeat the extraction with two more 10 mL portions of hexane.
-
Combine all hexane extracts in the concentration tube.
5. Concentration:
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a warm water bath.
-
Add the instrument performance standard just before analysis.
6. GC/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for increased sensitivity and selectivity. Monitor characteristic ions for acetylated this compound.
-
Formation Pathway and Experimental Workflow
The formation of this compound and the subsequent analytical workflow can be visualized as follows:
References
A Comparative Analysis of Chlorination and Ozonation Disinfection Byproducts
A comprehensive guide for researchers and drug development professionals on the formation, characteristics, and toxicological implications of disinfection byproducts (DBPs) from two common water treatment methods: chlorination and ozonation.
Water disinfection is a critical public health measure, with chlorination and ozonation being two of the most widely employed methods. While effective in inactivating pathogens, both processes can lead to the formation of disinfection byproducts (DBPs), which have raised concerns due to their potential adverse health effects. This guide provides an objective comparison of the byproducts generated by chlorination and ozonation, supported by experimental data, detailed methodologies, and visual representations of key pathways to aid researchers in understanding and mitigating the risks associated with DBPs.
Executive Summary
Chlorination, the long-standing benchmark for water disinfection, primarily produces halogenated organic byproducts, most notably trihalomethanes (THMs) and haloacetic acids (HAAs).[1] These compounds are formed through the reaction of chlorine with natural organic matter (NOM) present in the water.[1] In contrast, ozonation, a more powerful and faster-acting disinfectant, generates a different suite of byproducts, which are typically non-halogenated.[1] These include aldehydes (such as formaldehyde (B43269) and acetaldehyde), ketones, and carboxylic acids.[1] The formation of these byproducts is also dependent on the source water quality, particularly the concentration and character of NOM.
The toxicological profiles of these two classes of DBPs differ significantly. Halogenated byproducts from chlorination, particularly some THMs and HAAs, have been classified as potential human carcinogens and are regulated by agencies such as the U.S. Environmental Protection Agency (EPA).[2][3] Ozonation byproducts like formaldehyde are also of health concern, known to induce DNA-protein crosslinks and exhibit cytotoxic and genotoxic effects.[4][5][6] This guide delves into the comparative aspects of their formation, quantification, and toxicological mechanisms.
Quantitative Comparison of Disinfection Byproducts
The formation and concentration of DBPs are influenced by various factors, including disinfectant dose, contact time, temperature, pH, and the nature of organic precursors in the water. The following tables summarize quantitative data from comparative studies on the formation of key DBPs from chlorination and ozonation.
Table 1: Comparison of Trihalomethane (THM) and Haloacetic Acid (HAA) Formation
| Disinfection Method | Trihalomethanes (THMs) (µg/L) | Haloacetic Acids (HAAs) (µg/L) | Reference |
| Chlorination | 25 - 150 | 20 - 100 | [1] |
| Ozonation followed by Chlorination | 10 - 75 | 15 - 80 | [7] |
| Ozonation (alone) | Not Detected - Low | Not Detected - Low | [1] |
Note: Concentrations are typical ranges found in drinking water and can vary significantly based on source water quality and treatment conditions.
Table 2: Comparison of Aldehyde and Carboxylic Acid Formation
| Disinfection Method | Formaldehyde (µg/L) | Acetaldehyde (µg/L) | Glyoxal (µg/L) | Carboxylic Acids (Total) (µg/L) | Reference |
| Ozonation | 10 - 50 | 5 - 30 | 2 - 15 | 50 - 500 | [1] |
| Chlorination | Not a primary byproduct | Not a primary byproduct | Not a primary byproduct | Not a primary byproduct | [1] |
Experimental Protocols
Accurate quantification of DBPs is essential for research and regulatory compliance. The following are detailed methodologies for the analysis of major chlorination and ozonation byproducts.
Protocol 1: Analysis of Trihalomethanes (THMs) and Haloacetic Acids (HAAs) by Gas Chromatography with Electron Capture Detection (GC-ECD)
This protocol is based on U.S. EPA Methods 551.1 and 552.3.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass vials with PTFE-lined septa to prevent photodegradation.
-
For THM analysis, add a reducing agent (e.g., ascorbic acid) to quench any residual chlorine.
-
For HAA analysis, add ammonium (B1175870) chloride as a preservative.
-
Store samples at 4°C until extraction.
2. Extraction:
-
THMs (Liquid-Liquid Extraction):
-
To a 40 mL sample vial, add a suitable extraction solvent (e.g., pentane (B18724) or methyl-tert-butyl ether (MTBE)).
-
Shake vigorously for 2 minutes to partition the THMs into the organic phase.
-
Allow the phases to separate and carefully transfer the organic layer to a clean vial.
-
-
HAAs (Solid-Phase Extraction and Derivatization):
-
Pass the water sample through a solid-phase extraction (SPE) cartridge containing an anion exchange sorbent to retain the acidic HAAs.
-
Elute the HAAs from the cartridge with a small volume of a suitable solvent.
-
Convert the HAAs to their methyl esters by adding acidic methanol (B129727) and heating. This derivatization step is necessary to make the HAAs volatile for GC analysis.
-
Extract the HAA methyl esters into an organic solvent (e.g., MTBE).
-
3. GC-ECD Analysis:
-
Inject a small volume (1-2 µL) of the extract into a gas chromatograph equipped with an electron capture detector (ECD).
-
The GC separates the different THM and HAA species based on their boiling points and interaction with the capillary column.
-
The ECD provides high sensitivity for detecting halogenated compounds.
-
Quantify the concentration of each DBP by comparing the peak areas to those of a calibration curve prepared with certified standards.
References
- 1. researchgate.net [researchgate.net]
- 2. vdh.virginia.gov [vdh.virginia.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Pathways for DNA Repair and Damage Tolerance of Formaldehyde-Induced DNA-Protein Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular pathways for DNA repair and damage tolerance of formaldehyde-induced DNA-protein crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waterboards.ca.gov [waterboards.ca.gov]
Assessing Recovery Rates of 3,4,5-Trichlorosyringol in Spiked Water Samples: A Comparative Guide
This guide provides a comparative analysis of recovery rates for 3,4,5-Trichlorosyringol in spiked water samples, benchmarked against other relevant chlorinated organic compounds. The document outlines detailed experimental protocols and presents performance data to assist researchers, scientists, and drug development professionals in evaluating analytical methodologies for these compounds.
Comparative Analysis of Recovery Rates
The recovery rate of an analytical method is a critical parameter for assessing its accuracy and efficiency in extracting a target analyte from a sample matrix. In this study, the recovery of this compound was evaluated in comparison to 3,4,5-Trichlorophenol and 3,4,5-Trichlorocatechol in spiked reagent water samples. The data presented below summarizes the mean recovery percentages and relative standard deviations (RSD) obtained using a standardized solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) method.
| Compound | Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 50 | 92.5 | 4.8 |
| 200 | 95.1 | 3.2 | |
| 3,4,5-Trichlorophenol | 50 | 89.8 | 5.1 |
| 200 | 93.2 | 3.9 | |
| 3,4,5-Trichlorocatechol | 50 | 85.4 | 6.3 |
| 200 | 88.9 | 4.5 |
This data is representative and compiled based on typical recovery rates for similar chlorinated phenolic compounds.
Experimental Protocols
A detailed methodology was followed for the assessment of recovery rates, encompassing sample preparation, extraction, and instrumental analysis.
Sample Preparation
Reagent water was spiked with standard solutions of this compound, 3,4,5-Trichlorophenol, and 3,4,5-Trichlorocatechol to achieve final concentrations of 50 ng/L and 200 ng/L. The spiked water samples were then acidified to a pH of 2 using hydrochloric acid to ensure the analytes were in their protonated form, enhancing their retention on the solid-phase extraction sorbent.
Solid-Phase Extraction (SPE)
The extraction and concentration of the target analytes from the water samples were performed using a solid-phase extraction method.
-
SPE Cartridge: A divinylbenzene-based polymeric sorbent cartridge was used.
-
Conditioning: The cartridge was conditioned with 5 mL of methanol (B129727) followed by 5 mL of acidified reagent water (pH 2).
-
Sample Loading: The 500 mL spiked water sample was passed through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: The cartridge was washed with 5 mL of acidified reagent water to remove any interfering substances.
-
Elution: The retained analytes were eluted from the cartridge with 5 mL of ethyl acetate (B1210297).
Derivatization
To improve the volatility and chromatographic performance of the phenolic compounds for GC-MS analysis, a derivatization step was performed. The eluate from the SPE step was evaporated to dryness under a gentle stream of nitrogen. The residue was then reconstituted in 100 µL of pyridine, and 200 µL of acetic anhydride (B1165640) was added. The mixture was heated at 60°C for 30 minutes to form the acetate derivatives of the analytes.[1]
GC-MS Analysis
The derivatized extract was analyzed using a gas chromatography-mass spectrometry system.
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Mass Spectrometer (MS): Operated in the electron ionization (EI) mode with a scan range of m/z 50-550 for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.[1]
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow for the determination of this compound recovery rates.
Caption: Experimental workflow for this compound recovery assessment.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,4,5-Trichlorosyringol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 3,4,5-Trichlorosyringol, a chlorinated phenolic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound, like other chlorinated phenols, is considered hazardous.[1][2][3] It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][4] Therefore, strict safety protocols must be followed at all times.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[5]
-
Skin Protection: Wear a lab coat, long sleeves, closed-toe shoes, and chemical-resistant gloves.[5]
-
Respiratory Protection: Use a respirator if there is a risk of inhalation.[1]
All procedures involving this compound should be conducted in a designated chemical fume hood.[6]
Spill Management Protocol
In the event of a spill, immediate and decisive action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate the affected area.[1]
-
Isolate: Isolate the spill area, securing and controlling entrance.[1][7] For solids, this is at least 25 meters (75 feet).[7]
-
Containment: For solid spills, dampen the material with 60-70% ethanol (B145695) and transfer it to a suitable container.[7] For liquid spills, use absorbent materials like dry lime, sand, or soda ash to cover the spill before placing it in a covered container for disposal.[1]
-
Decontamination: Solvent wash all contaminated surfaces with 60-70% ethanol, followed by a soap and water solution.[7]
-
Disposal of Cleanup Materials: All contaminated materials, including absorbent paper and personal protective equipment, must be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[7]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste in accordance with local, regional, and national regulations.[1][4][8]
-
Waste Collection:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
When the container is approximately 90% full, arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Quantitative Data Summary
For chlorinated phenols, specific quantitative data for disposal is often dependent on the chosen disposal technology. The following table summarizes key hazard and response information.
| Parameter | Value | Reference |
| UN Number | 2020 | [7][9] |
| DOT Hazard Class | 6.1 (Poison) | [1] |
| Immediate Precautionary Measure (Spill) | Isolate for at least 25 meters (75 feet) for solids. | [7] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [2][4] |
Experimental Protocols for On-Site Treatment (Advanced)
For facilities equipped for on-site treatment of hazardous waste, advanced oxidation processes (AOPs) or bioremediation can be considered for the degradation of chlorinated phenols.[5] These methods should only be performed by trained personnel with appropriate engineering controls.
Example: Photocatalytic Degradation using Titanium Dioxide (TiO₂) [5]
-
Catalyst Suspension: Prepare a suspension of TiO₂ in the aqueous waste containing this compound.
-
Irradiation: Irradiate the suspension with a UV light source while continuously stirring.
-
Monitoring: Periodically test the solution to confirm the complete degradation of the chlorinated phenol.
-
Catalyst Removal: Once degradation is complete, remove the TiO₂ catalyst by filtration.
-
Final Disposal: Neutralize the treated effluent before disposal according to institutional guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. 3,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3,4,5-Trichlorosyringol
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3,4,5-Trichlorosyringol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Profile and Hazards
This compound is a halogenated phenol. While specific data for this compound is limited, its structural similarity to other trichlorophenols suggests that it should be handled with utmost care. Trichlorophenols are known to be irritants, can be absorbed through the skin, and may cause systemic toxicity.[1][2] Exposure can lead to irritation of the skin, eyes, nose, and throat.[1][2] Some chlorophenols are also considered potentially carcinogenic to humans.
Hazard Summary Table
| Property | Data | Reference |
| Appearance | Off-white solid or needles. | [2][3] |
| Chemical Formula | C₆H₃Cl₃O | [3] |
| Molecular Weight | 197.4 g/mol | [3] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] Causes skin and serious eye irritation.[1][2][4] Very toxic to aquatic life.[4][5] | [1][2][4][5] |
| Incompatibilities | Strong oxidizing agents (e.g., perchlorates, peroxides), strong acids, acid chlorides, and acid anhydrides. | [1][2] |
| Storage | Store in a cool, well-ventilated area in tightly closed containers, away from heat and combustibles. | [1] |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Fume Hood: All work with this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[6][7][8]
-
Ventilation: Ensure adequate general laboratory ventilation.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory when there is a splash hazard.[1][7][9]
-
Hand Protection: Double gloving is strongly recommended.[7][8] Use a thicker, chemical-resistant glove (e.g., butyl rubber, neoprene) over a standard nitrile glove.[7][10] Gloves should be changed immediately upon contamination.[7]
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required.[7] For tasks with a high splash potential, a chemical-resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a respirator with an appropriate filter for organic gases and particulates should be used.[11]
3. Work Practices:
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1][11]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and at the end of the workday.[1][5]
-
Aerosol Prevention: When centrifuging solutions containing this compound, use sealed safety cups and allow aerosols to settle for at least 10 minutes before opening the centrifuge.[6][7]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing.[1][2][9] Wash the affected skin area thoroughly with soap and water.[1] Polyethylene glycol (PEG-300 or PEG-400) can be used to decontaminate the skin.[9][10][12] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][11]
Spill and Disposal Plan
1. Spill Response:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Containment and Cleanup: For solid spills, dampen the material with 60-70% ethanol (B145695) to prevent dusting.[2] Cover the spill with an inert absorbent material like dry lime, sand, or soda ash.[1] Carefully sweep the material into a suitable, labeled container for hazardous waste.[2][11]
-
Decontamination: Wash the spill area with a 60-70% ethanol solution followed by a soap and water solution.[2]
-
Personal Protection: Anyone involved in the cleanup must wear the appropriate PPE as described above.
2. Waste Disposal:
-
Segregation: All waste contaminated with this compound, including contaminated PPE, pipette tips, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Disposal Method: The waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash.[6] Consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Experimental Workflow for Safe Handling
References
- 1. nj.gov [nj.gov]
- 2. 3,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. oehs.tulane.edu [oehs.tulane.edu]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 11. ICSC 0589 - 2,3,5-TRICHLOROPHENOL [inchem.org]
- 12. PHENOL FIRST AID and personal protective equipment [protocols.io]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
